Pentabromophenyl acrylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentabromophenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Br5O2/c1-2-3(15)16-9-7(13)5(11)4(10)6(12)8(9)14/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKVYNMMVYEBGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Br5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52660-83-0 | |
| Record name | 2-Propenoic acid, 2,3,4,5,6-pentabromophenyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52660-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20392732 | |
| Record name | Pentabromophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52660-82-9 | |
| Record name | Pentabromophenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentabromophenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Pentabromophenyl Acrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical properties, synthesis, and multifaceted applications of Pentabromophenyl Acrylate (PBPA). As a highly functionalized monomer, PBPA holds significant interest in materials science and has potential implications in advanced biomedical applications. This document moves beyond a simple recitation of facts to offer a causal understanding of its chemical behavior, grounded in established scientific principles and supported by authoritative references.
Molecular Structure and Physicochemical Properties
This compound is a solid monomer characterized by a molecular structure that combines an acrylate functional group with a pentabrominated phenyl ring. This unique combination of a reactive polymerizable moiety and a heavily halogenated aromatic core imparts a distinct set of chemical and physical properties.
Core Structural Features
The structure of this compound is depicted below. The ester linkage connects the propenoate group to the pentabromophenol. The high degree of bromination on the phenyl ring is a defining feature, significantly influencing the molecule's properties.
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, processing, and application.
| Property | Value | Source |
| CAS Number | 52660-82-9 | [1] |
| Molecular Formula | C₉H₃Br₅O₂ | [1] |
| Molecular Weight | 542.64 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 148-151 °C | [1] |
| Boiling Point (Predicted) | 469.4 ± 45.0 °C | [1] |
| Density (Predicted) | 2.471 ± 0.06 g/cm³ | [1] |
| Refractive Index (of polymer) | ~1.7 | [2] |
Synthesis of this compound
The synthesis of aryl acrylates such as this compound can be achieved through several established synthetic routes. A common and effective method involves the esterification of a phenol with acryloyl chloride in the presence of a base. An alternative approach utilizes a dehydrating agent to facilitate the reaction between a phenol and acrylic acid.[3]
Synthesis via Acryloyl Chloride
This method is widely employed for the synthesis of acrylate esters due to its high efficiency and relatively mild reaction conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
A detailed protocol for a similar synthesis of Pentafluorophenyl acrylate can be adapted for the brominated analog.[4]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentabromophenol and a stoichiometric excess (e.g., 1.2 equivalents) of a non-nucleophilic base such as triethylamine in a dry, aprotic solvent like diethyl ether or dichloromethane.
-
Cooling: Cool the reaction mixture in an ice bath to 0 °C.
-
Addition of Acryloyl Chloride: Add a stoichiometric excess (e.g., 1.2 equivalents) of acryloyl chloride dropwise to the cooled solution. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Workup: Filter the reaction mixture to remove the precipitated salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of this compound are performed using standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The three protons of the acrylate group will give rise to a characteristic set of signals in the vinyl region (typically between 5.8 and 6.5 ppm). These signals will appear as doublets of doublets due to geminal and cis/trans couplings. The absence of signals in the aromatic region confirms the full substitution of the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the three carbons of the acrylate group, including the carbonyl carbon (typically around 164 ppm) and the two vinyl carbons (in the range of 128-132 ppm). The six carbons of the pentabromophenyl ring will also be present, with their chemical shifts influenced by the bromine substituents.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. Key expected peaks include:
-
C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.
-
C=C Stretch: A medium intensity band around 1635 cm⁻¹ from the stretching of the vinyl C=C double bond.[5]
-
C-O Stretch: Bands in the region of 1100-1300 cm⁻¹ corresponding to the C-O stretching vibrations of the ester linkage.
-
C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, arising from the C-Br bonds of the pentabromophenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected, showing a characteristic isotopic pattern due to the presence of five bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance). Fragmentation would likely involve the loss of the acrylate group and successive losses of bromine atoms.
Chemical Reactivity and Polymerization
The reactivity of this compound is dominated by the acrylate functional group, which readily undergoes polymerization.
Free-Radical Polymerization
This compound can be polymerized via free-radical polymerization, initiated by thermal or photochemical decomposition of a suitable initiator (e.g., AIBN, benzoyl peroxide). The polymerization proceeds through the typical steps of initiation, propagation, and termination.[3][6] The rate of polymerization is proportional to the monomer concentration and the square root of the initiator concentration.[6]
The resulting polymer, poly(this compound), possesses a high molecular weight and exhibits the properties imparted by the pentabromophenyl side chains.
Copolymerization
This compound can be copolymerized with a variety of other vinyl monomers to produce copolymers with tailored properties. The reactivity of the acrylate monomer in copolymerization is influenced by the electron-withdrawing nature of the pentabromophenyl group. The determination of monomer reactivity ratios is essential for predicting the composition and microstructure of the resulting copolymers.[7][8]
Applications in Research and Development
The unique chemical properties of this compound make it a valuable monomer for a range of specialized applications, particularly in materials science and with potential relevance to the biomedical field.
Flame Retardant Materials
The high bromine content of this compound makes it an effective flame retardant.[9] When incorporated into polymers, either as a homopolymer or a comonomer, it can significantly reduce the flammability of the material. The mechanism of flame retardancy involves the release of bromine radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase.[10][11]
High Refractive Index Polymers
The presence of the heavily brominated aromatic ring gives polymers derived from this compound a high refractive index.[2] High refractive index polymers are of great interest for optical applications, including in the manufacturing of lenses, optical fibers, and coatings for optoelectronic devices.[3][4] In the context of biomedical research, high refractive index materials can be utilized in biosensors and advanced imaging techniques.
Potential in Drug Development and Biomedical Applications
While not a therapeutic agent itself, the incorporation of brominated moieties is a strategy employed in drug design.[1][12] Bromine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1] The ability to polymerize this compound into well-defined architectures opens possibilities for its use in drug delivery systems, where the polymer's properties can be tuned for specific applications. Brominated compounds also find use in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.[2][13]
Safety and Toxicology
As with any chemical substance, proper handling and safety precautions are necessary when working with this compound. It is classified as an irritant.[2]
Brominated flame retardants as a class have been subject to scrutiny due to their potential for persistence, bioaccumulation, and toxicity.[13][14] While specific toxicological data for this compound is limited, it is prudent to handle it with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.[14] Exposure can lead to adverse health effects, including endocrine disruption and neurological issues.[12]
Conclusion
This compound is a highly functionalized monomer with a unique combination of a polymerizable acrylate group and a pentabrominated phenyl ring. This structure imparts valuable properties, including inherent flame retardancy and a high refractive index, making it a significant building block in materials science. Its synthesis is achievable through standard organic chemistry techniques, and its polymerization behavior follows the principles of free-radical polymerization. For researchers and professionals in drug development, the potential to create novel polymers with tailored properties opens avenues for exploration in areas such as advanced drug delivery systems and biomedical devices. As with all brominated compounds, a thorough understanding of its safety and toxicological profile is essential for its responsible application.
References
-
(2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]
-
(2001). Toxic effects of brominated flame retardants in man and in wildlife. PubMed. [Link]
-
(2022). Brominated Flame Retardants – A Question of Safety. RTI International. [Link]
-
(n.d.). Supporting Information for - The Royal Society of Chemistry. [Link]
-
(2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. SpringerLink. [Link]
-
(2008). Copolymerization ofN-(4-bromophenyl)-2-methacrylamide withn-butyl methacrylate: Synthesis, characterization and monomer reactivity ratios. ResearchGate. [Link]
-
(n.d.). FR plots for determining monomer reactivity ratios in copolymerization... ResearchGate. [Link]
-
(2016). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. [Link]
- (n.d.). CN104402703A - Synthetic method of acryloyl chloride.
-
(2014). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. Semantic Scholar. [Link]
-
(2023). Free Radical Polymerization Kinetics. UV+EB Technology. [Link]
-
(2021). kinetics of free radical polymerization method/ PS chem education. YouTube. [Link]
-
(n.d.). Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Arkivoc. [Link]
- (1985). Process for producing phenyl methacrylate or acrylate.
-
(n.d.). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. Society for Imaging Science and Technology. [Link]
- (1995). Process for the manufacture of acryloyl chloride.
-
(2021). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Institutes of Health. [Link]
-
(n.d.). Monomer Reactivity Ratios in Copolymers. ResearchGate. [Link]
-
(n.d.). Pentachlorophenyl acrylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
(n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]
- (1990). Process for the manufacture of acryloyl chloride.
-
(n.d.). Fig. S1. 1 H-NMR spectrum of pentafluorophenyl acrylate in CDCl3. ResearchGate. [Link]
-
(n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Shimadzu. [Link]
-
(2004). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Modgraph. [Link]
-
(2019). Curing an Acrylate with FTIR Spectroscopy. AZoM. [Link]
-
(n.d.). 13C NMR Spectrum (PHY0020438). PhytoBank. [Link]
-
(n.d.). Two-dimensional NMR studies of acrylate copolymers*. iupac. [Link]
-
(n.d.). FTIR spectrum of acrylic acid. ResearchGate. [Link]
-
(2016). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. RJPBCS. [Link]
-
(2019). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. National Institutes of Health. [Link]
-
(2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [Link]
-
(n.d.). Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. BioChromato. [Link]
-
(2016). Degradation of ultra-high molecular weight poly(methyl methacrylate-co-butyl acrylate-co-acrylic acid) under ultra violet irradiation. ResearchGate. [Link]
-
(2015). Fragmentation behavior of poly(methyl methacrylate) during matrix-assisted laser desorption/ionization. PubMed. [Link]
Sources
- 1. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
- 2. Brominated flame retardants: Cause for concern? | ToxStrategies [toxstrategies.com]
- 3. uvebtech.com [uvebtech.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN104402703A - Synthetic method of acryloyl chloride - Google Patents [patents.google.com]
- 10. imaging.org [imaging.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 13. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Core Molecular Attributes of Pentabromophenyl Acrylate
An In-Depth Technical Guide to Pentabromophenyl Acrylate: Physicochemical Properties and Analytical Characterization
This guide provides a detailed examination of the fundamental molecular characteristics of this compound (PBPA), a significant monomer in the field of materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core physicochemical data with practical analytical methodologies. We will delve into the causality behind experimental choices for its characterization, ensuring a self-validating approach to its analysis.
This compound is a highly brominated aromatic ester of acrylic acid. Its structure is notable for a pentabrominated phenyl group attached to an acrylate moiety. This high degree of bromination imparts specific properties, such as a high refractive index and flame retardancy, making it a valuable component in the synthesis of specialized polymers.
The fundamental identity of this compound is established by its molecular formula and weight, which are critical for stoichiometric calculations in synthesis, polymer formulation, and analytical quantification.
Chemical Structure and Identifiers
The structural arrangement consists of a benzene ring where all five hydrogen atoms have been substituted by bromine atoms, with the remaining carbon atom bonded to an acrylate group through an ester linkage.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (2,3,4,5,6-pentabromophenyl) prop-2-enoate | [1][2][3] |
| CAS Number | 52660-82-9 | [1][2][4][5] |
| Molecular Formula | C₉H₃Br₅O₂ | [1][2][3][6] |
| Molecular Weight | 542.64 g/mol | [2][4] |
| Linear Formula | Br₅C₆OCOCH=CH₂ | [4] |
Note: Minor variations in molecular weight (ranging from 542.6 to 542.641 g/mol ) are reported across different databases, reflecting differences in isotopic abundance calculations. The value of 542.64 g/mol is a commonly cited and reliable figure.[1][2][3][4]
Derivation of Molecular Weight
The molecular weight is derived from its chemical formula, C₉H₃Br₅O₂, by summing the atomic weights of its constituent atoms. The presence of five bromine atoms contributes significantly to its high molecular mass. The isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) is a key consideration in high-resolution mass spectrometry, leading to a characteristic isotopic pattern that is a definitive signature for this molecule.
Physicochemical Properties
The physical properties of PBPA dictate its handling, storage, and processing conditions. As a solid at room temperature, its solubility and thermal stability are crucial for its application in polymerization reactions.
Table 2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Physical Form | Solid, white powder | [4][7] |
| Melting Point | 148-151 °C | [2][4][5][6] |
| Boiling Point | 469.4 °C at 760 mmHg (Predicted) | [2][6] |
| Density | 2.471 g/cm³ (Predicted) | [2][6] |
| Storage Temperature | -20°C | [4][5] |
The high melting point indicates strong intermolecular forces in the solid state. For laboratory use, it is often stored at low temperatures to ensure long-term stability.[4][5]
Analytical Workflow for Structural and Molecular Weight Verification
To ensure the identity and purity of this compound, a multi-step, self-validating analytical workflow is essential. This approach uses orthogonal techniques to confirm the molecular structure and weight, providing a high degree of confidence in the material's quality.
Detailed Experimental Protocols
Protocol 1: Molecular Weight Confirmation via Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and observe the characteristic isotopic pattern of the polybrominated compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: Dissolve a small quantity of PBPA (approx. 1 mg/mL) in a suitable solvent such as Dichloromethane or Tetrahydrofuran.
-
Method:
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).
-
Acquire the mass spectrum in positive ion mode.
-
Analyze the spectrum for the molecular ion peak [M+H]⁺ or other adducts.
-
-
Expected Result: The spectrum should display a cluster of peaks centered around m/z 542.64, corresponding to the molecular weight. The key confirmatory feature is the unique isotopic pattern created by the five bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance), which serves as a definitive fingerprint. The exact mass should be compared to the theoretical exact mass of 537.605 Da.[1][3]
Protocol 2: Elemental Composition Verification via Elemental Analysis (EA)
-
Objective: To quantitatively determine the percentage of Carbon, Hydrogen, and Bromine to validate the empirical and molecular formula.
-
Instrumentation: A CHN/S elemental analyzer. A separate method (e.g., titration or ion chromatography after combustion) is required for bromine determination.
-
Sample Preparation: Accurately weigh a small amount of the dried PBPA sample (typically 1-3 mg) into a tin capsule.
-
Method:
-
Combust the sample at high temperatures (≥900°C) in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by thermal conductivity detection.
-
Bromine content is determined separately.
-
-
Expected Result: The experimentally determined weight percentages of C, H, and Br should align with the theoretical values calculated from the molecular formula C₉H₃Br₅O₂.
Caption: Workflow for verifying the molecular formula and weight of PBPA.
Relevance in Research and Drug Development
While primarily known as a flame retardant and a high refractive index monomer, the principles of characterizing acrylate-based molecules are relevant to drug development.[7] Acrylate and methacrylate polymers are used extensively in pharmaceutical applications, including transdermal drug delivery systems and controlled-release formulations.[8][9][10]
The high molecular weight and hydrophobicity imparted by the pentabromophenyl group are instructive. In drug delivery, modifying monomers can tailor the chemical properties of a polymer matrix, affecting drug solubility and release kinetics.[8] For instance, incorporating bulky, hydrophobic monomers can alter the adhesive properties and drug permeation rates in transdermal patches. Understanding the precise molecular weight of a monomer like PBPA is the first step in predicting and controlling the properties of the resulting polymer.
Conclusion
This compound is a well-defined chemical entity with a molecular formula of C₉H₃Br₅O₂ and a molecular weight of 542.64 g/mol . These fundamental properties are the bedrock for its application in materials science and provide a valuable case study for the rigorous analytical characterization required in advanced chemical and pharmaceutical research. The described workflow, combining mass spectrometry and elemental analysis, represents a robust, self-validating system for confirming the identity and purity of this and other complex molecules.
References
-
Foremost Chem. (Pentabromophenyl) Methyl Acrylate. [Link]
-
Chemdad Co., Ltd. This compound. [Link]
-
PubChem. Pentabromobenzyl Acrylate, >/=98%. [Link]
-
LookChem. poly(pentabromobenzyl acrylate) cas no.59447-57-3. [Link]
-
USA Chemical Suppliers. pentabromobenzyl acrylate suppliers USA. [Link]
-
Angene Chemical. Pentabromobenzyl Acrylate(CAS# 59447-55-1). [Link]
-
CoPolDB. Monomer detail | this compound. [Link]
- Google Patents.
- Google Patents.
-
Cantor, A. S., & Wirtanen, D. J. Novel Acrylate Adhesives for Transdermal Drug Delivery. Pharmaceutical Technology. [Link]
-
PubMed. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. [Link]
-
NIH. Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Monomer detail | this compound [copoldb.jp]
- 4. 五溴苯基丙烯酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 6. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 7. specialchem.com [specialchem.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of Pentabromophenyl Acrylate
Abstract
Pentabromophenyl acrylate (PBPA) is a halogenated monomer of significant interest in materials science, primarily for its application in the synthesis of polymers with high refractive indices and inherent flame-retardant properties. The precise control over polymerization processes and the final properties of the resulting materials are critically dependent on the purity and structural integrity of the monomer. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound, serving as a foundational reference for researchers in polymer chemistry, materials science, and drug development. By leveraging fundamental principles and comparative data from analogous structures, we will delineate the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is structured to not only present the data but also to explain the causal relationships between the molecular structure and its spectroscopic output, thereby providing a robust framework for the characterization of this and related compounds.
Introduction and Molecular Structure
The unequivocal identification of a chemical compound is the bedrock of scientific research. For a molecule like this compound, which contains multiple reactive and characterizing moieties, a multi-faceted spectroscopic approach is essential. This guide outlines the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. It is important to note that publicly available, peer-reviewed experimental spectra for this specific molecule are scarce. Therefore, the data presented herein are predicted based on established spectroscopic principles and data from structurally related compounds. This predictive analysis provides a powerful tool for researchers to validate their own experimental findings.
The structure of this compound combines a highly substituted, electron-deficient aromatic ring with a reactive acrylate functional group. This unique combination dictates its chemical behavior and its distinct spectroscopic characteristics.
Caption: Molecular Structure of this compound.
Proton (¹H) Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy is invaluable for identifying the number and connectivity of hydrogen atoms in a molecule. In this compound, the only protons are those of the vinyl group. Due to their distinct chemical environments and spin-spin coupling, they give rise to a characteristic and complex splitting pattern.
Predicted ¹H NMR Data
The three vinyl protons form a classic ABC spin system, where each proton is coupled to the other two with different coupling constants. This results in each proton appearing as a doublet of doublets.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Hc (trans to ester) | 6.5 - 6.8 | dd | Jtrans ≈ 17.4, Jgem ≈ 1.5 | 1H |
| Ha (cis to ester) | 6.2 - 6.4 | dd | Jcis ≈ 10.5, Jgem ≈ 1.5 | 1H |
| Hb (on same C as Hc/Ha) | 5.9 - 6.1 | dd | Jtrans ≈ 17.4, Jcis ≈ 10.5 | 1H |
Note: Chemical shifts are predicted for CDCl₃ solvent relative to TMS at 0 ppm.
Interpretation and Causality
-
Chemical Shifts: The vinyl protons are in the deshielded region of the spectrum (typically 4.5-7.0 ppm) due to the anisotropic effect of the C=C double bond and the electron-withdrawing nature of the adjacent carbonyl group.[1][2] The proton trans to the ester group (Hc) is generally the most deshielded.
-
Splitting Pattern: The observed "doublet of doublets" (dd) for each proton arises from coupling to the other two non-equivalent vinyl protons.[3]
-
Trans-coupling (Jtrans): The coupling between protons on opposite sides of the double bond is the largest, typically 14-18 Hz.
-
Cis-coupling (Jcis): Coupling between protons on the same side of the double bond is smaller, around 8-12 Hz.
-
Geminal-coupling (Jgem): Coupling between protons on the same carbon is the smallest, usually 0-3 Hz.
-
Caption: Predicted ¹H-¹H coupling in the acrylate moiety.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 90° pulse angle.
-
Set a relaxation delay of 2-5 seconds to ensure full relaxation of the nuclei.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
Carbon (¹³C) Nuclear Magnetic Resonance Spectroscopy
¹³C NMR provides a direct map of the carbon skeleton of a molecule. For this compound, we expect to see signals for the carbonyl carbon, the two vinyl carbons, and the carbons of the pentabromophenyl ring.
Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 163 - 166 |
| Vinyl (-CH=) | 130 - 134 |
| Vinyl (=CH₂) | 128 - 131 |
| Aromatic (C-O) | 145 - 150 |
| Aromatic (C-Br, ortho) | 120 - 125 |
| Aromatic (C-Br, meta) | 123 - 128 |
| Aromatic (C-Br, para) | 121 - 126 |
Note: Chemical shifts are predicted for CDCl₃ solvent. The aromatic region will show fewer than 5 distinct peaks due to symmetry.
Interpretation and Causality
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears far downfield, typically in the 160-180 ppm range.[4]
-
Vinyl Carbons: The carbons of the C=C double bond appear in the 120-140 ppm region, similar to aromatic carbons. The carbon attached to the carbonyl group will be slightly more deshielded.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.
-
The carbon attached to the oxygen (C-O) will be the most deshielded in the aromatic region.
-
The carbons directly bonded to bromine (ipso-carbons) experience a "heavy atom effect," which is a shielding phenomenon that shifts their signals upfield compared to what would be expected based on electronegativity alone.[5][6][7] This can make their assignment complex without 2D NMR techniques. The five bromine atoms will lead to a complex but predictable pattern of shifts.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer, observing at the appropriate frequency for ¹³C (e.g., 100 MHz).
-
Acquisition Mode: Use a proton-decoupled mode (e.g., {¹H}-¹³C) to produce a spectrum of singlets, simplifying interpretation.
-
Acquisition Parameters:
-
Set the spectral width to 0-220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to compensate for the low sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 | Medium | =C-H Stretch (vinyl) |
| ~1735 | Strong, Sharp | C=O Stretch (ester) |
| ~1635 | Medium | C=C Stretch (vinyl) |
| ~1450, ~1380 | Medium-Weak | C=C Stretch (aromatic ring) |
| ~1200, ~1150 | Strong | C-O Stretch (ester) |
| 800 - 600 | Medium-Strong | C-Br Stretch |
Interpretation and Causality
-
C=O Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption from the ester carbonyl group, expected around 1735 cm⁻¹. The conjugation with the pentabromophenyl ring slightly lowers this frequency from a typical saturated ester.[8]
-
C=C Stretches: The vinyl C=C stretch will appear around 1635 cm⁻¹. The aromatic C=C stretching vibrations will produce weaker bands in the 1400-1600 cm⁻¹ region.[9]
-
C-O Stretches: The ester C-O single bond stretches will result in strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.[10]
-
C-Br Stretches: The vibrations of the carbon-bromine bonds will give rise to absorptions in the low-frequency region of the spectrum (< 800 cm⁻¹).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. compoundchem.com [compoundchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Solubility profile of Pentabromophenyl acrylate in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of Pentabromophenyl Acrylate
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound (PBPA), a monomer critical for the synthesis of high refractive index polymers and flame-retardant materials. Addressed to researchers, scientists, and professionals in drug development and material science, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. It details the physicochemical properties of PBPA that govern its solubility, offers predictive assessments based on the "like dissolves like" principle, and provides robust protocols for both qualitative and quantitative solubility determination. The guide includes detailed workflows for analytical quantification via High-Performance Liquid Chromatography (HPLC), safety protocols for handling, and presents data in a clear, comparative format to support laboratory and development work.
Introduction: Understanding this compound
This compound (CAS No: 52660-82-9) is a solid monomer characterized by a high molecular weight (542.64 g/mol ) and a significant bromine content.[1] Its structure consists of a polar acrylate group attached to a large, nonpolar, and electron-rich pentabromophenyl ring. This unique amphipathic nature is central to its utility in polymer chemistry, particularly for creating materials with a high refractive index or inherent flame resistance.[2]
A thorough understanding of PBPA's solubility is a prerequisite for its effective use. It dictates the choice of solvent for polymerization reactions, purification processes (such as recrystallization), and the formulation of polymer blends and coatings. Inaccurate solubility assessments can lead to failed reactions, low yields, and materials with inconsistent properties. This guide provides the foundational knowledge and practical methods to accurately characterize the solubility of PBPA in common laboratory solvents.
Physicochemical Properties Governing Solubility
The solubility of a compound is determined by its molecular structure and the intermolecular forces it can form with a solvent. For this compound, the key factors are:
-
High Molecular Weight and Aromaticity: With a molecular weight of 542.64 g/mol and a large, rigid pentabromophenyl ring, significant energy is required to overcome the crystal lattice forces in its solid state.[1] The compound has a high melting point of 148-151 °C, indicative of strong intermolecular packing.[1][2]
-
Polarity: The molecule exhibits dual characteristics. The acrylate ester group (-O-C=O) is polar, with a topological polar surface area of 26.3 Ų and two hydrogen bond acceptors.[3] However, this small polar region is dominated by the large, nonpolar pentabromophenyl ring, making the overall molecule predominantly nonpolar.
-
Hydrogen Bonding: PBPA can act as a hydrogen bond acceptor at its ester carbonyl and ether oxygens but has no hydrogen bond donor capabilities.[3] This limits its ability to form strong hydrogen bonds with protic solvents like water or ethanol.
Based on these properties, the principle of "like dissolves like" predicts that PBPA will exhibit poor solubility in highly polar solvents (especially water) and greater solubility in nonpolar or moderately polar aprotic solvents that can engage in van der Waals and dipole-dipole interactions.[4]
Experimental Determination of Solubility
A systematic experimental approach is necessary to move from theoretical prediction to empirical data. This involves both a rapid qualitative assessment and a precise quantitative measurement.
Workflow for Qualitative Solubility Classification
A qualitative analysis quickly categorizes the compound's solubility, guiding solvent selection for further experiments. The following workflow is a standard method for classifying organic compounds.[5][6]
Caption: Logical workflow for systematic qualitative solubility analysis.
Protocol for Qualitative Assessment:
-
Place approximately 25 mg of this compound into a small test tube.
-
Add 0.75 mL of the chosen solvent in three 0.25 mL portions.
-
After each addition, vigorously shake the test tube for at least 30 seconds.
-
Observe the mixture. Classify as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.
-
Insoluble: No discernible amount of the solid dissolves.[4]
-
-
Follow the workflow diagram, starting with water, then proceeding to acidic/basic solutions if insoluble in water to check for reactivity.[5][6] Given PBPA's neutral nature, it is not expected to dissolve in aqueous acid or base.
Workflow for Quantitative Solubility Determination
The equilibrium solubility method provides a precise measurement of a compound's solubility in a given solvent at a specific temperature.[7] This method involves preparing a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.
Caption: Step-by-step workflow for quantitative solubility measurement.
Protocol for Quantitative Assessment:
-
Preparation: Add an excess amount of PBPA (enough to ensure solid remains after equilibration) to a known volume of solvent in a sealed, screw-cap vial.
-
Equilibration: Place the vial in a shaker or rotator within a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Remove the vial and allow the undissolved solid to settle. To ensure the sample is free of particulates, centrifuge the vial at high speed or filter the supernatant through a 0.22 µm syringe filter compatible with the solvent.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of PBPA in the diluted sample using a validated analytical method, such as HPLC-UV.
Analytical Quantification via HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying acrylate monomers.[8] The aromatic pentabromophenyl ring in PBPA provides a strong chromophore, making it highly suitable for UV detection.
HPLC Method Parameters (Example):
-
Instrument: Analytical HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common starting point for acrylates.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.[8]
-
Detection Wavelength: Scan for the UV absorbance maximum of PBPA (likely in the 210-260 nm range). A wavelength of 210 nm is common for detecting the acrylate functional group.[8]
-
Injection Volume: 10 µL.
-
Calibration: Prepare a series of standards of known PBPA concentration in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The curve should exhibit a high coefficient of determination (R² > 0.99).[9]
Predicted Solubility Profile of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | Low | While "like dissolves like," the strong crystal lattice energy of solid PBPA requires more interactive solvents to overcome. |
| Toluene | Soluble | The aromatic ring of toluene can engage in π-stacking with the pentabromophenyl ring, aiding dissolution.[10] | |
| Polar Aprotic | Dichloromethane | Soluble | Good solvent for many organic compounds; its moderate polarity can interact with the ester group while accommodating the nonpolar ring. |
| Tetrahydrofuran (THF) | Soluble | A common solvent for polymers and monomers, effective at dissolving a wide range of organic compounds. | |
| Acetone | Moderately Soluble | Can dissolve many acrylates, but its polarity may be slightly too high for the large nonpolar part of PBPA.[11] | |
| Acetonitrile | Low | Highly polar aprotic solvent, generally not ideal for large, predominantly nonpolar molecules. | |
| Dimethyl Sulfoxide | Low to Insoluble | A very strong polar aprotic solvent, unlikely to effectively solvate the large nonpolar ring system. | |
| Polar Protic | Water | Insoluble | The molecule is large, nonpolar, and lacks hydrogen bond donors, making it incapable of overcoming the strong H-bonding network of water. |
| Methanol, Ethanol | Low to Insoluble | The small polar acrylate group is insufficient to allow dissolution in these highly polar, hydrogen-bonding solvents. |
Safety and Handling
This compound is classified as an irritant.[12] Proper safety precautions are mandatory during handling.
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, impervious gloves, and a lab coat.[12]
-
Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid breathing dust or vapors.[12]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[2] The material may be stored at -20°C for long-term stability.[1]
Conclusion
The solubility of this compound is governed by its predominantly nonpolar and high molecular weight character. It exhibits limited solubility in polar solvents like water and alcohols but is expected to be soluble in aromatic solvents like toluene and moderately polar aprotic solvents such as THF and dichloromethane. This guide provides the theoretical framework and detailed, actionable protocols for both qualitative and quantitative determination of its solubility. By applying these standardized methodologies, researchers can generate reliable data to optimize reaction conditions, purification strategies, and material formulations involving this important monomer.
References
[5] EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [6] Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved from scribd.com. [13] Poly(pentabromobenzyl acrylate) SDS, 59447-57-3 Safety Data Sheets. (n.d.). ECHEMI. Retrieved from echemi.com. [1] this compound CAS#: 52660-82-9. (n.d.). ChemicalBook. Retrieved from chemicalbook.com. [3] CAS 52660-82-9 this compound. (n.d.). Alfa Chemistry. Retrieved from alfa-chemistry.com. [4] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [12] SAFETY DATA SHEET - Pfaltz & Bauer. (n.d.). Retrieved from pfaltzandbauer.com. [14] Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. (2025). ACS ES&T Water. Retrieved from pubs.acs.org. [8] Determination and quantification of acrylic acid derivatives. (n.d.). KNAUER. Retrieved from vertexaisearch.cloud.google.com. [7] How can you determine the solubility of organic compounds? (2017). Quora. Retrieved from quora.com. [2] this compound Three Chongqing Chemdad Co., Ltd. (n.d.). Retrieved from chemdad.com. [15] Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. (2025). ACS ES&T Water. Retrieved from pubs.acs.org. Solubility of Organic Compounds. (2023). Retrieved from chem.libretexts.org. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. (n.d.). Waters. Retrieved from waters.com. [9] Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. (2022). BrJAC. Retrieved from brjac.com.br. [16] Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers. (2025). ResearchGate. Retrieved from researchgate.net. [17] US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties. (n.d.). Google Patents. Retrieved from patents.google.com. [10] PENTABROMOBENZYL ACRYLATE | 59447-55-1. (2025). ChemicalBook. Retrieved from chemicalbook.com. SAFETY DATA SHEET - Sigma-Aldrich. (2025). Retrieved from sigmaaldrich.com. [18] Safety Data Sheet - BASF. (2025). Retrieved from vertexaisearch.cloud.google.com. SAFETY DATA SHEET - TCI Chemicals. (n.d.). Retrieved from tcichemicals.com. [19] Acrylates - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. Retrieved from cmu.edu. [20] WO2018008018A1 - Bromine-containing copolymers. (n.d.). Google Patents. Retrieved from patents.google.com. [21] Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined... (n.d.). RSC Publishing. Retrieved from pubs.rsc.org. [22] US20030044618A1 - Bromine-containing flame retardant acrylic oligomers. (n.d.). Google Patents. Retrieved from patents.google.com. [11] Solubility of Polymethyl Methacrylate in Organic Solvents. (2025). ResearchGate. Retrieved from researchgate.net.
Sources
- 1. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.ws [chem.ws]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. lcms.cz [lcms.cz]
- 9. brjac.com.br [brjac.com.br]
- 10. PENTABROMOBENZYL ACRYLATE | 59447-55-1 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. echemi.com [echemi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 18. download.basf.com [download.basf.com]
- 19. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 20. WO2018008018A1 - Bromine-containing copolymers - Google Patents [patents.google.com]
- 21. Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. US20030044618A1 - Bromine-containing flame retardant acrylic oligomers - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Pentabromophenyl Acrylate and its Polymers
This guide provides an in-depth analysis of the thermal characteristics of Pentabromophenyl Acrylate (PBPA) and its corresponding polymer, Poly(this compound). It is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the thermal stability, decomposition pathways, and analytical methodologies for this highly brominated compound. This document synthesizes experimental data with established principles of polymer chemistry and thermal analysis to deliver actionable insights.
Introduction: The Significance of this compound in Advanced Materials
This compound (PBPA) is a reactive acrylic monomer distinguished by its high bromine content, stemming from the pentabromophenyl group attached to the acrylate backbone. This structural feature is pivotal, as it imparts significant flame-retardant properties to the polymers derived from it. The incorporation of bromine atoms is a well-established strategy for enhancing the fire safety of materials. Brominated flame retardants function by interrupting the combustion cycle in the gas phase, a mechanism that will be explored in detail in this guide. PBPA is a precursor to Poly(this compound), a polymer valued for its potential in applications demanding high thermal stability and flame retardancy.
Physicochemical Properties of this compound
A foundational understanding of the monomer's properties is essential before delving into the thermal behavior of its polymer.
| Property | Value | Reference |
| Molecular Formula | C₉H₃Br₅O₂ | N/A |
| Molecular Weight | 542.64 g/mol | N/A |
| Appearance | White solid | N/A |
| Melting Point | 148-151 °C | [1][2] |
The relatively high melting point of PBPA is indicative of a stable crystalline structure, a common characteristic of highly halogenated aromatic compounds.
Thermal Stability and Decomposition of Poly(this compound)
While data on the thermal decomposition of the PBPA monomer is not extensively available in the public domain, the thermal stability of its polymer, Poly(this compound), and its copolymers has been a subject of investigation. The process of polymerization significantly influences the overall thermal behavior of the material.
Insights from Copolymerization Studies
Research involving the copolymerization of acrylonitrile with various brominated acrylates, including this compound, has provided comparative insights into their thermal stabilities. These studies, utilizing thermogravimetric analysis (TGA) and derivative thermogravimetry (DTG), have shown that the thermal stability of the resulting copolymers is influenced by the nature of the brominated monomer. While poly(2,4,6-tribromophenyl acrylate) and its acrylonitrile copolymers were reported to be the most stable in one study, the reactivity of this compound was noted to be high.[3] This high reactivity can be a desirable trait in achieving high conversion rates during polymerization.
Experimental Determination of Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability and decomposition profile of polymeric materials. This method provides quantitative data on mass loss as a function of temperature in a controlled atmosphere.
Standard TGA Protocol for Poly(this compound)
The following outlines a typical experimental workflow for assessing the thermal stability of a Poly(this compound) sample.
Objective: To determine the onset decomposition temperature, peak decomposition temperature, and residual mass of Poly(this compound).
Instrumentation:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or air for purge gas
-
Analytical balance for sample preparation
-
Sample pans (e.g., platinum or alumina)
Step-by-Step Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan.
-
Instrument Setup: The TGA is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal parameters.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis.
Decomposition Mechanism of Brominated Polymers
The thermal degradation of Poly(this compound) is expected to follow mechanisms characteristic of both polyacrylates and brominated flame retardants.
Polyacrylate Backbone Degradation
The acrylate polymer backbone can undergo degradation through several pathways, including:
-
Chain scission: Random cleavage of the polymer backbone, leading to a decrease in molecular weight.
-
Depolymerization: Unzipping of the polymer chain to yield the monomer.
-
Side-chain reactions: Elimination of the pentabromophenyl ester group.
The Role of Bromine in Flame Retardancy
The high bromine content of Poly(this compound) is central to its function as a flame retardant. The primary mechanism of action occurs in the gas phase during combustion.
-
Release of Halogen Radicals: At elevated temperatures, the relatively weak carbon-bromine (C-Br) bonds cleave, releasing bromine radicals (Br•) into the gas phase.
-
Interruption of Combustion Cycle: In the flame, highly reactive hydrogen (H•) and hydroxyl (OH•) radicals propagate the combustion process. The bromine radicals scavenge these reactive species, forming less reactive molecules like hydrogen bromide (HBr).
-
Flame Inhibition: This scavenging action effectively quenches the radical chain reactions that sustain the flame, leading to a reduction in heat release and slowing the spread of the fire.
Diagram of the Flame Retardant Mechanism:
Caption: Gas-phase flame inhibition by bromine radicals.
Factors Influencing Thermal Stability
The thermal stability of Poly(this compound) can be influenced by several factors:
-
Molecular Weight: Higher molecular weight polymers generally exhibit greater thermal stability due to the increased energy required to break a larger number of intermolecular bonds.
-
Polymer Architecture: The presence of cross-linking or branching can enhance thermal stability by creating a more rigid network structure.
-
Purity: The presence of residual monomer, initiator fragments, or other impurities can act as initiation sites for thermal degradation, lowering the overall stability.
-
Atmosphere: The presence of oxygen can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than pyrolysis in an inert atmosphere.
Conclusion
References
-
Copolymers of Acrylonitrile with Some Brominated Acrylates. Journal of Macromolecular Science: Part A - Chemistry, 19(8-9). ([Link])
-
Self‐initiation of the UV photopolymerization of brominated acrylates. ResearchGate. ([Link])
-
This compound. Chemdad. ([Link])
Sources
A Comparative Analysis of Pentabromophenyl Acrylate and Pentabromobenzyl Acrylate for Advanced Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of performance materials, the strategic incorporation of halogenated compounds to impart specific functionalities, such as flame retardancy, remains a critical area of research and development. Among these, brominated acrylates have garnered significant attention due to their ability to be polymerized or copolymerized into various polymer matrices. This guide provides a detailed comparative analysis of two prominent brominated acrylic monomers: Pentabromophenyl Acrylate (PBPPA) and Pentabromobenzyl Acrylate (PBBPA). While structurally similar, the seemingly minor difference of a methylene spacer profoundly influences their chemical, thermal, and functional properties.
At a Glance: A Comparative Overview
| Property | This compound (PBPPA) | Pentabromobenzyl Acrylate (PBBPA) |
| CAS Number | 52660-82-9[1] | 59447-55-1 |
| Molecular Formula | C₉H₃Br₅O₂[2] | C₁₀H₅Br₅O₂ |
| Molecular Weight | 542.64 g/mol [2] | 556.67 g/mol |
| Structure | The acrylate group is directly attached to the pentabromophenyl ring via an ester linkage. | A methylene (-CH₂-) bridge connects the pentabromophenyl ring to the acrylate group via an ester linkage. |
| Melting Point | 148-151 °C[2] | 115-116 °C |
Structural Nuances: The Impact of the Benzyl Moiety
The core distinction between PBPPA and PBBPA lies in their molecular architecture. PBPPA is an aromatic acrylate where the acrylic acid moiety is directly esterified to a pentabromophenol. In contrast, PBBPA possesses a benzylic structure, with a methylene spacer between the pentabromophenyl ring and the acrylate group. This structural variance has significant implications for the molecule's reactivity, flexibility, and ultimately, its performance in various applications.
Caption: Chemical structures of this compound and Pentabromobenzyl Acrylate.
Synthesis and Polymerization: Crafting the Monomers and Their Polymers
The synthesis of both monomers typically involves the esterification of the corresponding pentabrominated precursor with acryloyl chloride or acrylic acid.
Experimental Protocol: Synthesis of this compound (PBPPA)
-
Reaction Setup: To a stirred solution of pentabromophenol in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), add an equimolar amount of a non-nucleophilic base, such as triethylamine, under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the mixture in an ice bath and slowly add acryloyl chloride (1.0-1.1 equivalents) dropwise, maintaining the temperature below 10 °C. The reaction of alcohols with acryloyl chloride is a common method for producing acrylate esters[3][4].
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure PBPPA.
Experimental Protocol: Synthesis of Pentabromobenzyl Acrylate (PBBPA)
-
Reaction Setup: Dissolve pentabromobenzyl alcohol in a suitable aprotic solvent, such as anhydrous dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Acylation: Add a non-nucleophilic base like triethylamine (1.1-1.2 equivalents). Cool the mixture to 0 °C and add acryloyl chloride (1.0-1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Filter the mixture to remove the ammonium salt. Wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain pure PBBPA.
The presence of the acrylate functional group in both molecules allows for their polymerization through free-radical mechanisms to form poly(this compound) and poly(pentabromobenzyl acrylate), respectively. These polymeric forms are often utilized in flame retardant applications.
Flame Retardancy: A Mechanistic Dissection
Both PBPPA and PBBPA function as flame retardants due to their high bromine content. The primary mechanism of action for most brominated flame retardants is gas-phase inhibition of combustion. Upon thermal decomposition, they release bromine radicals (Br•) which interfere with the radical chain reactions of combustion in the flame, effectively quenching the fire[5].
Caption: Comparative flame retardant mechanisms of PBPPA and PBBPA.
The key difference in their thermal decomposition and subsequent flame retardant action is influenced by the stability of the radicals formed.
-
This compound (PBPPA): The direct ester linkage to the aromatic ring makes the C-O bond relatively strong. Thermal degradation is expected to initiate with the cleavage of the C-Br bonds, releasing bromine radicals. The resulting pentabromophenyl radical is highly reactive.
-
Pentabromobenzyl Acrylate (PBBPA): The presence of the methylene spacer introduces an additional, weaker C-C bond between the aromatic ring and the ester group. Thermal decomposition of PBBPA can proceed via cleavage of both C-Br and the benzylic C-O bonds. The formation of a relatively stable pentabromobenzyl radical can influence the decomposition pathway and the release of bromine radicals. The polymeric form of PBBPA is noted for its good thermal stability[6].
Applications and Performance in Materials
Both PBPPA and PBBPA are primarily used as reactive flame retardants, meaning they can be chemically incorporated into a polymer backbone. This covalent bonding minimizes issues of migration and blooming often associated with additive flame retardants.
-
This compound (PBPPA): Due to its rigid aromatic structure, the incorporation of PBPPA into a polymer can potentially increase the glass transition temperature (Tg) and modulus of the resulting material. It can form copolymers with monomers like acrylonitrile[2].
-
Pentabromobenzyl Acrylate (PBBPA): The flexible methylene spacer in PBBPA can lead to a less pronounced effect on the Tg of the host polymer compared to PBPPA. This can be advantageous in applications where maintaining the flexibility of the original polymer is important. However, the addition of PBBPA can still impact the mechanical properties of polymers, with some studies suggesting a potential reduction in impact strength[8]. Poly(pentabromobenzyl acrylate) is particularly suitable for engineering thermoplastics like PET, PBT, and nylon[9].
Safety and Toxicological Profile
The toxicological profiles of brominated flame retardants are of significant concern. While specific comparative toxicity data for PBPPA and PBBPA is limited, general concerns about halogenated organic compounds exist. Prolonged exposure to some acrylates can cause skin and respiratory sensitization[10]. Brominated flame retardants as a class have been associated with various health risks, including endocrine disruption[11].
The polymeric nature of poly(pentabromobenzyl acrylate) is often cited as a safety advantage, as its higher molecular weight is expected to reduce its bioavailability and potential for bioaccumulation compared to smaller brominated flame retardants[6].
Conclusion
This compound and pentabromobenzyl acrylate, while both effective sources of bromine for flame retardancy, present a trade-off between thermal stability, impact on polymer properties, and potentially, their toxicological profiles. The choice between these two monomers will depend on the specific requirements of the end application. PBPPA may be favored where a higher Tg and rigidity are desired, while PBBPA offers a more flexible backbone with potentially lower impact on the host polymer's mechanical properties. Further direct comparative studies are warranted to fully elucidate the performance differences between these two important flame retardant monomers.
References
- Industry News. (2025, May 13). Performance Comparison: Poly(Pentabromobenzyl Acrylate)
- Google Patents. (n.d.). US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties.
- BenchChem. (n.d.). A Comparative Analysis of 2,4-Dibromo-1-(4-bromophenoxy)
- Synthesis, polymerization, and characterization of terpenoid acryl
- Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.
- ResearchGate. (n.d.). Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. Request PDF.
- Supplier & Manufacturer. (n.d.).
- MDPI. (n.d.). Pyrolytic Depolymerization Mechanisms for Post-Consumer Plastic Wastes.
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
- Oceanchem Group. (2025, September 25).
- PubMed Central. (2023, September 29). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate)
- e-Publications@Marquette. (n.d.). Thermal Stability and Degradation Kinetics of Poly(methyl Methacrylate)
- JETIR. (n.d.).
- ResearchGate. (n.d.). Investigation of Pyrolysis of Hydrocarbons and Biomass Model Compounds Using a Micropyrolysis Flow Cell. Request PDF.
- Knowledge. (2025, June 9). The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate)
- MDPI. (n.d.).
- ResearchG
- Supplier & Manufacturer. (2026, January 18).
- Google Patents. (n.d.). US3458561A - Esterification of acrylic acid.
- PubMed. (2022, October 17). Theoretical study on pyrolysis mechanism of decabromodiphenyl ether (BDE-209) using DFT method.
- Reddit. (2013, November 27).
- MDPI. (n.d.).
- RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
- Reddit. (2024, February 17).
- Chemical Science (RSC Publishing). (2021, February 18).
- YouTube. (2021, April 23).
- ResearchGate. (n.d.). TGA/FTIR study on thermal degradation of polymethacrylates containing carboxylic groups. Request PDF.
- Three Chongqing Chemdad Co., Ltd. (n.d.).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.).
- Biomass pyrolysis: thermal decomposition mechanisms of furfural and benzaldehyde. (2013, September 14).
- MDPI. (n.d.). Microchamber Extraction and Analytical Pyrolysis to Explore Volatile Organic Compounds from Compression-Cooking Wood Materials Obtained under Different Conditions.
- ChemicalBook. (2025, January 27).
- Google Patents. (n.d.). US9162964B2 - Acrylate production process.
- Google Patents. (n.d.). US20030069440A1 - Preparation of acrylic polyols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Synthesis, polymerization, and characterization of terpenoid acrylates | Poster Board #1527 - American Chemical Society [acs.digitellinc.com]
- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 5. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate) Is Gaining Industry Attention - Knowledge [rixingxincai.com]
- 7. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Legacy of Fire and Concern: An In-depth Technical Guide to the Discovery and History of Brominated Flame Retardants
This guide provides a comprehensive technical overview of the discovery, evolution, and impact of brominated flame retardants (BFRs). From their initial synthesis as a breakthrough in fire safety to the mounting concerns over their environmental persistence and health implications, this document traces the scientific and regulatory journey of these complex chemical compounds. It is intended for researchers, scientists, and professionals in drug development and environmental health who require a deep, nuanced understanding of BFRs.
The Genesis of Brominated Flame Retardants: A Chemical Answer to a Burning Problem
The widespread use of flammable synthetic polymers in consumer and industrial products throughout the 20th century created an urgent need for effective fire safety solutions. Brominated flame retardants emerged as a highly efficient and cost-effective answer.[1] These organobromine compounds are incorporated into materials to inhibit, suppress, or delay the production of flames, thereby preventing the spread of fire.[2][3]
The core mechanism of their flame retardant action primarily occurs in the gas phase during combustion.[4] When a product containing BFRs is heated, it releases bromine radicals (Br•). These highly reactive radicals interfere with the chain reaction of combustion by scavenging the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire, forming less reactive hydrogen bromide (HBr).[2] This interruption of the exothermic process cools the system and slows down the spread of flammable gases.[2]
To enhance their efficacy, BFRs are often used in conjunction with antimony trioxide (Sb₂O₃) in a "bromine-antimony synergistic system." Under combustion conditions, Sb₂O₃ reacts with HBr to form antimony halides, which are dense gases that can dilute flammable gases and oxygen, further suppressing the fire.
A Historical Timeline: From Commercial Success to Regulatory Scrutiny
The history of BFRs is marked by a trajectory from widespread adoption to increasing regulation driven by scientific understanding of their environmental and health risks.
The Early Era: The Rise of Polybrominated Diphenyl Ethers (PBDEs)
The commercial journey of BFRs began in the 1950s with the introduction of the first BFR, a pentabromodiphenyl ether (PentaBDE).[5][6] The commercial production of PBDEs, which involves the bromination of diphenyl oxide, ramped up in the late 1970s.[7] These compounds were used as additive flame retardants, meaning they were physically mixed with polymers rather than chemically bound, in a vast array of products including polyurethane foams for furniture and carpeting, plastics for electronics, and textiles.[7][8][9]
Three main commercial mixtures of PBDEs were produced: PentaBDE, OctaBDE, and DecaBDE, each a mixture of different PBDE congeners.[8][10]
The Emergence of Other Major BFRs
Following the success of PBDEs, other classes of BFRs were developed and commercialized for specific applications:
-
Tetrabromobisphenol A (TBBPA): TBBPA is one of the most widely used BFRs globally.[11][12] It is primarily used as a reactive flame retardant, meaning it is chemically incorporated into the polymer backbone, particularly in the production of epoxy resins for printed circuit boards.[6][11] It is also used as an additive flame retardant in some plastics like acrylonitrile butadiene styrene (ABS).[6]
-
Hexabromocyclododecanes (HBCDs): HBCD is a cycloaliphatic BFR that was primarily used as an additive flame retardant in extruded and expanded polystyrene foam for thermal insulation in the construction industry.[13][14][15] It was also used in textiles and high-impact polystyrene.[16]
The Turning Tide: Environmental Persistence and Health Concerns
Beginning in the 1970s, evidence began to accumulate regarding the widespread presence of BFRs in the environment, even in remote locations far from their production and use.[17] Because additive BFRs like PBDEs and HBCD are not chemically bound to the materials they protect, they can leach out over time, contaminating dust, air, soil, and water.[8][10][18]
A growing body of research has highlighted the following concerns associated with certain BFRs:
-
Persistence: Many BFRs are resistant to degradation and can persist in the environment for long periods.[1][17]
-
Bioaccumulation: Due to their lipophilic nature, some BFRs can accumulate in the fatty tissues of organisms, leading to biomagnification up the food chain.[1][17]
-
Toxicity: Studies have linked exposure to certain BFRs to a range of adverse health effects, including endocrine disruption, neurotoxicity, reproductive harm, and potential carcinogenicity.[19][20][21]
The Regulatory Response and the Search for Alternatives
The mounting scientific evidence of the environmental and health risks of certain BFRs prompted regulatory action globally.
-
PBDEs: In 2003, the European Union banned the marketing and use of PentaBDE and OctaBDE.[22] In the United States, the manufacturers of these two mixtures voluntarily phased out their production in 2004.[7][10] DecaBDE has also faced increasing restrictions.[6][22]
-
HBCD: The Stockholm Convention on Persistent Organic Pollutants (POPs) listed HBCD for elimination, with some exemptions for its use in building insulation.[6][14]
These regulations spurred the development and use of "novel" or alternative flame retardants.[5] However, concerns have been raised that some of these alternatives may have similar persistence and toxicity profiles to the BFRs they replaced.[23]
Major Classes of Brominated Flame Retardants: A Technical Overview
This section provides a more detailed look at the chemistry and application of the three most prominent classes of BFRs.
Polybrominated Diphenyl Ethers (PBDEs)
-
Chemical Structure: PBDEs consist of a diphenyl ether molecule with one to ten bromine atoms attached. There are 209 possible congeners.[8]
-
Mechanism of Action: As additive flame retardants, they are released from the polymer matrix upon heating and act in the gas phase to quench the combustion reaction.[7]
-
Applications: Historically used in a wide range of consumer products, including furniture foam, electronics, and textiles.[9]
Tetrabromobisphenol A (TBBPA)
-
Chemical Structure: A brominated derivative of bisphenol A.[24]
-
Mechanism of Action: Primarily used as a reactive flame retardant, where it is chemically bonded into the polymer matrix. This makes it less likely to leach into the environment compared to additive BFRs.[6][11]
-
Applications: The most common flame retardant, predominantly used in printed circuit boards.[11][12]
Hexabromocyclododecanes (HBCDs)
-
Chemical Structure: A non-aromatic, cyclic alkane with six bromine atoms.[13] It exists as a mixture of stereoisomers, with the gamma-isomer being the most abundant in commercial products.[18]
-
Mechanism of Action: An additive flame retardant that functions by releasing bromine radicals in the gas phase during combustion.[13]
-
Applications: Primarily used in polystyrene foam insulation for the construction industry.[14][15]
Analytical Methodologies for BFR Detection
The detection and quantification of BFRs in various environmental and biological matrices are crucial for assessing exposure and understanding their fate and transport. A variety of sophisticated analytical techniques are employed for this purpose.
Sample Preparation
The first step in BFR analysis is the extraction of the target compounds from the sample matrix. Common techniques include:
-
Solid-Liquid Extraction (SLE) and Soxhlet Extraction: Traditional methods used for solid samples like sediment and biological tissues.[25]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A more modern technique that uses elevated temperature and pressure to reduce extraction time and solvent consumption.[25]
-
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME): Used for pre-concentrating BFRs from water samples.[26]
Instrumental Analysis
Following extraction and cleanup, the BFRs are analyzed using chromatographic techniques coupled with mass spectrometry:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the analysis of thermally stable BFRs like PBDEs.[5][26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile and thermally labile BFRs, such as TBBPA and HBCD.[5]
The choice of ionization technique in mass spectrometry, such as electron impact (EI) or electron capture negative ionization (ECNI), can significantly impact the sensitivity and selectivity of the analysis.[26]
The Future of Flame Retardants: A Move Towards Safer Alternatives
The history of brominated flame retardants serves as a critical case study in the lifecycle of industrial chemicals, from innovation and widespread use to the subsequent understanding of their unintended consequences. The scientific community and regulatory bodies continue to grapple with the legacy of persistent BFRs in the environment and the challenge of identifying and developing safer, more sustainable flame retardant technologies. The focus of current research is on developing polymeric flame retardants and other alternatives that are less likely to be released into the environment and have a more favorable toxicological profile.[13][16]
Visualizations
Diagram: General Mechanism of Brominated Flame Retardants
Caption: Key milestones in the history of BFRs.
Quantitative Data Summary
| BFR Class | Primary Use | Mechanism | Key Concerns | Regulatory Status |
| PBDEs | Furniture foam, electronics, textiles | Additive | Persistence, bioaccumulation, neurotoxicity, endocrine disruption | Largely phased out/banned globally |
| TBBPA | Printed circuit boards, plastics | Reactive & Additive | Endocrine disruption, persistence | In use, under review in some jurisdictions |
| HBCDs | Polystyrene foam insulation | Additive | Persistence, bioaccumulation, toxicity | Listed for elimination under Stockholm Convention |
Experimental Protocol: General Method for BFR Analysis in Environmental Samples
This protocol outlines a generalized workflow for the extraction and analysis of BFRs in a solid environmental matrix (e.g., sediment, dust).
1. Sample Preparation and Extraction (Pressurized Liquid Extraction - PLE)
-
Homogenization: Homogenize the solid sample to ensure uniformity.
-
Drying: Dry the sample to remove moisture, typically by freeze-drying or air-drying.
-
Spiking: Spike the sample with a known amount of isotopically labeled internal standards for quantification.
-
PLE Cell Packing: Pack the PLE cell with the dried sample, often mixed with a dispersing agent like diatomaceous earth.
-
Extraction: Perform the extraction using a PLE system with an appropriate solvent mixture (e.g., hexane:dichloromethane). Set the temperature and pressure to optimized values (e.g., 100°C, 1500 psi).
-
Collection: Collect the extract in a collection vial.
2. Extract Cleanup
-
Lipid Removal (for biological samples): If the sample has a high lipid content, perform a cleanup step such as gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.
-
Fractionation (optional): Use solid-phase extraction (SPE) with different sorbents (e.g., silica, alumina) to separate BFRs from interfering compounds and to fractionate different BFR classes.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS or LC-MS/MS)
-
Injection: Inject a small aliquot of the final extract into the GC-MS or LC-MS/MS system.
-
Separation:
-
GC: Use a capillary column with a suitable temperature program to separate the different BFR congeners.
-
LC: Use a reverse-phase column with a gradient elution program to separate the target analytes.
-
-
Detection and Quantification:
-
MS: Operate the mass spectrometer in a selective ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantification: Quantify the native BFRs based on the response of their corresponding isotopically labeled internal standards.
-
4. Quality Control
-
Analyze procedural blanks to check for contamination.
-
Analyze matrix spikes to assess the recovery of the method.
-
Analyze certified reference materials (CRMs) to validate the accuracy of the method.
References
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
- LEVITEX. (n.d.). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame.
- PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.
- ResearchGate. (n.d.). Timeline of legislative initiatives for brominated flame retardants....
- PMC - NIH. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review.
- NCBI. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs).
- Formulated Polymer Products. (2017, September 29). How Do Flame Retardants Work?.
- PubMed. (2009, January 16). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water.
- ResearchGate. (n.d.). Review of methods used to analyse brominated flame retardants in environmental samples.
- Wikipedia. (n.d.). Brominated flame retardant.
- European Union. (n.d.). Brominated flame retardants.
- National Institute of Environmental Health Sciences. (n.d.). Flame Retardants.
- PMC - NIH. (2009, February 5). Environmental Impact of Flame Retardants (Persistence and Biodegradability).
- PMC - NIH. (n.d.). Brominated flame retardants: cause for concern?.
- ResearchGate. (n.d.). (PDF) Burning Issues - The Health and Environmental Concerns of Brominated Flame Retardants.
- Taylor & Francis. (n.d.). Hexabromocyclododecane – Knowledge and References.
- (2025, August 10). Health consequences of exposure to brominated flame retardants: A systematic review.
- (n.d.). Flame retardants, policy, and public health: past and present.
-
EPA. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). Retrieved from [Link]
- (n.d.). The history of bromine from discovery to commodity.
- US EPA. (n.d.). Polybrominated Diphenyl Ethers (PBDEs).
- ResearchGate. (n.d.). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF.
- MDPI. (n.d.). 40 Years of Research on Polybrominated Diphenyl Ethers (PBDEs)—A Historical Overview and Newest Data of a Promising Anticancer Drug.
- Taylor & Francis. (n.d.). tetrabromobisphenol A – Knowledge and References.
- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Brominated Flame Retardants.
- YouTube. (2013, April 15). Brominated flame retardants: It's elementary.
- ResearchGate. (2025, August 7). Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin | Request PDF.
- ALS Global. (n.d.). Putting out the Fire on Emerging Contaminants —Hexabromocyclododecane Flame Retardants.
- Applied Technical Services. (n.d.). Brominated Flame Retardants.
- RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
- Wikipedia. (n.d.). Tetrabromobisphenol A.
- EPA. (n.d.). Flame Retardant Alternatives for Hexabromocyclododecane (HBCD), June 2014.
- Wikipedia. (n.d.). Polybrominated diphenyl ethers.
- Wikipedia. (n.d.). Hexabromocyclododecane.
- (n.d.). 1. Introduction to Brominated Flame Retardants.
- BSEF. (n.d.). THE LIFE CYCLE OF TBBPA IN ELECTRICAL & ELECTRONIC EQUIPMENT.
- (n.d.). Hexabromocyclododecane - Toxicological Risks of Selected Flame-Retardant Chemicals.
- ChemicalBook. (2022, June 23). Usage and Action mechanisms of TBBPA.
- PMC - PubMed Central. (2023, March 9). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment.
- Taylor & Francis. (n.d.). Brominated flame retardants – Knowledge and References.
Sources
- 1. researchgate.net [researchgate.net]
- 2. levitex.com [levitex.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. polymers.co.uk [polymers.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 7. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]
- 10. epa.gov [epa.gov]
- 11. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 12. THE LIFE CYCLE OF TBBPA IN ELECTRICAL & ELECTRONIC EQUIPMENT - BSEF [bsef.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]
- 15. Hexabromocyclododecane - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alsglobal.com [alsglobal.com]
- 19. Flame Retardants | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 20. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Brominated flame retardants | EFSA [efsa.europa.eu]
- 23. researchgate.net [researchgate.net]
- 24. Usage and Action mechanisms of TBBPA_Chemicalbook [chemicalbook.com]
- 25. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of Pentabromophenyl acrylate as a flame retardant
An In-depth Technical Guide to the Flame Retardant Mechanism of Pentabromophenyl Acrylate
Abstract
This compound (PBPA) is a highly effective brominated flame retardant (BFR) utilized to enhance the fire safety of a wide range of polymeric materials. Its efficacy stems from a dual-mode mechanism of action, intervening in both the gas and condensed phases of the combustion cycle. This technical guide provides a comprehensive exploration of the core mechanisms by which PBPA imparts flame retardancy. We will delve into its thermal decomposition, the critical role of radical trapping in the gas phase, its contribution to char formation in the condensed phase, and the analytical methodologies employed to validate these actions. This document is intended for researchers, polymer scientists, and chemical engineers engaged in the development and application of flame-retardant materials.
Introduction to this compound (PBPA)
This compound is an organobromine compound featuring a pentabrominated phenyl ring attached to an acrylate functional group. This unique structure allows it to be incorporated into polymer matrices through two primary methods:
-
Reactive Flame Retardant: The acrylate group enables PBPA to be copolymerized with other monomers, covalently bonding it into the polymer backbone. This approach is highly desirable as it prevents the leaching of the flame retardant over the product's lifespan, a significant environmental and health concern with some additive flame retardants.
-
Additive Flame Retardant: PBPA can also be physically blended into a polymer melt, acting as an additive flame retardant.
The high bromine content by weight is central to its function as a flame retardant. The core mechanism of action for most brominated flame retardants, including PBPA, is interference with the combustion process in the gas phase.[1][2]
Caption: Chemical structure of this compound (PBPA).
Core Mechanism of Action
The efficacy of PBPA as a flame retardant is rooted in its ability to disrupt the "fire triangle" (heat, fuel, oxygen) at a chemical level. This is accomplished through two primary pathways that occur at different stages of the combustion process.
Gas Phase Inhibition: The Radical Trapping Cycle
The principal and most significant flame-retardant action of PBPA occurs in the gas phase, above the burning polymer surface.[2] This mechanism is a chemical cycle that effectively quenches the fire.
-
Thermal Decomposition and Radical Release: When the polymer containing PBPA is heated, the relatively weak carbon-bromine (C-Br) bonds are among the first to break. This thermal degradation releases bromine radicals (Br•) into the gaseous phase.
-
Interference with Combustion Chemistry: A self-sustaining flame relies on a chain reaction involving highly energetic and reactive free radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals. The released bromine radicals (Br•) interfere with this chain reaction.[1] Specifically, Br• reacts with the highly reactive radicals to form hydrogen bromide (HBr).
-
H• + Br• → HBr
-
OH• + R-H → H₂O + R•
-
R• + Br• → R-Br
-
-
Radical Scavenging: The HBr formed is a key player in flame inhibition. It acts as a scavenger for the high-energy H• and OH• radicals that are essential for flame propagation, replacing them with the much less reactive bromine radical (Br•).[3]
-
H• + HBr → H₂ + Br•
-
OH• + HBr → H₂O + Br•
-
This cycle effectively reduces the concentration of the key chain-carrying radicals (H•, OH•) and lowers the overall energy of the system, leading to flame suppression and potentially extinguishment.[2]
Caption: Gas phase radical trapping mechanism of PBPA.
Condensed Phase Action: Char Formation
While gas phase inhibition is the primary mechanism, PBPA also contributes to flame retardancy in the condensed (solid) phase.[4][5]
-
Promotion of Char: During thermal decomposition, the presence of brominated species can alter the degradation pathway of the polymer, promoting the formation of a stable, carbonaceous char layer on the material's surface.[6]
-
Insulating Barrier: This char layer acts as a physical barrier with several functions:[4]
-
It insulates the underlying polymer from the heat of the flame, slowing down further decomposition.
-
It limits the diffusion of oxygen to the polymer surface, starving the fire.
-
It impedes the escape of flammable volatile gases (fuel) from the decomposing polymer into the gas phase.
-
The formation of a robust char layer is a key condensed-phase mechanism that works synergistically with the gas-phase inhibition to provide comprehensive fire protection.[4]
Caption: Condensed phase char formation mechanism.
Experimental Protocols for Mechanistic Validation
A suite of analytical techniques is employed to characterize the flame-retardant properties of polymers containing PBPA and to provide evidence for the proposed mechanisms.
Thermogravimetric Analysis (TGA)
TGA is fundamental for assessing the thermal stability of materials.[7][8] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Protocol:
-
Sample Preparation: A small, precisely weighed sample (5-10 mg) of the polymer with and without PBPA is placed in a TGA pan (typically platinum or alumina).
-
Atmosphere: The analysis is usually run under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and also under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).[7]
-
Data Analysis: The resulting TGA curve plots mass loss versus temperature. Key parameters include:
-
Onset of Decomposition (T_onset): The temperature at which significant mass loss begins.
-
Temperature of Maximum Decomposition Rate (T_max): The peak of the derivative TGA (DTG) curve, indicating the point of fastest degradation.
-
Char Yield: The percentage of residual mass at the end of the experiment, indicating the extent of char formation.[6]
-
Interpretation: An effective condensed-phase flame retardant like PBPA will often increase the char yield at high temperatures compared to the virgin polymer.
| Material | Onset Decomposition (T_onset, °C) | Peak Decomposition (T_max, °C) | Char Yield at 700°C (%) |
| Base Polymer (e.g., Epoxy Acrylate) | ~350-400 | ~420 | < 5 |
| Polymer + 15% PBPA | ~330-380 | ~400 | > 15 |
| Note: Data are representative and will vary based on the specific polymer system. |
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful technique for identifying the thermal decomposition products of a material, providing direct evidence for the flame-retardant mechanism.[9][10][11]
Protocol:
-
Sample Preparation: A microgram-scale sample of the polymer is placed in a pyrolysis probe.
-
Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600 °C) in the absence of oxygen, causing it to decompose into smaller, volatile fragments.
-
GC Separation: The volatile fragments are swept by a carrier gas into a gas chromatograph (GC), which separates the components based on their boiling points and affinity for the GC column.
-
MS Identification: As each component elutes from the GC column, it enters a mass spectrometer (MS), which bombards it with electrons, causing it to fragment into characteristic ions. The MS detects these ions and generates a mass spectrum, which acts as a "fingerprint" for identifying the compound.
Interpretation: For a polymer containing PBPA, Py-GC/MS analysis would be expected to identify brominated compounds (e.g., HBr, brominated phenols) in the pyrolyzate, confirming the release of the active flame-retardant species into the gas phase.
Cone Calorimetry
The cone calorimeter is one of the most important bench-scale tests for evaluating the fire behavior of materials.[12][13][14] It measures key parameters related to heat release, ignitability, and smoke production under forced-flaming conditions that simulate a developing fire.
Protocol:
-
Sample Preparation: A standard-sized sample (e.g., 100 mm x 100 mm) is placed in a holder and positioned horizontally or vertically under a conical heater.
-
Irradiance: The sample is exposed to a constant external heat flux (e.g., 35 or 50 kW/m²).[12]
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable volatiles as they are released.
-
Data Collection: Throughout the test, oxygen consumption, smoke density, and mass loss are continuously measured. From these, key fire properties are calculated.
Interpretation: The primary indicator of flame retardant efficacy in cone calorimetry is a reduction in the Heat Release Rate (HRR), particularly the peak HRR (pHRR).[15] A lower pHRR indicates a less intense fire and more time for escape.
| Parameter | Base Polymer | Polymer + 15% PBPA | Interpretation |
| Time to Ignition (s) | 45 | 40 | May decrease slightly due to earlier C-Br bond scission. |
| Peak Heat Release Rate (pHRR, kW/m²) | 1100 | 650 | Significant reduction demonstrates effective flame retardancy. |
| Total Heat Release (THR, MJ/m²) | 95 | 70 | Reduction indicates less material was consumed by the fire. |
| Smoke Production Rate (SPR) | Variable | May Increase | A common trade-off with halogenated flame retardants. |
| Note: Data are representative and will vary based on the specific polymer system and test conditions. |
Conclusion
This compound functions as a highly efficient flame retardant through a well-established dual mechanism. Its primary mode of action is gas phase inhibition , where the release of bromine radicals upon heating effectively quenches the combustion chain reaction. This is complemented by a condensed phase action that promotes the formation of an insulating char layer, further hindering the burning process. The combination of these mechanisms leads to significant reductions in heat release and flame spread. The efficacy of PBPA can be rigorously quantified and validated through standard analytical techniques such as TGA, Py-GC/MS, and Cone Calorimetry, providing essential data for the design and optimization of fire-safe materials.
References
-
Shimadzu Corporation. (2011). Analysis of Brominated Flame Retardants Using a Pyrolysis GC-MS System.
-
Shimadzu Corporation. A Pyrolysis-GC/MS Screening System for Analysis of Phthalate Esters and Brominated Flame Retardants No. GCMS-1504.
-
Shimadzu Corporation. Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System.
-
INNO SPECIALTY CHEMICALS. Flame Retardants: The Importance of Poly(pentabromobenzyl acrylate).
- Koskela, P., et al. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry.
-
Koskela, P., et al. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry.
-
Wang, X., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. National Institutes of Health (NIH).
-
Goudra, V., et al. (2024). Mitochondria under fire: toxicological mechanisms of brominated flame retardants. PubMed.
-
Glushkov, D., et al. (2023). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers and Glass-Reinforced Plastics Based on the Study of Their Combustion. MDPI.
-
Tsai, K. (2009). Orientation Effect on Cone Calorimeter Test Results to Assess Fire Hazard of Materials. Journal of Hazardous Materials.
-
ResearchGate. (2023). Typical free-radical trapping mechanism related to the (A) antioxidant and (B) flame retardant performance of polymeric nanocomposites.
-
PerkinElmer. Characterization of Polymers Using TGA.
- Singh, R., et al. (2014). Preparation and structure characterization of phenolic polymer by tga method.
-
Al-Thani, N., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
-
Costes, L., et al. (2017). An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. MDPI.
-
ResearchGate. (2021). Cone calorimetry data of the manufactured composites.
-
Ofuru, I., et al. (2019). Thermogravimetric Analysis of Polymers. ResearchGate.
-
Yildiz, E., et al. (2012). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). ResearchGate.
- Hull, R., et al. (2021). A review on cone calorimeter for assessment of flame-retarded polymer composites. Polymers.
-
The Polymer Tester. (2023). Thermogravimetric Analysis (TGA) For Polymers Explained!!!.
-
Gravit, M., et al. (2022). Method of Mathematical Modeling for the Experimental Evaluation of Flame-Retardant Materials' Parameters. National Institutes of Health (NIH).
-
Salleh, M., et al. (2022). Flame Retardant Coatings: Additives, Binders, and Fillers. PubMed Central.
-
Sonnier, R., et al. (2020). Fire Behavior of Thermally Thin Materials in Cone Calorimeter. MDPI.
-
Su, S., et al. (2023). Flame retardant properties and mechanism of PLA/P-PPD -Ph /ECE conjugated flame retardant composites. Frontiers in Chemistry.
-
ResearchGate. (2016). Flame retardant mechanism of hyperbranched polyurethane acrylates used for UV curable flame retardant coatings.
-
Salleh, M., et al. (2022). Flame Retardant Coatings: Additives, Binders, and Fillers. MDPI.
-
Joseph, P., et al. (2022). Gaseous- and Condensed-Phase Activities of Some Reactive P- and N-Containing Fire Retardants in Polystyrenes. MDPI.
-
Karvekar, O., et al. (2022). TGA thermogram of poly(ethyl acrylate) P(EA), poly(thioacrylate)s. ResearchGate.
- Joseph, P., et al. (2021).
-
D'hooge, D., et al. (2016). Connecting Gas-Phase Computational Chemistry to Condensed Phase Kinetic Modeling: The State-of-the-Art. MDPI.
-
Galgole, P., et al. (2023). Photocurable Epoxy Acrylate Coatings Preparation by Dual Cationic and Radical Photocrosslinking. MDPI.
-
ResearchGate. (2023). The flame-retardant mechanism of P-containing flame retardants: radical....
-
Zheng, Y., et al. (2024). Polyurethane Materials for Fire Retardancy: Synthesis, Structure, Properties, and Applications. MDPI.
-
SpecialChem. (2023). Unlocking the Potential of Epoxy Acrylate: Understanding its Properties and Applications.
-
Forest Products Laboratory. Cone calorimeter tests of wood composites.
-
ResearchGate. (2020). Inorganic Polymers as Flame-Retardant Materials: Synthesis, Properties, and Emerging Applications in Materials and Life Sciences.
-
ResearchGate. (2016). Synthesis and properties of a novel hyperbranched polyphosphate acrylate applied to UV curable flame retardant coatings.
-
Liao, Y., et al. (2014). A Study of the Curing and Flammability Properties of Bisphenol A Epoxy Diacrylate Resin Utilizing a Novel Flame Retardant Monomer, bis[di-acryloyloxyethyl]-p-tert-butyl-phenyl Phosphate. MDPI.
-
Wang, Y., et al. (2022). Flexible transparent flame-retardant membrane based on a novel UV-curable phosphorus-containing acrylate. Open Chemistry.
-
Joseph, P., et al. (2021). Mode of Action of Condensed- and Gaseous-Phase Fire Retardation in Some Phosphorus-Modified Polymethyl Methacrylate- and Polystyrene-Based Bulk Polymers. MDPI.
-
Allnex. Epoxy Acrylates | Crosslinkers | Innovation.
-
ResearchGate. (2021). Photocuring mechanism of bisphenol-based epoxy acrylate.
-
ResearchGate. (2018). Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry.
-
Pielichowski, J., & Pielichowski, K. (2008). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland.
-
Iurzhenko, M., et al. (2022). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. National Institutes of Health (NIH).
-
ResearchGate. (2008). Thermal degradation of solvent-borne water soluble acrylic acid-butyl acrylate copolymers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. Flame Retardant Coatings: Additives, Binders, and Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vuir.vu.edu.au [vuir.vu.edu.au]
- 6. Frontiers | Flame retardant properties and mechanism of PLA/P-PPD -Ph /ECE conjugated flame retardant composites [frontiersin.org]
- 7. eng.uc.edu [eng.uc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. gcms.cz [gcms.cz]
- 10. shimadzu.com [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Orientation effect on cone calorimeter test results to assess fire hazard of materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Pentabromophenyl Acrylate from Pentabromophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Pentabromophenyl Acrylate
This compound is a highly functionalized monomer characterized by a high refractive index and a high content of bromine, which imparts significant flame-retardant properties.[1][2] Its utility spans from the development of advanced optical polymers and waveguide materials to the creation of flame-retardant copolymers. The acrylate functionality provides a reactive handle for polymerization, allowing for its incorporation into a variety of polymer backbones.[2][3] This guide provides a detailed protocol for the synthesis of this compound from pentabromophenol, offering insights into the reaction mechanism, optimization, and safety considerations.
Reaction Mechanism and Strategy
The synthesis of this compound from pentabromophenol is an esterification reaction. The most direct and common method involves the acylation of the phenolic hydroxyl group of pentabromophenol with acryloyl chloride.[4] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct.
An alternative approach involves a condensation reaction between pentabromophenol and acrylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[5] While effective, this method generates a dicyclohexylurea byproduct that needs to be removed.
This guide will focus on the more conventional acryloyl chloride method due to its straightforwardness and common industrial practice.
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from pentabromophenol and acryloyl chloride.
Materials and Equipment
| Material/Equipment | Specifications |
| Pentabromophenol | ≥98% purity |
| Acryloyl Chloride | ≥98% purity, stabilized |
| Triethylamine (TEA) | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Magnetic Stirrer with Hotplate | |
| Round-bottom flask | Three-necked, appropriate size |
| Dropping funnel | |
| Condenser | |
| Inert gas supply | Nitrogen or Argon |
| Ice bath | |
| Standard glassware for workup | Separatory funnel, beakers, etc. |
| Rotary evaporator |
Step-by-Step Synthesis Procedure
Safety First: Acryloyl chloride is highly flammable, corrosive, and toxic if inhaled.[6][7][8][9] Pentabromophenol is a suspected carcinogen.[10] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, dissolve pentabromophenol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the solution.
-
-
Acylation Reaction:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acryloyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion of the reaction, a white precipitate of triethylammonium chloride will have formed.
-
Filter the reaction mixture to remove the salt.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a white solid.[2][3]
-
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl, C=C double bond).
-
Melting Point: To assess the purity of the crystalline product. The literature melting point is 148-151 °C.[2][3]
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Solvent | Use anhydrous DCM. | Prevents hydrolysis of acryloyl chloride. |
| Temperature | Maintain low temperature during addition. | Controls the exothermic reaction and minimizes side reactions. |
| Base | Use a slight excess of triethylamine. | Ensures complete neutralization of HCl byproduct. |
| Purity of Reagents | Use high-purity reagents. | Impurities can lead to side reactions and lower yields. |
Troubleshooting:
-
Low Yield: Ensure all reagents are anhydrous. Check for incomplete reaction by TLC and extend the reaction time if necessary.
-
Product Contamination: Inefficient removal of the triethylammonium chloride salt or incomplete washing can lead to impurities. Ensure thorough washing and proper recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
- Foremost Chem. (n.d.). (Pentabromophenyl) Methyl Acrylate.
- Foremost Chem. (n.d.). (Pentabromophenyl) Methyl Acrylate Fr1025 Manufacturers.
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
- MilliporeSigma. (n.d.). Acryloyl chloride Safety Data Sheet.
- Google Patents. (n.d.). Process for the preparation of the monomer pentabromobenzyl acrylate and polymerization thereof.
-
Arkivoc. (2007). Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Retrieved from [Link]
-
PubChem. (n.d.). Pentabromophenol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing phenyl methacrylate or acrylate.
-
Arkivoc. (2007). Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis, polymerization, and characterization of terpenoid acrylates. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of acryloyl chloride.
- Google Patents. (n.d.). Process for the manufacture of acryloyl chloride.
- Google Patents. (n.d.). Process for the manufacture of acryloyl chloride.
Sources
- 1. (PDF) Synthesis and Copolymerization of Pentachlorophenyl [research.amanote.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 5. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acryloyl chloride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 8. Facile and efficient bromination of hydroxyl-containing polymers to synthesize well-defined brominated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Chemistry of 3-hydroxy-2-aryl acrylate: syntheses, mechanisms, and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Pentabromophenol | C6Br5OH | CID 11852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Copolymerization of Pentabromophenyl Acrylate with Methyl Methacrylate
Introduction
The copolymerization of pentabromophenyl acrylate (PBPA) with methyl methacrylate (MMA) offers a versatile platform for the synthesis of advanced functional polymers. This combination leverages the desirable properties of poly(methyl methacrylate) (PMMA), such as optical clarity, high tensile strength, and excellent weather resistance, with the potent flame retardancy imparted by the bromine-rich PBPA monomer.[1][2][3] The resulting copolymers, poly(PBPA-co-MMA), are of significant interest in fields requiring materials with enhanced safety profiles without compromising performance. Applications range from specialty coatings and transparent flame-retardant plastics to advanced composites. Furthermore, the principles of copolymerization allow for the fine-tuning of material properties by adjusting the monomer feed ratio, offering a pathway to tailor-made polymers for specific applications, including potential uses in drug delivery systems where biocompatibility and controlled release are paramount.[4][5]
This guide provides a comprehensive overview of the free-radical copolymerization of PBPA and MMA, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential characterization techniques. It is designed for researchers, scientists, and professionals in drug development who seek to synthesize and evaluate these promising materials.
Causality Behind Experimental Choices
The selection of free-radical polymerization is a strategic choice for this system. It is a robust and well-understood method suitable for a wide range of vinyl monomers, including acrylates and methacrylates.[6][7] The use of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) allows for controlled initiation of the polymerization process at specific temperatures. The choice of solvent is also critical; a solvent like toluene or xylene provides a suitable medium for the polymerization to proceed homogeneously, ensuring good heat transfer and control over the reaction kinetics.[8][9]
Materials and Methods
Materials
| Material | Grade | Supplier | Notes |
| This compound (PBPA) | ≥97% | Major Chemical Supplier | Store in a cool, dark place. |
| Methyl methacrylate (MMA) | 99%, contains MEHQ as inhibitor | Major Chemical Supplier | Inhibitor should be removed before use. |
| Azobisisobutyronitrile (AIBN) | 98% | Major Chemical Supplier | Recrystallize from methanol before use. |
| Toluene | Anhydrous, 99.8% | Major Chemical Supplier | Use as received. |
| Methanol | ACS Reagent, ≥99.8% | Major Chemical Supplier | For precipitation and washing. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen/Argon inlet
-
Thermometer/temperature probe
-
Glass funnel and filter paper
-
Beakers and graduated cylinders
-
Vacuum oven
Experimental Protocol: Free-Radical Copolymerization
This protocol outlines the synthesis of a P(PBPA-co-MMA) copolymer with a specific monomer feed ratio. The procedure can be adapted for different compositions by adjusting the initial monomer quantities.
Monomer and Initiator Preparation
-
Inhibitor Removal from MMA: To remove the hydroquinone monomethyl ether (MEHQ) inhibitor, pass the MMA through a column packed with basic alumina. Alternatively, wash the MMA with an aqueous solution of 10% NaOH, followed by washing with deionized water until the aqueous layer is neutral. Dry the MMA over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Initiator Purification: Recrystallize AIBN from methanol to ensure purity. Dissolve the AIBN in a minimal amount of warm methanol and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
Polymerization Reaction Setup
Caption: Workflow for the synthesis of P(PBPA-co-MMA).
Step-by-Step Procedure
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add the desired amounts of PBPA and purified MMA. For a 50:50 molar ratio, this would correspond to equimolar amounts of the two monomers.
-
Add a suitable amount of anhydrous toluene to achieve a desired monomer concentration (e.g., 20-30% w/v).
-
Assemble the flask with a reflux condenser, a nitrogen or argon inlet, and a thermometer.
-
Purge the system with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can inhibit free-radical polymerization.
-
While purging, gently stir the mixture to ensure homogeneity.
-
After purging, immerse the flask in a preheated oil bath at 70°C.
-
In a separate vial, dissolve the required amount of AIBN (typically 0.1-1.0 mol% with respect to the total moles of monomers) in a small amount of toluene.
-
Once the reaction mixture has reached a stable temperature of 70°C, inject the AIBN solution into the flask using a syringe.
-
Maintain the reaction at 70°C with continuous stirring for a predetermined time, typically 4-8 hours. The reaction time will influence the final conversion and molecular weight of the copolymer.[8]
-
After the desired reaction time, cool the flask to room temperature to quench the polymerization.
-
Slowly pour the viscous polymer solution into a large beaker containing a stirred, large excess of a non-solvent, such as methanol. This will cause the copolymer to precipitate.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the collected polymer several times with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.
Characterization of P(PBPA-co-MMA) Copolymers
Thorough characterization is essential to confirm the successful synthesis of the copolymer and to understand its properties.
Structural Characterization
1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for confirming the incorporation of both monomers into the copolymer chain.
-
Expected Peaks:
-
C=O stretching (from both MMA and PBPA): ~1730 cm⁻¹
-
C-O stretching (ester group): ~1150-1250 cm⁻¹
-
Aromatic C-Br stretching (from PBPA): ~600-700 cm⁻¹
-
Aromatic C=C stretching (from PBPA): ~1475 cm⁻¹
-
Aliphatic C-H stretching (from MMA): ~2950-3000 cm⁻¹
-
The presence of characteristic peaks for both MMA and PBPA units in the spectrum of the purified polymer confirms the formation of a copolymer.[10]
1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are invaluable for determining the copolymer composition and microstructure.[11]
-
¹H NMR: The ratio of the integrated peak areas of the aromatic protons from the PBPA units to the methoxy (-OCH₃) or alpha-methyl (-CH₃) protons from the MMA units can be used to calculate the copolymer composition.[12]
-
¹³C NMR: Provides detailed information about the carbon skeleton and can be used to study the sequence distribution of the monomers along the polymer chain (i.e., whether the copolymer is random, blocky, or alternating).[13]
Molecular Weight Determination
2.1. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is the standard method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[14][15][16]
-
Principle: The technique separates polymer molecules based on their hydrodynamic volume in solution.[17]
-
Procedure: A dilute solution of the copolymer in a suitable solvent (e.g., tetrahydrofuran, THF) is passed through a column packed with porous gel beads. Larger molecules elute first, while smaller molecules have a longer retention time.[18]
-
Output: The analysis provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn). A lower PDI value (closer to 1.0) indicates a more uniform distribution of polymer chain lengths.
Thermal Properties
The incorporation of the bulky, bromine-rich PBPA monomer is expected to significantly influence the thermal properties of the resulting copolymer compared to pure PMMA.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] It is crucial for evaluating the thermal stability and flame-retardant properties of the copolymer.[20]
-
Expected Behavior: The P(PBPA-co-MMA) copolymer is expected to exhibit enhanced thermal stability compared to pure PMMA.[21] The decomposition of the brominated units can release bromine radicals, which act as flame retardants in the gas phase.[22][23] The TGA curve will show the onset of decomposition temperature and the char yield at high temperatures. A higher char yield is often associated with better flame retardancy.[24]
3.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the copolymer. The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Expected Behavior: The Tg of the copolymer is expected to be higher than that of pure PMMA (Tg ≈ 105°C) due to the bulky and rigid nature of the pentabromophenyl groups, which restrict segmental motion of the polymer chains.[3][25] The Tg will likely increase with increasing PBPA content in the copolymer.
Applications and Future Directions
The unique combination of properties in P(PBPA-co-MMA) copolymers opens up a range of potential applications.
Flame Retardant Materials
The primary application for these copolymers is in the development of inherently flame-retardant materials.[26][27] By covalently bonding the brominated flame retardant into the polymer backbone, issues such as leaching and migration, which can occur with additive flame retardants, are avoided. This makes them suitable for use in electronics, construction materials, and transportation components where fire safety is a major concern.
Advanced Coatings
The good solubility of these copolymers in organic solvents, combined with their thermal stability and flame retardancy, makes them excellent candidates for specialty coatings. These coatings can be applied to various substrates to provide a protective, flame-retardant layer.
Potential in Drug Development
While the primary focus is on flame retardancy, the principles of copolymerization are central to drug delivery research. Amphiphilic block copolymers are widely used to form micelles for the encapsulation and delivery of hydrophobic drugs.[5][28] Although P(PBPA-co-MMA) is hydrophobic, it could potentially be functionalized or used as a block in a more complex copolymer structure (e.g., with a hydrophilic block like polyethylene glycol, PEG) to create novel drug delivery vehicles.[29] The high density of the brominated units could also be explored for applications in radio-opaque medical devices.
Conclusion
The copolymerization of this compound and methyl methacrylate provides a straightforward and effective method for synthesizing a new class of functional polymers with a valuable combination of properties. The protocols and characterization techniques detailed in this guide offer a solid foundation for researchers and scientists to explore the potential of these materials in their respective fields. The ability to tune the properties of the final polymer by simply adjusting the monomer feed ratio underscores the versatility of this copolymer system. Further research into the reactivity ratios of these monomers would provide deeper insights into the polymerization kinetics and allow for even greater control over the final copolymer microstructure and properties.[13][30]
References
-
VNUHCM Journal of Science and Technology Development. (2019). Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. Retrieved from [Link]
-
ResearchGate. (2019). Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Poly(methyl methacrylate-co-butyl acrylate)/Perfluorosilyl Methacrylate Core-Shell Nanoparticles: Novel Approach for Optimization of Coating Process. Retrieved from [Link]
-
McGill University. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]
-
Academia.edu. (n.d.). Poly(methyl methacrylate) (PMMA). Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and characterization of P(MMA-AA) copolymers for targeted oral drug delivery. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. Retrieved from [Link]
-
Middle East Technical University. (2005). THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROMETRY. Retrieved from [Link]
-
National Institutes of Health. (2022). Emerging uses of PLA–PEG copolymer in cancer drug delivery. Retrieved from [Link]
-
Wiley Online Library. (2013). Monomer reactivity ratios for acrylonitrile–methyl acrylate free‐radical copolymerization. Retrieved from [Link]
-
Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Retrieved from [Link]
-
Van Horn, Metz & Co. Inc. (n.d.). Brominated Flame Retardants Archives. Retrieved from [Link]
-
ACS Publications. (2019). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and characteristics of poly(methyl methacrylate-co-methacrylic acid)/Poly(methacrylic acid-co-N-isopropylacrylamide) thermosensitive semi-hollow latex particles and their application to drug carriers. Retrieved from [Link]
-
TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]
-
ResearchGate. (2012). (PDF) Thermal Properties of Poly (Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Obtained by in situ Photopolymerization. Retrieved from [Link]
-
MDPI. (2024). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Retrieved from [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Retrieved from [Link]
-
CNKI. (n.d.). MEASUREMENTS OF MONOMER REACTIVITY RATIOS FOR COPOLYMERIZATION OF STYRENE AND METHYL METHACRYLATE IN CARBON DIOXIDE AT VAPOR-LIQ. Retrieved from [Link]
-
MDPI. (2023). Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment. Retrieved from [Link]
-
ResearchGate. (2017). Free‐Radical Acrylic Polymerization Kinetics at Elevated Temperatures. Retrieved from [Link]
-
AdvanSource Biomaterials. (n.d.). Novel Acrylate Adhesives for Transdermal Drug Delivery. Retrieved from [Link]
-
Shimadzu. (n.d.). Measurement of Molecular Weight by using GPC method. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterization of copolymers (a) ¹H-NMR spectra; (b) FT-IR.... Retrieved from [Link]
-
Iraqi Journal of Science. (2015). Reactivity Ratios of the Copolymerization Styrene/ Methyl Methacrylate Using FT-IR Spectroscopy with Comparing to Mathematically. Retrieved from [Link]
-
University of Glasgow. (1988). The Thermal Degradation of Some Bromine Containing Copolymers. Retrieved from [Link]
-
ResearchGate. (2001). Polymers with Fire Retardants - Characterization Using Thermal Analysis | Request PDF. Retrieved from [Link]
-
MakeItFrom.com. (n.d.). Polymethylmethacrylate (PMMA, Acrylic). Retrieved from [Link]
-
NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
-
ResearchGate. (2003). Synthesis and Characterization of Poly(N-phenyl methacrylamide-co-methyl methacrylate) and Reactivity Ratios Determination | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (2022). Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices. Retrieved from [Link]
-
UNL Digital Commons. (2023). Coupling ATR-FTIR spectroscopy with multivariate analysis for polymers manufacturing and control of polymers' molecular weight. Retrieved from [Link]
-
BSEF. (2016). The evolution of bromine flame retardants towards brominated polymers. Retrieved from [Link]
-
National Institutes of Health. (2013). Novel pentablock copolymer (PLA-PCL-PEG-PCL-PLA) based nanoparticles for controlled drug delivery: Effect of copolymer compositions on the crystallinity of copolymers and in vitro drug release profile from nanoparticles. Retrieved from [Link]
-
Polymer Source. (n.d.). Polymer Reference Materials-Poly(Methyl Methacrylate). Retrieved from [Link]
-
DesignerData. (n.d.). Poly(methyl methacrylate). Retrieved from [Link]
-
Magritek. (2020). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]
-
ResearchGate. (2012). A Thermal Analysis Method for Measuring Polymer Flammability | Request PDF. Retrieved from [Link]
-
PubMed. (2004). The individual and cumulative effect of brominated flame retardant and polyvinylchloride (PVC) on thermal degradation of acrylonitrile-butadiene-styrene (ABS) copolymer. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2024). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]
-
St Clements University. (n.d.). A Novel Approach To Free Radical Polymerization Focusing on Acrylic Polymers For Commercial Application. Retrieved from [Link]
-
ACS Publications. (2001). Comparison of Real-Time Monitoring of Copolymer Formation and Composition by NMR, FTIR, and Numerical Simulation. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. Retrieved from [Link]
-
ScienceDirect. (1997). Controlled Radical Polymerization. Retrieved from [Link]
-
AIDIC. (2014). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
Sources
- 1. alokrj.weebly.com [alokrj.weebly.com]
- 2. Methyl Methacrylate-Based Copolymers: Recent Developments in the Areas of Transparent and Stretchable Active Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. designerdata.nl [designerdata.nl]
- 4. researchgate.net [researchgate.net]
- 5. Emerging uses of PLA–PEG copolymer in cancer drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 16. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. selectscience.net [selectscience.net]
- 19. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 20. tainstruments.com [tainstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. Flame retardants, high molecular weight brominated polymers [lets-talk-bromine.bsef.com]
- 23. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 24. mdpi.com [mdpi.com]
- 25. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]
- 26. Brominated Flame Retardants Archives - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 27. The individual and cumulative effect of brominated flame retardant and polyvinylchloride (PVC) on thermal degradation of acrylonitrile-butadiene-styrene (ABS) copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Novel pentablock copolymer (PLA-PCL-PEG-PCL-PLA) based nanoparticles for controlled drug delivery: Effect of copolymer compositions on the crystallinity of copolymers and in vitro drug release profile from nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. cjps.org [cjps.org]
Application Notes and Protocols for Imparting Flame Retardancy in Polymers Using Pentabromophenyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the utilization of pentabromophenyl acrylate (PBPA) as a reactive flame retardant in various polymer systems. It is designed to equip researchers and scientists with the foundational knowledge and practical protocols required to effectively incorporate PBPA into polymer matrices, thereby enhancing their flame retardant properties. This guide delves into the synthesis of PBPA, its mechanisms of flame retardancy, detailed protocols for its incorporation into polymers via different polymerization techniques, and methods for characterizing the resultant flame-retardant polymers.
Introduction to this compound (PBPA) as a Flame Retardant
This compound (PBPA) is a brominated flame retardant characterized by a high bromine content, which makes it an effective agent for imparting flame retardancy to a wide range of polymeric materials.[1] As a reactive monomer, PBPA can be chemically incorporated into the polymer backbone through copolymerization, which offers significant advantages over additive flame retardants by minimizing issues such as leaching and blooming.[2] This covalent integration ensures the permanence of the flame-retardant properties throughout the lifecycle of the polymer.
Chemical and Physical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 52660-82-9 | [3] |
| Molecular Formula | C₉H₃Br₅O₂ | [3] |
| Molecular Weight | 542.64 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 148-151 °C | [3] |
| Bromine Content | ~73.6% |
Mechanism of Flame Retardancy
The primary flame retardant action of this compound, like other halogenated flame retardants, occurs predominantly in the gas phase during combustion.
Gas Phase Inhibition
During the combustion of a polymer, a self-sustaining cycle of radical reactions takes place in the gas phase. Highly reactive radicals, such as hydroxyl (•OH) and hydrogen (•H), are responsible for the propagation of the flame. When a polymer containing PBPA is exposed to fire, the C-Br bonds in the pentabromophenyl group cleave at elevated temperatures, releasing bromine radicals (•Br) into the gas phase.
These bromine radicals act as scavengers for the highly reactive flame-propagating radicals, converting them into less reactive species and terminating the combustion chain reaction. The key reactions are as follows:
-
H• + •Br → HBr
-
•OH + HBr → H₂O + •Br
This "radical trap" mechanism effectively suffocates the flame by reducing the concentration of the radicals necessary to sustain combustion.
Figure 1: Gas phase flame retardancy mechanism of PBPA.
Synergistic Effects with Antimony Trioxide
The flame retardant efficiency of PBPA can be significantly enhanced by the addition of a synergist, most commonly antimony trioxide (Sb₂O₃).[4] Antimony trioxide itself is not a flame retardant, but it reacts with the hydrogen bromide (HBr) released during the decomposition of PBPA to form antimony trihalides and oxyhalides (e.g., SbBr₃, SbOBr).
These antimony compounds are more effective at scavenging radicals in the gas phase than HBr alone, leading to a more potent flame-inhibiting effect. This synergistic interaction allows for a lower loading of the brominated flame retardant to achieve the desired level of flame retardancy.[4]
Figure 2: Synergistic flame retardant mechanism of PBPA with Antimony Trioxide.
Synthesis of this compound (PBPA)
The synthesis of PBPA is typically achieved through the esterification of pentabromophenol with acryloyl chloride. This reaction should be performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acryloyl chloride.
Materials and Reagents
-
Pentabromophenol (PBP)
-
Acryloyl chloride
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydroquinone (polymerization inhibitor)
Protocol for Synthesis of PBPA
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve pentabromophenol (1.0 eq) and a small amount of hydroquinone in anhydrous dichloromethane.
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise.
-
Addition of Acryloyl Chloride: While maintaining the temperature at 0 °C, add acryloyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with deionized water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound as a white crystalline solid.
Incorporation of PBPA into Polymer Matrices
As a reactive monomer, PBPA can be incorporated into various polymer backbones through different polymerization techniques. The choice of method will depend on the target polymer and the desired final properties.
Solution Polymerization (e.g., with Styrene or Methyl Methacrylate)
Solution polymerization is a common method for preparing copolymers with good control over molecular weight and composition.
Protocol for Solution Copolymerization of PBPA with Styrene:
-
Materials: this compound, styrene (inhibitor removed), azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as initiator, and an appropriate solvent (e.g., toluene, xylene).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, dissolve the desired molar ratio of PBPA and styrene in the solvent.
-
Add the initiator (typically 0.1-1.0 mol% relative to the total monomers).
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C for AIBN) and maintain for the desired reaction time (typically 4-24 hours).
-
Monitor the conversion of monomers by techniques such as gas chromatography (GC) or gravimetry.
-
Precipitate the resulting copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol or ethanol).
-
Filter and dry the copolymer under vacuum.
-
Melt Blending (for Thermoplastics like Polycarbonate, PET, PBT)
Melt blending is a solvent-free method suitable for incorporating PBPA into thermoplastics that are processed at high temperatures.[5]
Protocol for Melt Blending of PBPA with Polycarbonate (PC):
-
Materials: Polycarbonate pellets, this compound powder, (optional) antimony trioxide.
-
Procedure:
-
Thoroughly dry the polycarbonate pellets and PBPA powder in a vacuum oven to remove any moisture.
-
Premix the PC pellets and PBPA powder (and antimony trioxide, if used) in the desired weight ratio.
-
Feed the mixture into a twin-screw extruder.
-
Set the temperature profile of the extruder according to the processing window of the polycarbonate (typically 260-300 °C).
-
Extrude the blend to form strands, which are then cooled in a water bath and pelletized.
-
The resulting pellets can be used for subsequent processing such as injection molding to prepare test specimens.
-
Characterization of Flame-Retardant Polymers
A comprehensive evaluation of the properties of the PBPA-containing polymers is crucial to assess their performance.
Flammability Testing
-
Limiting Oxygen Index (LOI): This test determines the minimum oxygen concentration in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.[6] The test is performed according to ASTM D2863.
-
UL 94 Vertical Burn Test: This is a widely used standard to classify the flammability of plastic materials.[7] Materials are classified as V-0, V-1, or V-2 based on their burning time, dripping behavior, and the ignition of a cotton indicator placed below the specimen. A V-0 rating is the highest classification for this test.
-
Cone Calorimetry: This technique provides quantitative data on the fire behavior of materials, including the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production.[8] It is a powerful tool for understanding the combustion characteristics of the flame-retardant polymer.
Table of Expected Flammability Performance of Polymers with PBPA:
| Polymer Matrix | PBPA Loading (wt%) | Synergist (wt%) | LOI (%) | UL 94 Rating | Reference |
| Polyamide-6 | 7 | - | 29.7 | V-0 | [9] |
| Polyamide-6 | 10 | 1 (OMMT) | - | V-0 | [9] |
| Polyethylene Terephthalate | Data not available | - | - | - | |
| Polycarbonate | Data not available | - | - | - | |
| Epoxy Resin | Data not available | - | - | - |
*Researchers are encouraged to perform these tests to generate specific data for their formulations.
Mechanical Properties
The incorporation of PBPA can affect the mechanical properties of the host polymer. Standard tests should be performed to quantify these effects.
-
Tensile Testing (ASTM D638): Measures tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing (ASTM D790): Determines the flexural strength and modulus.
-
Impact Testing (ASTM D256 - Izod): Evaluates the material's resistance to impact.
Table of Expected Mechanical Properties of Polymers with and without PBPA:
| Polymer | Property | Without PBPA | With PBPA (expected trend) |
| Polycarbonate | Tensile Strength (MPa) | ~60 | Slight decrease |
| Notched Izod Impact (J/m) | ~640 | Decrease | |
| PBT | Tensile Strength (MPa) | ~55 | Slight decrease |
| Notched Izod Impact (J/m) | ~50 | Decrease | |
| Polyamide-6 | Tensile Strength (MPa) | ~80 | Slight decrease |
| Notched Izod Impact (J/m) | ~50 | Decrease |
*Specific values will depend on the PBPA loading and processing conditions.
Thermal Properties
-
Thermogravimetric Analysis (TGA): This analysis provides information on the thermal stability of the polymer and the decomposition profile. It can be used to assess how PBPA affects the onset of degradation.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, which can be influenced by the incorporation of the comonomer.
Environmental, Health, and Safety Considerations
While reactive flame retardants like PBPA are designed to be less prone to leaching than additive types, it is crucial to consider their environmental fate and potential toxicity.[2][10][11]
-
Leaching: Studies should be conducted to assess the potential for unreacted monomer or low molecular weight oligomers to leach from the polymer matrix over time, especially under harsh environmental conditions.
-
Toxicity: The toxicological profile of PBPA and its degradation products should be carefully evaluated. While data on PBPA is limited, information on other brominated flame retardants suggests that potential for bioaccumulation and endocrine disruption should be investigated.[10]
Applications
The enhanced flame retardancy imparted by this compound makes it suitable for a variety of applications where fire safety is a critical concern:
-
Electronics and Electrical Equipment: Casings for computers, televisions, and other electronic devices.[12][13]
-
Automotive and Transportation: Interior components, under-the-hood parts, and textiles.[1][14]
-
Construction: Building materials such as insulation foams, pipes, and cables.
-
Textiles: Flame-retardant coatings for upholstery and protective clothing.
Conclusion
This compound offers a viable solution for imparting durable flame retardancy to a range of polymers through its reactive incorporation into the polymer backbone. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and methods for its application and characterization. By following the outlined protocols and considering the key performance metrics, researchers can effectively utilize PBPA to develop safer, high-performance polymeric materials. Further research is encouraged to generate more specific data on the performance of PBPA in various polymer systems and to fully elucidate its environmental and health profile.
References
-
A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. (2019). PubMed. [Link]
-
Hybrid Green Materials Obtained by PCL Melt Blending with Diatomaceous Earth. (2024). National Institutes of Health. [Link]
-
Polyamide 6 treated with pentabromobenzyl acrylate and layered silicates. (2010). ResearchGate. [Link]
-
Synthesis and copolymerization of pentachlorophenyl acrylate monomers. Arkivoc. [Link]
- Synthesis of acryloyl chloride.
- Preparation method of acryloyl morpholine.
- PROCESS FOR PRODUCING ACRYLOL CHLORIDE.
- Process for the manufacture of acryloyl chloride.
- A kind of continuous producing method of acryloyl chloride.
-
Enhancing the Interface Behavior on Polycarbonate/Elastomeric Blends: Morphological, Structural, and Thermal Characterization. (2023). National Center for Biotechnology Information. [Link]
- Polycarbonate sheet laminated to plasticized polyvinyl butyral sheet.
-
Reactive blending of poly(ethylene terephthalate) and polycarbonate, 1. A reappraisal of the reactions occuring during melt‐mixing. ResearchGate. [Link]
-
Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials. (2022). National Institutes of Health. [Link]
-
The flame retardancy of polyamide 6-prepared by in situ polymerisation of -caprolactam-For T-RTM applications. (2021). ResearchGate. [Link]
-
Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. FR Fabric. [Link]
- Poly (pentabromobenzyl acrylate) having specific properties.
-
Polyamide 6-6 - Nylon 6-6 - PA 6-6 Fire Retardant. AZoM.com. [Link]
-
Mechanical and Thermal Properties of Polybutylene Terephthalate and Epoxy Resin Composites Reinforced with Glass Fiber. (2024). MDPI. [Link]
-
Polybutylene Terephthalate (PBT) - Properties and Applications. AZoM.com. [Link]
-
Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. (2022). National Center for Biotechnology Information. [Link]
-
The marine organism toxicity and regulatory policy of brominated flame retardants: a review. National Center for Biotechnology Information. [Link]
-
Fate and toxicity of legacy and novel brominated flame retardants in a sediment-water-clam system: Bioaccumulation, elimination, biotransformation and structural damage. (2022). PubMed. [Link]
-
Brominated Flame Retardants – A Question of Safety. (2022). RTI International. [Link]
-
The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites. (2020). National Center for Biotechnology Information. [Link]
-
This compound. Chemdad. [Link]
-
Durable flame retardant treatment of polyethylene terephthalate (PET) fabric with cross-linked layer-by-layer assembled coating. ResearchGate. [Link]
-
The Applications of Flame Retardants; Types and Characteristics for Polymeric and Allied Materials. ResearchGate. [Link]
-
Mechanical Properties of Polycarbonate/Modified Acrylonitrile-Styrene-Acrylate Terpolymer Blend. ResearchGate. [Link]
-
Fire Retardant Solutions for Automatic. Nanoflam. [Link]
-
Mechanical and Thermal Properties of 3D Printed Polycarbonate. (2021). MDPI. [Link]
-
Mechanical performance of heat/fire damaged novel flame retardant glass - reinforced epoxy composites. University of Manchester. [Link]
-
flame retardance and mechanical properties of epoxy resin: effects of added inorganic flame. RASAYAN Journal of Chemistry. [Link]
-
Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. (2023). National Institutes of Health. [Link]
-
Cone calorimetry data for cured epoxy resin. ResearchGate. [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. (2024). National Center for Biotechnology Information. [Link]
-
Comparative Cone calorimetric analysis of the fire retardant properties of natural and synthetic additives in banana peduncle fi. Moroccan Journal of Chemistry. [Link]
Sources
- 1. frfabric.com [frfabric.com]
- 2. Frontiers | The marine organism toxicity and regulatory policy of brominated flame retardants: a review [frontiersin.org]
- 3. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 4. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Green Materials Obtained by PCL Melt Blending with Diatomaceous Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- 7. Investigation of the Fire Performance of Polyamide 6-Based Composites with Halogen-free Flame Retardants and Synergistic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 12. specialchem.com [specialchem.com]
- 13. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 14. Fire Retardant Solutions for Automatic [nanoflam.com]
Application Notes & Protocols: Formulation of Flame-Retardant Epoxy Resins with Pentabromophenyl Acrylate
Abstract
This document provides a comprehensive guide for researchers and scientists on the formulation of flame-retardant epoxy resins utilizing Pentabromophenyl acrylate (PBPA) as a reactive flame retardant. The protocols detailed herein cover the synthesis of a PBPA-modified epoxy resin, its subsequent formulation and curing, and the standardized characterization of its flame retardancy and thermal properties. By integrating PBPA into the epoxy network, this methodology aims to achieve superior flame retardancy with minimal impact on the inherent mechanical and thermal characteristics of the cured resin.
Introduction: The Imperative for Advanced Flame Retardants in Epoxy Systems
Epoxy resins are indispensable thermosetting polymers, widely employed in electronics, aerospace, automotive, and construction industries due to their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] However, their inherent flammability poses significant safety risks, necessitating the incorporation of flame retardants.[2][3] Traditional additive flame retardants, while effective, can often compromise the physical properties of the resin and may leach out over time.
Reactive flame retardants, which are chemically incorporated into the polymer backbone, offer a more permanent and often more efficient solution. This compound (PBPA) is a prime candidate for this approach. The high bromine content of PBPA provides excellent flame retardancy through a gas-phase inhibition mechanism, where released bromine radicals interrupt the exothermic processes of combustion.[4][5] As an acrylate, PBPA can be readily reacted with epoxy resins to form a stable, integrated flame-retardant polymer network.
These application notes will provide a detailed framework for the successful formulation and evaluation of PBPA-based flame-retardant epoxy resins.
Mechanism of Flame Retardancy: The Role of Bromine
The flame-retardant action of brominated compounds like PBPA primarily occurs in the gas phase during combustion.[5] When the polymer is exposed to the high temperatures of a fire, the carbon-bromine bonds in the PBPA moiety cleave, releasing bromine radicals (Br•) into the surrounding hot gases. These highly reactive bromine radicals act as scavengers for the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reaction.[4] This "radical trap" mechanism effectively quenches the flame and slows the spread of fire.[5]
Experimental Section
Materials and Equipment
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)
-
This compound (PBPA)
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)
-
Catalyst (e.g., Triphenylphosphine - TPP)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Temperature controller
-
Vacuum oven
-
Mechanical mixer
-
Molds for specimen casting
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
-
Limiting Oxygen Index (LOI) apparatus (ASTM D2863)
-
UL 94 Vertical Burn Test chamber
Protocol 1: Synthesis of PBPA-Modified Epoxy Resin
This protocol describes the synthesis of a PBPA-modified epoxy resin via the reaction of the acrylic double bond of PBPA with the epoxy groups of DGEBA.
Step-by-Step Procedure:
-
Reactor Setup: Assemble a clean, dry three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Charging Reactants: Charge the flask with DGEBA epoxy resin and a calculated amount of PBPA. The molar ratio of epoxy groups to acrylate groups should be carefully controlled to achieve the desired level of bromine incorporation.
-
Solvent Addition: Add a suitable solvent, such as DMF, to dissolve the reactants and reduce the viscosity of the mixture.
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere and prevent side reactions.
-
Catalyst Addition: Introduce a catalytic amount of triphenylphosphine (TPP) to facilitate the reaction between the epoxy and acrylate functionalities.
-
Reaction: Heat the mixture to the desired reaction temperature (typically 120-140°C) with continuous stirring. Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the acrylate double bond peak.
-
Cooling and Storage: Once the reaction is complete, cool the mixture to room temperature. The resulting PBPA-modified epoxy resin can be stored in a sealed container in a cool, dark place.
Caption: Workflow for the synthesis of PBPA-modified epoxy resin.
Protocol 2: Formulation and Curing of Flame-Retardant Epoxy Resin
This protocol outlines the procedure for formulating the PBPA-modified epoxy resin with a curing agent and subsequent thermal curing.
Step-by-Step Procedure:
-
Pre-heating: Pre-heat the PBPA-modified epoxy resin to reduce its viscosity for easier mixing.
-
Mixing: In a suitable container, combine the pre-heated PBPA-modified epoxy resin with the stoichiometric amount of the amine curing agent (e.g., DDM). The stoichiometry is based on the remaining epoxy groups in the modified resin.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles, which can create voids in the cured material.
-
Casting: Pour the degassed mixture into pre-heated molds of the desired specimen dimensions for various characterization tests.
-
Curing: Transfer the molds to a programmable oven and follow a multi-stage curing schedule. A typical schedule might be:
-
120°C for 2 hours
-
150°C for 2 hours
-
180°C for 1 hour
-
-
Post-Curing and Cooling: After the curing cycle is complete, allow the specimens to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.
-
Demolding: Carefully remove the cured specimens from the molds.
Caption: Formulation and curing process for the flame-retardant epoxy resin.
Characterization and Expected Results
The performance of the formulated flame-retardant epoxy resin should be evaluated using standard thermal and flammability tests.
Thermal Stability Analysis (TGA)
Thermogravimetric analysis is used to assess the thermal stability of the cured resin.[6][7] The onset of decomposition and the char yield at high temperatures are key indicators of flame retardancy.
Table 1: Representative TGA Data for Epoxy Formulations
| Formulation | Tonset (°C) | Tmax (°C) | Char Yield at 700°C (%) |
| Neat Epoxy | ~350 | ~380 | < 20 |
| Epoxy + 15% PBPA | ~330 | ~360 | > 30 |
| Epoxy + 25% PBPA | ~320 | ~350 | > 35 |
Note: Tonset is the temperature at 5% weight loss, and Tmax is the temperature of the maximum rate of decomposition.
The incorporation of PBPA is expected to slightly lower the initial decomposition temperature but significantly increase the char yield, which acts as a protective barrier during combustion.[8]
Flammability Testing (LOI and UL 94)
The Limiting Oxygen Index (LOI) and UL 94 vertical burn test are standard methods to quantify the flammability of polymeric materials.[6][9][10]
Table 2: Expected Flammability Properties of Cured Epoxy Resins
| Formulation | LOI (%) | UL 94 Rating |
| Neat Epoxy | 20-22 | No Rating |
| Epoxy + 15% PBPA | 28-30 | V-1 |
| Epoxy + 25% PBPA | > 32 | V-0 |
A higher LOI value indicates better flame retardancy.[6] The UL 94 V-0 rating is the highest classification for this test and signifies that the material is self-extinguishing with minimal dripping.[10] The results are anticipated to show a significant improvement in flame retardancy with increasing PBPA content.
Conclusion
The integration of this compound as a reactive flame retardant presents a robust strategy for enhancing the fire safety of epoxy resins. The protocols outlined in these application notes provide a systematic approach for the synthesis, formulation, and characterization of these advanced materials. The expected results demonstrate that a well-formulated PBPA-modified epoxy resin can achieve excellent flame retardancy, meeting stringent fire safety standards while maintaining the desirable properties of the epoxy matrix.
References
- Flame Retardant Fillers for Epoxy Resins - Session 35. (2024, July 31). YouTube.
- Synthesis of a P/N/S-based flame retardant and its flame retardant effect on epoxy resin. University of Southern Queensland Repository.
- The formulations and flammability test (LOI and UL-94) data of epoxy composites. J MATER SCI.
- Summary of UL-94 and LOI testing results. ResearchGate.
- Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. ResearchGate.
- Preparation and Characterization of Cardanol-Based Flame Retardant for Enhancing the Flame Retardancy of Epoxy Adhesives. MDPI.
- The Influence of Flame Retardants on Combustion of Glass Fiber-Reinforced Epoxy Resin. MDPI.
- Research Progress On Flame Retardant Epoxy Resin Systems. News.
- Synthesis of a P/N/S-based flame retardant and its flame retardant effect on epoxy resin. ResearchGate.
- Is Bromine A Flame Retardant?. (2025, May 6). YouTube.
- Formulations of Epoxy Thermosets and the Results of UL-94 and LOI Tests. ResearchGate.
- Reducing Fire Hazards with Brominated Flame Retardants. (2021, August 25). YouTube.
- Thermal stability of epoxy resins containing flame retardant components: An evaluation with thermogravimetric analysis. ResearchGate.
- New Progress in the Application of Flame-Retardant Modified Epoxy Resins and Fire-Retardant Coatings. MDPI.
- Fire retardant epoxy resin formulations and their use. Google Patents.
- Curing Agents for Epoxy Resin. ThreeBond Technical News.
- FLAME-RETARDANT EPOXY RESIN COMPOSITION. European Patent Office.
- This compound CAS#: 52660-82-9. ChemicalBook.
- Recent Developments in the Flame-Retardant System of Epoxy Resin. PMC - NIH.
- Interactions and Curing Dynamics Between UV-Triggered Epoxy Acrylate Binder, Curing Agents and Photoinitiators. MDPI.
- Comparison of the Curing Process of Epoxy and Acrylate Resins for Stereolithography by Means of Experimental Investigations and FEM-Simulation. University of Texas at Austin.
- Thermal Stability and Flame Retardancy of Epoxy Composites. ResearchGate.
- The thermal degradation of some epoxy resins. ResearchGate.
- Fast cure epoxy resin compositions. Google Patents.
- Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. NIH.
- Phosphorus-Containing Flame Retardants from Biobased Chemicals and Their Application in Polyesters and Epoxy Resins. PMC - NIH.
- Synthesis of Thermally Stable Reactive Polyurethane and Its Physical Effects in Epoxy Composites. MDPI.
- This compound. SpecialChem.
- Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC - NIH.
- Preparation method of epoxy acrylate. Google Patents.
- Preparation and flame retardancy of epoxy resin phosphoric acid modified poly-acrylate resin. ResearchGate.
- 52660-82-9(this compound) Product Description. ChemicalBook.
- Thermal and dielectric properties enhancement of photocurable acrylate polymers for digital light processing 3D printed electronics. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: The Imperative for Advanced Materials in Modern Electronics
An in-depth guide for researchers and scientists on the application of poly(pentabromophenyl acrylate) in electronic components, focusing on its role as a high-performance flame retardant and dielectric coating.
The relentless drive towards miniaturization, increased power density, and higher operating frequencies in electronic devices presents significant material challenges. Components are packed closer than ever, generating substantial heat and increasing the risk of fire. Furthermore, at high frequencies, the dielectric properties of insulating materials become critical to prevent signal degradation and ensure device integrity. Poly(this compound) (pPBPA) emerges as a specialty polymer uniquely suited to address these challenges, offering a combination of exceptional flame retardancy and stable dielectric performance, making it an ideal candidate for conformal coatings on printed circuit board assemblies (PCBAs) and for the encapsulation of sensitive components.
Rationale for Use: The Advantage of a High-Bromine Content Polymer
The efficacy of pPBPA is rooted in its molecular structure. The pentabromophenyl group provides an exceptionally high bromine content by weight, which is the cornerstone of its flame-retardant capability. Unlike small-molecule flame retardants that can migrate out of a polymer matrix over time, integrating the flame-retardant moiety directly into the polymer backbone ensures permanence and long-term stability. This polymeric nature also allows for its formulation into solutions for various coating and application processes common in electronics manufacturing.[1][2]
Synthesis Overview
Poly(this compound) is typically synthesized via the free-radical polymerization of its monomer, this compound. This process can be initiated using thermal or photoinitiators. Advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be employed to achieve polymers with well-defined molecular weights and low dispersity, which is crucial for consistent material properties.[3]
Sources
Application Notes and Protocols: Grafting Pentabromophenyl Acrylate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers through grafting techniques offers a powerful avenue for tailoring material properties to meet the demands of advanced applications.[1][2][3][4] Pentabromophenyl acrylate (PBPA) is a monomer of significant interest due to the unique properties conferred by its high bromine content. Grafting PBPA onto various polymer backbones can impart desirable characteristics such as high refractive index, flame retardancy, and enhanced thermal stability. These modified polymers find utility in diverse fields, including the development of high-performance optical materials, flame-retardant compositions, and specialty coatings.
This document provides a detailed guide to the protocols for grafting this compound onto polymer backbones. It is designed to offer both theoretical understanding and practical, step-by-step methodologies for successful implementation in a research and development setting. We will explore the primary grafting strategies, delve into specific polymerization techniques, and provide protocols for the characterization of the resulting graft copolymers.
Core Principles: Grafting Strategies
The synthesis of graft copolymers can be broadly categorized into three main approaches: "grafting to," "grafting from," and "grafting through".[5][6][7] Each method presents distinct advantages and is suited for different experimental objectives.
-
"Grafting to" : This method involves the attachment of pre-synthesized polymer chains with reactive end-groups onto a polymer backbone containing complementary functional sites.[5][6] While this approach allows for the precise characterization of the side chains before attachment, the grafting density is often limited by the steric hindrance of the already attached chains.[8][9]
-
"Grafting from" : In this strategy, initiating sites are first introduced onto the polymer backbone.[5][6][10] The subsequent polymerization of monomers from these sites leads to the growth of the grafted chains directly from the backbone. This method can achieve higher grafting densities compared to the "grafting to" approach.[8][10]
-
"Grafting through" : This technique involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end-group).[5][6][7] The macromonomer is incorporated into the growing polymer chain, resulting in a graft copolymer.
Visualizing Grafting Strategies
Caption: Overview of the three primary polymer grafting strategies.
Controlled Radical Polymerization Techniques for Grafting PBPA
Controlled/living radical polymerization (CLRP) techniques are particularly well-suited for the synthesis of well-defined graft copolymers.[11][12] These methods allow for precise control over the molecular weight, architecture, and dispersity of the grafted chains.[13][14] The most common CLRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[13]
Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for polymerizing a wide range of monomers, including acrylates.[15][16] It relies on a reversible equilibrium between active propagating radicals and dormant species, which is catalyzed by a transition metal complex, typically copper-based.[15][16] This equilibrium minimizes termination reactions, leading to polymers with low dispersity.[15]
Key Components of an ATRP System:
-
Monomer: this compound (PBPA)
-
Initiator: An alkyl halide that initiates the polymerization. The choice of initiator will determine the end-groups of the polymer chains.[15]
-
Catalyst: A transition metal complex, commonly CuBr complexed with a ligand.
-
Ligand: Solubilizes the metal salt and adjusts its redox potential. Bipyridine (bpy) and its derivatives are common ligands.[15]
-
Solvent: A suitable solvent to dissolve all components.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CLRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[17][18] The RAFT agent reversibly deactivates growing polymer chains, allowing for controlled chain growth.[17]
Key Components of a RAFT System:
-
Monomer: this compound (PBPA)
-
Initiator: A conventional radical initiator, such as AIBN or BPO.
-
RAFT Agent (CTA): A thiocarbonylthio compound that controls the polymerization.
-
Solvent: An appropriate solvent for the reaction.
Free Radical Polymerization
Conventional free radical polymerization can also be employed for grafting, particularly in "grafting from" approaches where a macroinitiator containing peroxide or azo groups is used.[5][19] While simpler to implement, this method offers less control over the molecular weight and dispersity of the grafted chains compared to CLRP techniques.[19]
Experimental Protocols
Synthesis of this compound (PBPA) Monomer
Materials:
-
Pentabromophenol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pentabromophenol and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Characterization: The structure of the synthesized PBPA can be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 1: "Grafting From" PBPA using ATRP
This protocol describes the grafting of PBPA from a polymer backbone containing initiating sites for ATRP. An example backbone is a copolymer of methyl methacrylate (MMA) and 2-hydroxyethyl methacrylate (HEMA), where the hydroxyl groups are subsequently functionalized to create ATRP initiators.
Part A: Synthesis and Functionalization of the Polymer Backbone
-
Synthesize a random copolymer of MMA and HEMA via free radical polymerization.
-
Functionalize the hydroxyl groups of the HEMA units with an ATRP initiator, such as 2-bromoisobutyryl bromide, in the presence of a base like triethylamine.
-
Purify the resulting macroinitiator by precipitation and characterize it to determine the initiator content.
Part B: Grafting of PBPA
Materials:
-
Poly(MMA-co-HEMA)-Br macroinitiator
-
This compound (PBPA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent (e.g., anisole or N,N-dimethylformamide)
Procedure:
-
In a Schlenk flask, dissolve the macroinitiator and PBPA in the anhydrous solvent.
-
Add the ligand (PMDETA) to the solution.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under a positive pressure of inert gas, add the catalyst (CuBr).
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Monitor the polymerization by taking samples periodically to analyze monomer conversion by ¹H NMR or gas chromatography.
-
After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
Protocol 2: "Grafting From" PBPA using RAFT Polymerization
This protocol outlines the grafting of PBPA from a polymer backbone containing RAFT chain transfer agent functionalities.
Part A: Synthesis of a RAFT Macro-CTA
-
Synthesize a polymer backbone with functional groups (e.g., hydroxyl or carboxylic acid groups).
-
React the functional groups with a suitable RAFT agent containing a complementary reactive group to create a macro-chain transfer agent (macro-CTA).
-
Purify and characterize the macro-CTA.
Part B: Grafting of PBPA
Materials:
-
Macro-CTA
-
This compound (PBPA)
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent
Procedure:
-
Dissolve the macro-CTA, PBPA, and initiator in the anhydrous solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas or through freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time.
-
Stop the reaction by cooling to room temperature and exposing to air.
-
Purify the graft copolymer by precipitation.
Workflow for "Grafting From" Polymerization
Caption: A generalized workflow for the "grafting from" approach.
Characterization of Graft Copolymers
Thorough characterization is essential to confirm the successful synthesis of the graft copolymer and to determine its properties.
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | To confirm the chemical structure and determine the composition of the graft copolymer. | Appearance of characteristic peaks from both the polymer backbone and the grafted poly(PBPA) chains. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the graft copolymer. | Presence of absorption bands corresponding to both the backbone and the grafted chains (e.g., C=O stretching of the acrylate). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (dispersity, Đ) of the graft copolymer.[20][21][22] | An increase in molecular weight compared to the original backbone polymer. A shift in the elution peak to shorter retention times. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the graft copolymer. | The decomposition profile will be different from the individual homopolymers, often showing enhanced thermal stability.[23] |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the graft copolymer. | The Tg of the graft copolymer will be influenced by the composition and architecture of the polymer.[23] |
Applications
Polymers grafted with this compound are valuable in a range of applications where the properties imparted by the high bromine content are desired.
-
Flame Retardants: The high bromine content makes these polymers excellent candidates for use as flame retardants in various materials.
-
High Refractive Index Materials: The presence of the pentabromophenyl group significantly increases the refractive index of the polymer, making it suitable for optical applications such as coatings and waveguide materials.[24]
-
Functional Coatings: These polymers can be used to create coatings with enhanced thermal stability and chemical resistance.
Conclusion
The grafting of this compound onto polymer backbones is a versatile strategy for creating functional materials with tailored properties. By employing controlled radical polymerization techniques such as ATRP and RAFT, researchers can achieve precise control over the architecture of the resulting graft copolymers. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for the successful synthesis and analysis of these advanced materials, paving the way for their use in a variety of high-performance applications.
References
-
Wang, L., & Li, S. (2014). End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications. Polymer Chemistry, 5(11), 3583-3603. [Link]
-
Lowe, A. B., & McCormick, C. L. (2002). Living Radical Polymerization. In Encyclopedia of Polymer Science and Technology. [Link]
-
Patsnap. (2025). Living Polymerization Techniques Compared: Which Fits Your Needs? Patsnap Eureka. [Link]
-
Fiveable. Living polymerization and controlled radical polymerization. Intro to Polymer Science Class Notes. [Link]
-
Sener, E., & Tuncel, A. (1997). Synthesis and characterization of functionalized phenyl acrylate polymer supports. Die Angewandte Makromolekulare Chemie, 248(1), 103-116. [Link]
- Google Patents. (2016).
-
Kumar, V., et al. (2022). Polymer Grafting and its chemical reactions. Frontiers in Chemical Engineering, 4, 958557. [Link]
-
Matyjaszewski, K., & Shipp, D. A. (1999). Functional polymers by atom transfer radical polymerization. MRS Bulletin, 24(4), 37-41. [Link]
-
Konkolewicz, D., et al. (2012). Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids. Macromolecules, 45(15), 5829–5836. [Link]
-
Chemdad. This compound. [Link]
- Google Patents. (1985).
-
Aydin, M., & Temel, G. (2022). Synthesis and characterization of graft copolymer hydrogel by “grafting from” atom transfer radical polymerization using bromine-terminated poly(ε-caprolactone) as a functionalized ATRP initiator. Journal of Macromolecular Science, Part A, 59(11), 819-828. [Link]
-
Moad, G. (1999). Free radical graft polymerization and copolymerization at higher temperatures. Progress in Polymer Science, 24(1), 81-142. [Link]
-
Nielen, M. W. F., & van der Wal, S. (1999). Studies of atom transfer radical polymerization (ATRP) of acrylates by MALDI TOF mass spectrometry. Polymer Preprints, 40(2), 433-434. [Link]
-
Tonnacliff, E., et al. (2019). Poly (Butyl Acrylate)-Graft-Polystyrene Synthesis by Free-Radical Polymerization: Interplay between Structure, Morphology, Mechanical, and Optical Properties. Polymers, 11(8), 1294. [Link]
-
MDPI. Special Issue : Functionalization of Polymers for Advanced Applications. [Link]
-
Agarwal, S. (2011). Free Radical Graft Polymerization. ResearchGate. [Link]
-
Hsiao, M. C., et al. (2017). Grafting from versus Grafting to Approaches for the Functionalization of Graphene Nanoplatelets with Poly(methyl methacrylate). Macromolecules, 50(18), 7136–7145. [Link]
-
Beers, K. L., & Matyjaszewski, K. (2001). The atom transfer radical polymerization of lauryl acrylate. Polymer Preprints, 42(1), 534-535. [Link]
-
van Ruijven, M. Y., et al. (2016). Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings. ACS Applied Materials & Interfaces, 8(23), 14759–14767. [Link]
-
Wang, R., et al. (2013). Thermo-responsive, UV-active poly(phenyl acrylate)-b-poly(diethyl acrylamide) block copolymers. eXPRESS Polymer Letters, 7(12), 1020-1029. [Link]
-
Zhang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1251. [Link]
-
Guerrini, M. (2007). RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. UNCW. [Link]
-
Chemistry For Everyone. (2025). How Does Grafting Work In Copolymers? YouTube. [Link]
-
Nyström, D., & Malmström, E. (2012). End-Functionalized ROMP Polymers for Biomedical Applications. Polymers, 4(1), 583-601. [Link]
-
Matyjaszewski Polymer Group. Graft copolymers. Carnegie Mellon University. [Link]
-
The Polymerist. (2020). RAFT Polymerization Overview. YouTube. [Link]
-
ResearchGate. The GPC curves of the investigated polymers. [Link]
-
Encyclopedia.pub. Functional Polymer Materials for Energy Applications. [Link]
-
CSIRO. (2015). Living Radical Polymerization by the RAFT Process. YouTube. [Link]
-
Warren, N. J., & Armes, S. P. (2014). A Critical Appraisal of RAFT-Mediated Polymerization-Induced Self-Assembly. Journal of the American Chemical Society, 136(29), 10174–10185. [Link]
-
Chauhan, G. S. (2021). Functionalized Polymers. AWS. [Link]
-
Arslan, M., et al. (2023). Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers. Polymers, 15(15), 3236. [Link]
-
Harris, F. W., & Johnson, R. N. (2016). Preparation of Biomolecule-Polymer Conjugates by Grafting-From Using ATRP, RAFT, or ROMP. Bioconjugate Chemistry, 27(3), 548–557. [Link]
-
Li, Y., et al. (2024). Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene). Polymers, 16(10), 1361. [Link]
-
Beattie, D. L., et al. (2022). RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate: effect of end-group ionization on the formation and colloidal stability of sterically-stabilized diblock copolymer nanoparticles. Polymer Chemistry, 13(5), 655-667. [Link]
-
Hagen@Cal Poly. (2016). Polymer Adsorption and Grafting. YouTube. [Link]
-
Choudhary, S., et al. (2020). Grafting Polymers. In Reactive and Functional Polymers Volume Two (pp. 199-243). Springer International Publishing. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Functional Polymers for Biomedical Apps [sigmaaldrich.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 5. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Graft copolymers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. End-functionalized polymers by controlled/living radical polymerizations: synthesis and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. books-library.website [books-library.website]
- 13. Living Polymerization Techniques Compared: Which Fits Your Needs? [eureka.patsnap.com]
- 14. fiveable.me [fiveable.me]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, Characterization and Sensor Application of Novel PCL-Based Triblock Copolymers [mdpi.com]
- 22. Synthesis and Characterization of Graft Copolymers with Poly(ε-caprolactone) Side Chain Using Hydroxylated Poly(β-myrcene-co-α-methyl styrene) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 24. specialchem.com [specialchem.com]
Application Notes and Protocols for the Characterization of Poly(pentabromophenyl acrylate)
Introduction: The Analytical Imperative for a High-Performance Polymer
Poly(pentabromophenyl acrylate) (PBPPA) is a halogenated polymer of significant interest in materials science, primarily owing to its high bromine content which imparts exceptional flame-retardant properties.[1][2] Its incorporation into various polymer matrices can drastically enhance their fire resistance, a critical attribute in electronics, construction, and textile industries. The efficacy and reliability of PBPPA in these applications are intrinsically linked to its structural and physicochemical properties. Therefore, a robust and comprehensive analytical characterization is not merely a quality control measure but a fundamental necessity for research, development, and application of this specialty polymer.
This document provides a detailed guide to the essential analytical techniques for the thorough characterization of poly(this compound). It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this polymer's attributes. The protocols and explanations herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility.
Structural Elucidation via Spectroscopic Techniques
The precise chemical structure of the polymer, including the verification of its functional groups and monomeric integrity, is the cornerstone of its characterization. Spectroscopic methods provide a non-destructive and highly informative means to achieve this.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture
NMR spectroscopy is an unparalleled tool for the detailed structural analysis of polymers, offering insights into the chemical environment of individual nuclei.[3] For PBPPA, both ¹H and ¹³C NMR are crucial for confirming the polymer's identity and assessing its purity.
Causality of Experimental Choices:
-
Solvent Selection: A suitable deuterated solvent that can fully dissolve the polymer is paramount. Due to the aromatic and polar nature of PBPPA, solvents like deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are often effective. The choice of solvent can slightly alter chemical shifts, so consistency is key.
-
¹H NMR: This technique is particularly useful for identifying the protons on the acrylate backbone. The integration of the signals can provide information about the relative number of protons in different environments.
-
¹³C NMR: While potentially more time-consuming due to the low natural abundance of ¹³C, this technique provides a detailed fingerprint of the carbon skeleton, including the carbonyl group of the ester and the carbons of the pentabromophenyl ring.
Protocol for ¹H and ¹³C NMR Analysis of Poly(this compound):
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the dry PBPPA sample into an NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently agitate or sonicate until the polymer is fully dissolved.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the longer relaxation times of carbon nuclei, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (ppm) | Assignment |
| ¹H | 1.5 - 2.5 | Methylene protons (-CH₂-) of the acrylate backbone |
| ¹H | 2.5 - 3.5 | Methine proton (-CH-) of the acrylate backbone |
| ¹³C | 30 - 50 | Methylene and methine carbons of the backbone |
| ¹³C | 110 - 130 | Carbons of the pentabromophenyl ring |
| ¹³C | 170 - 180 | Carbonyl carbon (-C=O) of the ester group |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For PBPPA, FTIR is instrumental in confirming the presence of the ester carbonyl group and the aromatic C-Br bonds.
Causality of Experimental Choices:
-
Sample Preparation Method: For solid polymers, preparing a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory are common methods. ATR is often preferred for its simplicity and minimal sample preparation.
-
Spectral Range: The mid-infrared range (4000-400 cm⁻¹) is typically scanned as it contains the characteristic vibrational frequencies of most organic functional groups.
Protocol for FTIR Analysis of Poly(this compound):
-
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the dry PBPPA powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in transmittance or absorbance mode.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 1730 - 1750 | C=O stretching | Ester carbonyl |
| 1450 - 1550 | C=C stretching | Aromatic ring |
| 1100 - 1250 | C-O stretching | Ester linkage |
| 500 - 700 | C-Br stretching | Pentabromophenyl group |
Determination of Molecular Weight and Distribution
The molecular weight and its distribution (polydispersity) are critical parameters that dictate the mechanical and thermal properties of a polymer.[5]
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): Unraveling Polymer Chain Lengths
GPC/SEC is a powerful liquid chromatographic technique that separates polymer molecules based on their hydrodynamic volume in solution.[6] This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
Causality of Experimental Choices:
-
Eluent and Temperature: For high molecular weight and potentially less soluble polymers like PBPPA, a high-boiling point organic solvent and elevated temperatures are often necessary to ensure complete dissolution and prevent polymer precipitation on the column. For the closely related poly(pentabromobenzyl acrylate), 1,2,4-trichlorobenzene at 120°C has been shown to be an effective eluent.[5]
-
Column Selection: A set of columns with a range of pore sizes is used to effectively separate the polymer chains across the entire molecular weight distribution.
-
Calibration: The instrument is calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to create a calibration curve that relates elution time to molecular weight.
Protocol for GPC/SEC Analysis of Poly(this compound):
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the PBPPA sample into a vial.
-
Add a known volume (e.g., 2-5 mL) of a suitable high-temperature solvent (e.g., 1,2,4-trichlorobenzene or N,N-Dimethylformamide).[7]
-
Heat the vial with gentle agitation in an oven or on a heating block at the analysis temperature (e.g., 120°C) until the polymer is completely dissolved.
-
Filter the solution through a high-temperature resistant filter (e.g., 0.2-0.45 µm) to remove any particulates before injection.
-
-
Instrumentation and Analysis:
-
Equilibrate the GPC/SEC system, including the columns and detector, at the chosen temperature (e.g., 120°C).
-
Set the eluent flow rate (e.g., 1.0 mL/min).
-
Inject the filtered sample solution.
-
Monitor the elution of the polymer using a refractive index (RI) detector.
-
-
Data Analysis:
-
Integrate the chromatogram to obtain the elution profile.
-
Calculate Mn, Mw, and PDI using the calibration curve generated from the polymer standards.
-
Expected Results:
| Parameter | Typical Value Range | Significance |
| Mn | 5,000 - 20,000 g/mol | Influences properties like brittleness and glass transition temperature.[5] |
| Mw | 4,000 - 199,000 g/mol | Relates to properties like melt viscosity and toughness.[5] |
| PDI (Mw/Mn) | < 18 | Indicates the breadth of the molecular weight distribution.[5] |
Thermal Properties Assessment
The thermal stability and transitions of PBPPA are critical for its application as a flame retardant and for defining its processing window.
Thermogravimetric Analysis (TGA): Evaluating Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] It is used to determine the decomposition temperature and the char yield of the polymer.
Causality of Experimental Choices:
-
Heating Rate: A typical heating rate of 10-20 °C/min provides a good balance between resolution and analysis time.
-
Atmosphere: Running the analysis under an inert atmosphere (e.g., nitrogen) allows for the study of the polymer's intrinsic thermal stability without oxidative effects.
Protocol for TGA of Poly(this compound):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PBPPA sample into a TGA pan (e.g., alumina or platinum).
-
-
Instrumentation and Analysis:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).
-
Expected Thermal Decomposition Profile:
| Parameter | Typical Temperature Range (°C) | Description |
| Tonset | 300 - 350 | The temperature at which significant weight loss begins. |
| Tmax | 350 - 450 | The temperature at which the rate of weight loss is highest. |
Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine the glass transition temperature (Tg) of the amorphous polymer.
Causality of Experimental Choices:
-
Heat-Cool-Heat Cycle: A common practice is to heat the sample to erase its previous thermal history, cool it at a controlled rate, and then heat it again to measure the Tg from the second heating scan.
-
Heating Rate: A heating rate of 10 °C/min is standard for determining Tg.
Protocol for DSC of Poly(this compound):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PBPPA sample into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
-
Instrumentation and Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen).
-
Perform a heat-cool-heat cycle, for example:
-
Heat from ambient to 200°C at 10 °C/min.
-
Cool from 200°C to ambient at 10 °C/min.
-
Heat from ambient to 250°C at 10 °C/min.
-
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan.
-
Determine the Tg as the midpoint of the step change in the heat flow curve.
-
Expected Glass Transition Temperature:
| Parameter | Typical Value (°C) | Significance |
| Tg | 180 | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. |
Elemental Composition Verification
Confirming the elemental composition, particularly the high bromine content, is a final and crucial validation of the polymer's identity.
Elemental Analysis: Quantifying Bromine Content
Combustion analysis followed by techniques like ion chromatography can be used to accurately determine the weight percentage of key elements, including carbon, hydrogen, and bromine.
Protocol for Elemental Analysis:
-
Sample Submission:
-
Provide a pure, dry sample of PBPPA to an analytical laboratory specializing in elemental analysis.
-
-
Methodology:
-
The sample is combusted in a high-oxygen environment to convert the elements into simple gaseous compounds.
-
The combustion products are then separated and quantified using various detection methods. For bromine, ion chromatography is a common and accurate technique.
-
Expected Elemental Composition:
| Element | Theoretical Weight % |
| Carbon (C) | 21.60 |
| Hydrogen (H) | 0.60 |
| Bromine (Br) | 79.79 |
| Oxygen (O) | 6.40 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the key analytical techniques described above.
Caption: Overview of the comprehensive analytical workflow for PBPPA.
Caption: Step-by-step workflow for GPC/SEC analysis of PBPPA.
Conclusion: Ensuring Polymer Performance Through Rigorous Analysis
The suite of analytical techniques detailed in this guide provides a robust framework for the comprehensive characterization of poly(this compound). By systematically applying these spectroscopic, chromatographic, thermal, and elemental analysis methods, researchers and developers can gain a deep and reliable understanding of the polymer's structural integrity, molecular weight distribution, thermal behavior, and compositional purity. This knowledge is indispensable for ensuring the consistent performance and safety of PBPPA in its critical flame-retardant applications.
References
- Google Patents. Poly (pentabromobenzyl acrylate) having specific properties.
- Lehtonen, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Analytical Chemistry.
-
Shouguang Taiyuan Chemical Co., Ltd. Poly pentabromobenzyl acrylate. Available from: [Link]
-
Infinita Lab. ASTM D8280 Determination of the Blooming of Brominated Flame Retardants by Ion Chromatography. Available from: [Link]
- Lehtonen, J., et al. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. ACS Omega.
-
ResearchGate. Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Available from: [Link]
-
Agilent Technologies. Analysis of Polymers by GPC/SEC. Available from: [Link]
-
AZoM. TGA, TMA, and DMA Analysis of Thermoplastics. Available from: [Link]
-
Waters Corporation. Gel Permeation Chromatography (GPC). Available from: [Link]
-
ResearchGate. ¹H NMR spectrum of poly[(methyl acrylate)‐co‐(5‐bromo‐1‐pentene)]; solvent: CDCl3. Available from: [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available from: [Link]
-
ANSI Webstore. ASTM D8280-20 - Standard Test Method for Determination of the Blooming of Brominated Flame Retardants onto the Surface of Plastic Materials by Ion Chromatography. Available from: [Link]
-
Agilent Technologies. Agilent Organic GPC/SEC Columns. Available from: [Link]
-
ResearchGate. FTIR spectra of the polyacrylates with different formulations. Available from: [Link]
-
Amanote Research. (PDF) Synthesis and Copolymerization of Pentachlorophenyl. Available from: [Link]
-
Regulations.gov. GPC Analysis of Urethane and Acrylic Based Polymer. Available from: [Link]
-
Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for: .... Available from: [Link]
-
ResearchGate. GPC chromatograms of Br-PCL-Br and PtBMA16-b-PCL35-b-PtBMA16 with THF as the eluent. Available from: [Link]
-
Hindawi. Synthesis, Characterization, and Visible Light Curing Capacity of Polycaprolactone Acrylate. Available from: [Link]
-
MDPI. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Available from: [Link]
-
ResearchGate. Application of ftir in the determination of acrylate content in poly(sodium acrylate-CO-acrylamide) superabsorbent hydrogels. Available from: [Link]
-
PubMed. Synthesis and Formulation of PCL-Based Urethane Acrylates for DLP 3D Printers. Available from: [Link]
-
RJPBCS. FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Available from: [Link]
-
Division of Polymer Chemistry (POLY). Graphical Abstracts. Available from: [Link]
-
ResearchGate. Synthesis and characterization of waterborne polyurethane acrylate copolymers. Available from: [Link]
-
IUPAC. Two-dimensional NMR studies of acrylate copolymers. Available from: [Link]
-
Arkivoc. Supplementary Material Preparation and thermally-induced self-assembly behaviour of elastin-like peptide side-chain polymer-gold. Available from: [Link]
-
Waters Corporation. SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Available from: [Link]
-
ResearchGate. (1) TGA, (2) DSC analysis for (a) the copolymer and (b) poly(MMA-co-BA) with VTES. Available from: [Link]
-
ResearchGate. FT-IR spectrum of the polyurethane acrylate containing HEPFA and PDMS (P:20/H:40). Available from: [Link]
-
ResearchGate. 1 H NMR spectrum of the acrylate end-functionalized poly(ester) 1 (4K). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Poly pentabromobenzyl acrylate_Poly pentabromobenzyl acrylate价格_Poly pentabromobenzyl acrylate批发_Poly pentabromobenzyl acrylate公司-寿光市泰源化工有限公司 [taiyuanchem.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. rjpbcs.com [rjpbcs.com]
- 5. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 6. lcms.cz [lcms.cz]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. azom.com [azom.com]
- 9. tainstruments.com [tainstruments.com]
Measuring Bromine Content in Pentabromophenyl Acrylate Polymers: An Application Guide
Abstract
Pentabromophenyl acrylate (pentaBPA) is a monomeric building block for polymers used as brominated flame retardants (BFRs).[1][2][3] The efficacy of these polymers as flame retardants is directly proportional to their bromine content.[4] Consequently, accurate and precise quantification of bromine is critical for quality control, regulatory compliance, and research and development in the polymer and electronics industries. This application note provides detailed protocols for two robust analytical techniques for determining the total bromine content in this compound polymers: Combustion Ion Chromatography (CIC) and X-ray Fluorescence (XRF) Spectroscopy . This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the methodologies, from the underlying principles to detailed, step-by-step protocols and data interpretation.
Introduction: The Significance of Bromine Quantification
This compound polymers are integral to the formulation of flame-retardant materials used in a vast array of consumer and industrial products, particularly in electronics and textiles.[4][5] The high bromine content of these polymers allows them to interfere with the chemistry of combustion, thereby slowing or preventing the spread of fire.[4]
The precise measurement of bromine content is paramount for several reasons:
-
Quality Assurance: Ensuring that the polymer meets the specified flame-retardant performance characteristics.
-
Regulatory Compliance: Adhering to international standards and regulations, such as the Restriction of Hazardous Substances (RoHS) directive, which governs the use of certain substances in electrical and electronic equipment.[6][7]
-
Process Optimization: Monitoring and controlling the polymerization process to achieve the desired bromine incorporation.
-
Research and Development: Investigating the structure-property relationships of new flame-retardant polymer formulations.
This guide will explore two complementary analytical techniques that offer accurate and reliable determination of bromine in these complex polymer matrices.
Method 1: Combustion Ion Chromatography (CIC)
Principle:
Combustion Ion Chromatography (CIC) is a powerful and widely adopted technique for the determination of halogens and sulfur in a variety of matrices, including polymers.[8][9] The method involves the complete, high-temperature combustion of the polymer sample in an oxygen-rich atmosphere.[9] During this process, the organically bound bromine is converted into gaseous hydrogen bromide (HBr).[10] This gas is then trapped in an aqueous absorbing solution, where the HBr dissolves to form bromide ions (Br⁻). Finally, the concentration of bromide ions in the absorption solution is quantified using Ion Chromatography (IC).[11]
Causality in Experimental Choices:
-
High-Temperature Combustion: Complete combustion is crucial to ensure that all the bromine within the polymer matrix is liberated as HBr. Incomplete combustion would lead to inaccurate, low-biased results. The typical furnace temperature is set to 1050 °C to ensure the complete decomposition of the stable polymer backbone.[12]
-
Oxygen-Rich Atmosphere: An excess of oxygen is necessary to drive the combustion reaction to completion and ensure the full oxidation of the polymer.
-
Absorption Solution: A dilute hydrogen peroxide solution is often used as the absorption medium to ensure that any other combustion byproducts are in a stable, oxidized state and do not interfere with the subsequent ion chromatography analysis.[7][10]
-
Ion Chromatography: IC provides excellent separation and quantification of anionic species, making it ideal for the selective measurement of bromide ions in the presence of other potential anions from the combustion process.
Experimental Workflow: CIC
Caption: Workflow for Bromine Analysis by CIC.
Detailed Protocol: CIC
A. Instrumentation and Reagents:
-
Combustion System coupled with an Ion Chromatograph (CIC system)
-
Analytical Balance (0.01 mg readability)
-
Quartz sample boats
-
Cryogenic grinder (for sample homogenization)
-
Deionized water (18.2 MΩ·cm)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) for eluent preparation
-
Certified Bromide Standard Solution (1000 mg/L)
-
Certified Reference Material (CRM) of a polymer with a known bromine content
B. Sample Preparation:
-
Homogenize the this compound polymer sample to ensure uniformity. For solid polymers, cryogenic grinding is recommended to prevent thermal degradation.[7]
-
Accurately weigh 20-50 mg of the homogenized sample into a quartz sample boat.[13] The exact mass will depend on the expected bromine concentration.
C. Instrument Setup and Calibration:
-
Prepare the IC eluent (e.g., 3.2 mmol/L sodium carbonate and 1.0 mmol/L sodium bicarbonate).[13]
-
Prepare the absorption solution (e.g., 100 mg/L H₂O₂ in deionized water).[13]
-
Set up the combustion furnace with an appropriate temperature program. A typical final temperature is 1050 °C.[12] Set the oxygen and argon flow rates as per the instrument manufacturer's recommendations.
-
Perform a multi-point calibration by preparing a series of calibration standards from the certified bromide standard solution. The concentration range should bracket the expected bromide concentration in the samples.
-
Analyze a blank (empty sample boat) to determine the system background.
D. Sample Analysis:
-
Place the sample boat containing the weighed polymer into the autosampler of the combustion system.
-
Initiate the analysis sequence. The system will automatically introduce the sample into the furnace for combustion, absorb the resulting gases, and inject the absorption solution into the IC.
-
The IC will separate the bromide ions from other anions, and the conductivity detector will generate a chromatogram.
-
The software will integrate the peak corresponding to the bromide ion and calculate the concentration based on the calibration curve.
E. Data Analysis and Quality Control:
-
The bromine content in the original polymer sample is calculated using the following formula: Bromine (mg/kg) = (C × V) / M Where:
-
C = Concentration of bromide in the absorption solution (mg/L)
-
V = Volume of the absorption solution (L)
-
M = Mass of the polymer sample (kg)
-
-
Self-Validation: To ensure the trustworthiness of the results, analyze a Certified Reference Material (CRM) with a known bromine concentration.[8] The measured value for the CRM should fall within the certified range.
-
Analyze a sample duplicate to assess the precision of the method. The relative standard deviation (RSD) should be within an acceptable range (typically <5%).
| Parameter | Typical Value | Rationale |
| Sample Mass | 20 - 50 mg | Balances sample representativeness with the avoidance of incomplete combustion.[13] |
| Furnace Temperature | 1050 °C | Ensures complete decomposition of the polymer matrix.[12] |
| Oxygen Flow Rate | 300 mL/min | Provides an oxidizing atmosphere for complete combustion.[13] |
| Argon Flow Rate | 100 mL/min | Acts as a carrier gas for the combustion products.[13] |
| IC Eluent | 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃ | Standard eluent for anion separation in ion chromatography.[13] |
| Absorption Solution | 100 mg/L H₂O₂ | Traps HBr and oxidizes other potential interfering species.[13] |
Method 2: X-ray Fluorescence (XRF) Spectroscopy
Principle:
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials.[14] In XRF, the polymer sample is irradiated with high-energy X-rays. These primary X-rays cause the ejection of inner-shell electrons from the atoms in the sample. Electrons from higher energy shells then drop down to fill these vacancies, releasing energy in the form of secondary, fluorescent X-rays. Each element emits fluorescent X-rays at a characteristic energy, and the intensity of these X-rays is proportional to the concentration of that element in the sample.[14]
Causality in Experimental Choices:
-
Non-Destructive Nature: XRF is advantageous for rapid screening and for analyses where the sample needs to be preserved for other tests.[15]
-
Minimal Sample Preparation: For many polymer samples, analysis can be performed with little to no sample preparation, significantly reducing analysis time.[15]
-
Matrix Effects: The intensity of the fluorescent X-rays can be influenced by the surrounding matrix (the other elements in the polymer). Therefore, it is crucial to use matrix-matched calibration standards for accurate quantification.[14]
-
Sample Thickness: For accurate results, the sample must be "infinitely thick," meaning it is thick enough that increasing its thickness does not change the measured X-ray intensity. If samples are thinner than this critical thickness, corrections must be applied.[16][17]
Experimental Workflow: XRF
Caption: Workflow for Bromine Analysis by XRF.
Detailed Protocol: XRF
A. Instrumentation and Reagents:
-
Energy Dispersive X-ray Fluorescence (EDXRF) or Wavelength Dispersive X-ray Fluorescence (WDXRF) Spectrometer
-
Sample cups with X-ray transparent film (e.g., Mylar or polypropylene)
-
Hydraulic press (for preparing pellets)
-
Matrix-matched calibration standards: Polymer standards with certified bromine concentrations in a similar base polymer (e.g., polystyrene or another acrylate polymer).
B. Sample Preparation:
-
For powdered or granular polymer samples, they can often be analyzed directly in a sample cup.
-
For solid pieces, it is often advantageous to press the polymer into a flat, homogeneous pellet using a hydraulic press. This ensures a consistent sample surface and thickness for analysis.
-
Ensure the sample thickness is sufficient to be considered "infinitely thick" for the bromine Kα line. This can be determined experimentally or through calculations based on the polymer matrix.[16]
C. Instrument Setup and Calibration:
-
Select the appropriate X-ray tube settings (voltage and current) to efficiently excite the bromine atoms.
-
Perform a multi-point calibration using the matrix-matched polymer standards. The calibration curve will plot the intensity of the bromine X-ray signal against the known bromine concentration.
D. Sample Analysis:
-
Place the prepared sample into the XRF spectrometer.
-
Initiate the measurement. The instrument will irradiate the sample and collect the resulting X-ray fluorescence spectrum.
-
The software will identify the characteristic peak for bromine (Br Kα) and measure its intensity.
E. Data Analysis and Quality Control:
-
The bromine concentration in the unknown sample is determined from the measured intensity using the calibration curve.
-
Self-Validation: Analyze a known polymer standard as an unknown to verify the accuracy of the calibration.
-
For critical applications, it is advisable to validate the XRF results with a primary method like CIC, especially when establishing a new XRF calibration.
| Parameter | Typical Setting/Value | Rationale |
| X-ray Tube Voltage | 40-50 kV | Sufficient energy to excite the K-shell electrons of bromine. |
| X-ray Tube Current | 100-200 µA | Affects the intensity of the primary X-ray beam and thus the fluorescent signal. |
| Measurement Time | 60 - 300 seconds | Longer times improve counting statistics and precision. |
| Atmosphere | Air or Vacuum | Vacuum can improve sensitivity for lighter elements but is not strictly necessary for bromine. |
| Calibration Standards | Matrix-matched polymer standards | Crucial for compensating for matrix absorption and enhancement effects.[14] |
Method Validation and Trustworthiness
For both CIC and XRF, a robust method validation is essential to ensure the reliability of the results.[18][19] Key validation parameters include:
-
Specificity: The ability to accurately measure bromine in the presence of other components in the polymer matrix.[18]
-
Accuracy: The closeness of the measured value to the true value, typically assessed using Certified Reference Materials.[18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is usually expressed as the relative standard deviation (RSD).[18]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[18]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing a high degree of confidence in the reported bromine content.
Conclusion
The accurate determination of bromine in this compound polymers is critical for ensuring product quality, safety, and regulatory compliance. Both Combustion Ion Chromatography and X-ray Fluorescence Spectroscopy are powerful techniques capable of providing reliable results.
-
CIC offers high accuracy and is considered a primary analytical technique. It is particularly well-suited for method validation and when the highest degree of accuracy is required.
-
XRF is a rapid, non-destructive technique that is ideal for high-throughput screening and routine quality control, provided that a robust, matrix-matched calibration is established.
The choice of method will depend on the specific application, required accuracy, sample throughput, and available instrumentation. By following the detailed protocols and quality control measures outlined in this guide, researchers and scientists can confidently and accurately measure the bromine content in these important flame-retardant polymers.
References
-
ResearchGate. (2015). Determination of bromine in selected polymer materials by a wavelength-dispersive X-ray fluorescence spectrometric method — Critical thickness problem and solutions. Retrieved from [Link]
-
FILAB. (n.d.). Bromine analysis laboratory by IC. Retrieved from [Link]
-
ACS Publications. (2003). Determination of Bromine in Flame-Retardant Plastics Using Pulsed Glow Discharge Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Guzzonato, A., et al. (2016). Improving the accuracy of hand-held X-ray fluorescence spectrometers as a tool for monitoring brominated flame retardants in waste polymers. Chemosphere, 159, 330-337. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
ACS Publications. (2022). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Br in Plastic by ICP-AES. Retrieved from [Link]
-
ResearchGate. (2012). Determination of Bromine Flame Retardants in Polymers by High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (2010). Bromine determination in polymers by inductively coupled plasma-mass spectrometry and its potential for fast first screening of brominated flame retardants in polymers and paintings. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES. Retrieved from [Link]
-
National Library of Medicine. (2020). [Validation Procedure for a Multi-Element Analytical Method Aiming at Dietary Intake Estimation]. Retrieved from [Link]
-
AZoM. (2018). Determination of Bromine Content in Polystyrene. Retrieved from [Link]
-
ResearchGate. (2015). Determination of elevated concentrations of bromine in serum by ICP-MS and ICP-OES. Retrieved from [Link]
-
SPECTRO Analytical Instruments. (n.d.). X-ray fluorescence analysis of polymers. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Retrieved from [Link]
-
Lab Manager Magazine. (2016). Validation of Analytical Methods. Retrieved from [Link]
-
Infinita Lab. (n.d.). ASTM D7359 Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection. Retrieved from [Link]
-
Trace Elemental Instruments. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Retrieved from [Link]
-
MDPI. (2020). Development and Validation of an Analytical Method for Determination of Al, Ca, Cd, Fe, Mg and P in Calcium-Rich Materials by ICP OES. Retrieved from [Link]
-
MDPI. (2022). Detection of Brominated Plastics from E-Waste by Short-Wave Infrared Spectroscopy. Retrieved from [Link]
-
PubMed Central. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]
-
Analytik Jena. (n.d.). ASTM D7359. Retrieved from [Link]
-
Conti Testing Laboratories. (n.d.). ASTM D7359. Retrieved from [Link]
-
Intertek Inform. (2018). ASTM D 7359 : 2018 Standard Test Method for Total Fluorine, Chlorine and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection. Retrieved from [Link]
-
PubMed. (2013). Novel brominated flame retardants: a review of their analysis, environmental fate and behaviour. Retrieved from [Link]
-
YouTube. (2013). Brominated flame retardants: It's elementary. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
-
PubMed. (2025). QCM-based screening of acrylate polymers for NPPA pre-concentration to enhance vapor detection of fentanyl. Retrieved from [Link]
-
Polymer. (1993). Miscibility and phase diagrams of poly (phenyl acrylate) and poly (styrene-co-acrylonitrile) blends. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Halogens in polymer by Combustion Ion Chromatography | Metrohm [metrohm.com]
- 9. Combustion Ion Chromatography (CIC) - EAG Laboratories [eag.com]
- 10. shimadzu.com [shimadzu.com]
- 11. filab.fr [filab.fr]
- 12. azom.com [azom.com]
- 13. metrohm.com [metrohm.com]
- 14. extranet.spectro.com [extranet.spectro.com]
- 15. rigaku.com [rigaku.com]
- 16. researchgate.net [researchgate.net]
- 17. Improving the accuracy of hand-held X-ray fluorescence spectrometers as a tool for monitoring brominated flame retardants in waste polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Validation of Analytical Methods | Lab Manager [labmanager.com]
Use of Pentabromophenyl acrylate in high refractive index polymers for waveguides
An Application Guide to Pentabromophenyl Acrylate in High Refractive Index Polymers for Optical Waveguides
Introduction: The Critical Role of High Refractive Index Polymers
In the landscape of modern photonics, which encompasses telecommunications, data centers, and integrated optical circuits, the demand for low-cost, high-performance materials is paramount.[1][2] Polymeric optical waveguides have emerged as a leading solution, offering advantages such as ease of fabrication, mechanical flexibility, and cost-effectiveness over traditional inorganic materials like silica.[3] A key parameter governing the performance of a waveguide is the refractive index (n) contrast between the core and the cladding, which dictates light confinement and allows for the creation of compact, high-density optical interconnects.[4][5]
High refractive index polymers (HRIPs), typically defined as polymers with n > 1.50, are essential for this purpose.[6] The incorporation of heavy atoms and aromatic structures into a polymer backbone is a proven strategy to elevate its refractive index.[6][7][8] this compound (PBPA) is a monomer exceptionally well-suited for this task. Its molecular structure, featuring a phenyl ring heavily substituted with five bromine atoms, provides a substantial increase in molar refractivity, directly translating to a higher refractive index in the resulting polymer.
This application note provides a comprehensive guide to the use of this compound in the synthesis of high refractive index polymers and their subsequent fabrication into optical waveguides using standard photolithography techniques.
Core Principles: The Scientific Rationale for Using PBPA
The refractive index of a polymer is fundamentally governed by the Lorentz-Lorenz equation, which relates 'n' to the molar refractivity and molar volume of the polymer's repeating units. To achieve a high refractive index, one must maximize molar refractivity (related to the polarizability of the atoms and bonds) and minimize molar volume.
This compound excels in this regard due to two key structural features:
-
Aromatic Phenyl Group: The π-electrons in the phenyl ring are highly polarizable, contributing significantly to molar refractivity.[8]
-
Five Bromine Atoms: Bromine, a heavy halogen, has a high atomic number and a large, polarizable electron cloud. Incorporating five such atoms per monomer unit dramatically increases the overall molar refractivity.[9][10]
The result is that homopolymers of PBPA, such as Poly(this compound), can exhibit a very high refractive index, around 1.71.[3] More importantly, PBPA can be copolymerized with other monomers, such as standard acrylates and methacrylates. This allows for precise tuning of the final polymer's refractive index by simply adjusting the monomer feed ratio during synthesis.[7][11] This tunability is critical for designing waveguide structures with specific numerical apertures and for creating both core and cladding materials from similar polymer families, enhancing interfacial compatibility.
Caption: Chemical structure of this compound (PBPA).
Material Properties and Performance Metrics
Polymers derived from PBPA exhibit a compelling combination of optical, thermal, and processing characteristics suitable for high-performance photonic devices.
-
Optical Properties: The primary advantage is the high, tunable refractive index. By copolymerizing PBPA, the refractive index can be controlled over a wide range, often from 1.5 to over 1.65.[3][12] These materials maintain good transparency in the near-infrared communication wavelengths (1310 nm and 1550 nm). While the C-H bonds can contribute to absorption overtones, careful material design can lead to propagation losses below 0.5 dB/cm, which is suitable for many integrated photonics applications.[13]
-
Thermal Stability: The rigid aromatic structure imparted by the pentabromophenyl group results in good thermal stability. The glass transition temperature (Tg) and decomposition temperature (Td) are critical for ensuring device reliability during operation and assembly processes. Copolymers of PBPA generally exhibit higher thermal stability than their non-brominated acrylate counterparts.[14][15][16]
-
Processability: A key advantage of these polymers is their compatibility with standard microfabrication techniques. They can be dissolved in common organic solvents (e.g., ketones, anisole) to form solutions for spin coating, allowing for the deposition of high-quality, uniform thin films.[1] Furthermore, by copolymerizing PBPA with a monomer containing a reactive group, such as glycidyl methacrylate (GMA), the resulting polymer can be made photosensitive.[17] With the addition of a photo-acid generator, the polymer acts as a negative-tone photoresist, enabling direct waveguide patterning via photolithography.[1][18]
Data Summary: Properties of PBPA-based Polymers
| Property | Typical Value Range | Significance |
| Refractive Index (at 1550 nm) | 1.55 - 1.71 | Enables high-contrast waveguides for compact designs.[3] |
| Optical Propagation Loss | 0.2 - 0.8 dB/cm | Low loss is critical for signal integrity over device length.[1][2] |
| Birefringence | Low (< 5 x 10⁻⁴) | Minimizes polarization-dependent loss. |
| Glass Transition Temp. (Tg) | > 150 °C | Ensures dimensional stability at operating temperatures.[1][16] |
| Decomposition Temp. (Td) | > 300 °C | Defines the upper limit for processing and assembly temperatures.[1] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for synthesizing a photosensitive PBPA-based copolymer and fabricating a channel waveguide.
Protocol 1: Synthesis of Photosensitive Poly(PBPA-co-GMA)
This protocol describes the free-radical solution polymerization of this compound (PBPA) and Glycidyl methacrylate (GMA). The GMA units provide epoxy groups that can be cross-linked during a subsequent UV exposure step in the presence of a photo-acid generator, rendering the polymer photosensitive.
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized
-
Anisole (or other suitable solvent like cyclohexanone)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Temperature controller
-
Nitrogen inlet/outlet
-
Dropping funnel
-
Beakers, graduated cylinders
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the condenser, nitrogen inlet, and a rubber septum. Purge the entire system with nitrogen for 15-20 minutes to remove oxygen, which inhibits free-radical polymerization.
-
Monomer Dissolution: In the flask, dissolve a desired molar ratio of PBPA and GMA (e.g., 50:50 mol %) in anisole. The total monomer concentration should be around 20-30 wt%. Stir under a gentle nitrogen flow until all solids are completely dissolved.
-
Initiator Preparation: In a separate small vial, dissolve the AIBN initiator in a small amount of anisole (typically 1-2 mol% with respect to the total monomer content).
-
Polymerization Reaction:
-
Heat the monomer solution to 70-75 °C.
-
Once the temperature is stable, inject the AIBN solution into the flask using a syringe.
-
Allow the reaction to proceed for 6-12 hours under a continuous nitrogen atmosphere with constant stirring. The solution will become more viscous as the polymer forms.
-
-
Termination and Purification:
-
Cool the reaction vessel to room temperature.
-
Slowly pour the viscous polymer solution into a large beaker containing a stirred excess of methanol (typically 10x the volume of the reaction solution). The copolymer will precipitate as a white solid.
-
Continue stirring for 30 minutes to ensure complete precipitation and washing.
-
-
Isolation and Drying:
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the collected solid with fresh methanol two to three more times to remove any unreacted monomers and initiator fragments.
-
Dry the purified white polymer powder in a vacuum oven at 50-60 °C for 24 hours until a constant weight is achieved.
-
-
Characterization: The resulting copolymer should be characterized to determine its molecular weight (GPC), composition (NMR), and thermal properties (TGA/DSC).
Caption: Synthesis workflow for photosensitive Poly(PBPA-co-GMA).
Protocol 2: Channel Waveguide Fabrication by Direct UV Photolithography
This protocol details the fabrication of an inverted rib waveguide using the synthesized photosensitive polymer as the core material on a silicon substrate with a thermal oxide layer (SiO₂) as the under-cladding.
Materials & Equipment:
-
Synthesized Poly(PBPA-co-GMA) copolymer
-
Photo-acid generator (PAG), e.g., a sulfonium salt
-
Anisole or cyclopentanone (solvent)
-
Silicon wafer with ≥2 µm thermal SiO₂ layer (under-cladding)
-
Spin coater
-
Hot plates
-
UV mask aligner or contact lithography system (e.g., 365 nm i-line)
-
Photomask with desired waveguide patterns
-
Developer solution (e.g., PGMEA or a suitable ketone)
-
Isopropanol (IPA) for rinsing
-
Nitrogen gun
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ wafer using a standard RCA clean or by sonicating sequentially in acetone, IPA, and deionized water.
-
Dry the wafer thoroughly with a nitrogen gun and dehydrate on a hot plate at 150 °C for 10 minutes.
-
-
Core Layer Formulation & Deposition:
-
Prepare the core solution by dissolving the Poly(PBPA-co-GMA) polymer (e.g., 30 wt%) and the PAG (e.g., 2 wt% relative to polymer) in the chosen solvent.
-
Filter the solution through a 0.2 µm syringe filter to remove particulates.
-
Deposit the solution onto the prepared wafer and spin-coat to the desired thickness (e.g., 3000 rpm for 60 seconds to achieve a 3-5 µm film). Film thickness is controlled by solution viscosity and spin speed.
-
-
Soft Bake: Place the coated wafer on a hot plate at 90-100 °C for 2-5 minutes to evaporate the bulk of the solvent.
-
UV Exposure:
-
Place the wafer in the mask aligner and bring the photomask into contact with the polymer film.
-
Expose the film to UV light. The required dose will depend on the polymer, PAG concentration, and film thickness (a typical dose is 100-300 mJ/cm²). The UV light activates the PAG, which releases an acid.
-
-
Post-Exposure Bake (PEB):
-
Immediately after exposure, bake the wafer on a hot plate at 100-120 °C for 2-5 minutes.
-
During this step, the acid catalyzed by the UV exposure diffuses and initiates the cross-linking of the GMA epoxy groups in the exposed regions, making them insoluble in the developer.
-
-
Development:
-
Immerse the wafer in the developer solution (e.g., PGMEA) for 30-90 seconds with gentle agitation.
-
The unexposed, non-cross-linked polymer will dissolve, revealing the patterned waveguide structures.
-
Immediately rinse the wafer with IPA to stop the development process and remove residual developer.
-
-
Hard Bake (Final Curing): Bake the wafer in a convection oven or on a hot plate at 130-150 °C for 30-60 minutes to fully cross-link the polymer core, remove any remaining solvent, and ensure maximum thermal and mechanical stability.
-
Optional Over-cladding: If required, a top cladding layer (using a polymer with a lower refractive index) can be applied via spin coating over the patterned waveguides, followed by a final curing step.
Caption: Photolithographic workflow for fabricating polymer waveguides.
Conclusion
This compound is a highly effective monomer for creating high refractive index polymers tailored for optical waveguide applications. The ability to precisely tune the refractive index through copolymerization, combined with excellent thermal stability and compatibility with low-cost, high-throughput photolithographic processing, makes PBPA-based systems a versatile platform for researchers and engineers. The protocols outlined in this guide provide a robust framework for the synthesis and fabrication of high-performance polymer-based photonic components, enabling advancements in optical interconnects and integrated circuits.
References
- High-performance polymer waveguide devices via low-cost direct photolithography process. (n.d.). SPIE.
- Overview of photolithography process for the fabrication of polymer optical waveguide. (n.d.).
- Polymeric Optical Waveguides: An Approach to Different Manufacturing Processes. (2024). MDPI.
- Fabrication of Polymer Optical Waveguides by Digital Ultraviolet Lithography. (n.d.). PolyU Institutional Research Archive.
- Polymeric optical waveguides using direct ultraviolet photolithography process. (n.d.).
- High-refractive index acrylate polymers for applications in nanoimprint lithography. (n.d.). Springer.
- Hybrid Polymer Waveguide With Large Refractive Index Contrast for High-Density Optical Interconnects. (2025). IEEE Xplore.
- Optical Polymer Waveguides Fabricated by Roll-to-Plate Nanoimprinting Technique. (2021).
- Materials for High and Low Refractive Index Co
- High-refractive-index polymer. (n.d.). Wikipedia.
- High-refractive-index composite materials for terahertz waveguides: trade-off between index contrast and absorption loss. (2011). Optica Publishing Group.
- Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings. (2021).
- Polymer optical waveguide having unique refractive index profiles for ultra high-density interconnection. (n.d.). IEEE Xplore.
- Poly(this compound-co-glycidyl methacrylate)
- Calculated optical loss with respect to the core refractive index of... (n.d.).
- Low-loss Polymer Optical Waveguides with High Thermal Stability. (2011). Cambridge Core.
- Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacryl
- Tuning the polymer refractive index with nanosized organic dopants. (2008). SPIE.
- Low-Loss Integration of High-Density Polymer Waveguides with Silicon Photonics for Co-Packaged Optics. (2023). arXiv.
- Pentabromophenyl methacryl
- PENTABROMOPHENYL ACRYL
- Low-loss, single-mode, organic polymer waveguides utilizing refractive index tailoring. (1997). SPIE.
- Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings. (2021).
- Refractive index tuning and birefringence effect in crosslinked siloxane-acrylate copolymers for optical waveguide. (2024). ScienceDirect.
- Rapid and precise synthesis of acrylic polymers driven by visible light. (2025).
- Synthesis of high refractive index and low-birefringence acrylate polymers with a tetraphenylethane skeleton in the side chain. (2013). OUCI.
- This compound Product Description. (n.d.). ChemicalBook.
- Phenyl Acrylate in Optical Materials: Achieving High Refractive Index for Advanced Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Refractive index tuning and birefringence effect in crosslinked siloxane-acrylate copolymers for optical waveguide applications. (2024).
- Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. (2025).
- Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applic
- Fabrication of Sub-Micron Polymer Waveguides through Two-Photon Polymerization in Polydimethylsiloxane. (2022). MDPI.
- fabrication of novel polymer waveguides consisting of alicyclic methacrylate copolymers by deep uv exposure. (n.d.).
- Covestro Coatings for Optical Fibers. (n.d.). Covestro.
- Optical Polymer Waveguides Fabricated by Roll-to-Plate Nanoimprinting Technique. (2025).
- Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. (2025).
- The Thermal Stability of Poly(Tetracosyl acrylate): A Comprehensive Technical Guide. (n.d.). Benchchem.
Sources
- 1. spiedigitallibrary.org [spiedigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. 高折射率和低折射率涂层材料 [sigmaaldrich.com]
- 4. Hybrid Polymer Waveguide With Large Refractive Index Contrast for High-Density Optical Interconnects | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 5. Polymer optical waveguide having unique refractive index profiles for ultra high-density interconnection | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 6. High-refractive-index polymer - Wikipedia [en.wikipedia.org]
- 7. Tuning the polymer refractive index with nanosized organic dopants [spie.org]
- 8. nbinno.com [nbinno.com]
- 9. Tunable High Refractive Index Polymer Hybrid and Polymer–Inorganic Nanocomposite Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. umpir.ump.edu.my [umpir.ump.edu.my]
- 12. High-refractive index acrylate polymers for applications in nanoimprint lithography [html.rhhz.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Thermal stability of copolymers of p-bromophenyl acrylamide-methyl methacrylate [cwejournal.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. 52660-82-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Pentabromophenyl Acrylate
Welcome to the technical support center for the synthesis of Pentabromophenyl Acrylate (PBPA). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to synthesize this highly functionalized monomer. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your yield, purity, and overall success in PBPA synthesis.
Introduction: The Chemistry of this compound Synthesis
This compound is a valuable monomer in polymer chemistry, prized for its high refractive index and flame-retardant properties. Its synthesis, typically an esterification reaction, involves the coupling of pentabromophenol with an acrylic acid derivative. While the reaction appears straightforward, achieving high yields of pure product can be challenging due to the unique properties of the starting materials and the potential for side reactions.
This guide will walk you through the critical aspects of the synthesis, from understanding the reaction mechanism to troubleshooting common issues and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the esterification of pentabromophenol with acryloyl chloride in the presence of a base. This reaction is favored for its relatively high reactivity and the straightforward nature of the transformation. Another viable, though less common, approach involves the direct condensation of pentabromophenol with acrylic acid using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[1][2]
Q2: Why is my reaction yield consistently low?
Low yields in PBPA synthesis can stem from several factors:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side Reactions: Competing reactions, such as the polymerization of the acrylate monomer or side reactions involving the base, can consume starting materials and reduce the desired product formation.
-
Product Loss During Workup and Purification: PBPA is a solid with specific solubility characteristics. Significant product loss can occur during extraction, washing, and recrystallization steps if not performed carefully.
-
Purity of Starting Materials: The presence of impurities in pentabromophenol or acryloyl chloride can interfere with the reaction and lead to lower yields.
Q3: What are the common impurities or side products I should be aware of?
The primary impurity to be concerned about is the polymer of this compound. Acrylate monomers are susceptible to polymerization, especially in the presence of heat, light, or radical initiators.[3] Other potential impurities include unreacted pentabromophenol and byproducts from the reaction of the base with acryloyl chloride.
Q4: How can I prevent the polymerization of my product during the reaction and purification?
To inhibit premature polymerization, it is crucial to incorporate a polymerization inhibitor into the reaction mixture. Phenolic inhibitors like hydroquinone or its monomethyl ether (MeHQ) are commonly used.[4] It is also advisable to conduct the reaction and purification steps in the absence of direct light and to avoid excessive heat.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section provides a structured approach to diagnosing and resolving specific problems you may encounter during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Acryloyl chloride can degrade upon exposure to moisture. | Use freshly distilled or a new bottle of acryloyl chloride. Ensure pentabromophenol is dry. |
| 2. Incorrect Base: The chosen base may not be strong enough to deprotonate the phenol effectively, or it may be reacting with the acryloyl chloride. | Triethylamine is a commonly used and effective base for this reaction. Ensure it is added slowly and at a controlled temperature. | |
| 3. Suboptimal Temperature: The reaction may be too cold, leading to slow kinetics, or too hot, promoting side reactions. | A typical temperature range for this reaction is 0°C to room temperature. Start with cooling the reaction mixture in an ice bath before the dropwise addition of acryloyl chloride. | |
| Product is an Oily or Gummy Solid | 1. Presence of Impurities: The product may be contaminated with unreacted starting materials or polymeric byproducts. | Follow a rigorous purification protocol, including washing with appropriate solvents to remove unreacted starting materials and recrystallization to obtain a pure, crystalline product. |
| 2. Incomplete Solvent Removal: Residual solvent from the workup can result in a non-crystalline product. | Ensure the product is thoroughly dried under vacuum after purification. | |
| Difficulty in Purifying the Product | 1. Co-precipitation of Impurities: Unreacted pentabromophenol may co-precipitate with the product during recrystallization. | Optimize the recrystallization solvent system. A mixed solvent system may be necessary to achieve good separation. Consider a preliminary wash with a solvent in which the product is sparingly soluble but the impurities are soluble. |
| 2. Product is Insoluble in Common Recrystallization Solvents: The highly brominated nature of PBPA affects its solubility. | Experiment with a range of solvents. Hot toluene or a mixture of toluene and heptane can be effective for recrystallization. |
Experimental Protocols: A Step-by-Step Guide
Synthesis of this compound via Acryloyl Chloride
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
Pentabromophenol (1 equivalent)
-
Acryloyl chloride (1.1 - 1.5 equivalents)
-
Triethylamine (1.2 - 1.5 equivalents)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Hydroquinone (catalytic amount, as polymerization inhibitor)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pentabromophenol and a catalytic amount of hydroquinone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Cool the solution to 0°C using an ice bath. Add triethylamine dropwise to the stirred solution.
-
Addition of Acryloyl Chloride: Add acryloyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup:
-
Quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., hot toluene or toluene/heptane).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Data Summary: Key Reaction Parameters
The following table summarizes the key parameters for the synthesis of this compound. Note that these are starting points and may require optimization for your specific setup.
| Parameter | Recommended Range | Notes |
| Reactant Ratio (Acryloyl Chloride : Pentabromophenol) | 1.1 - 1.5 : 1 | A slight excess of acryloyl chloride is used to ensure complete conversion of the phenol. |
| Base Ratio (Triethylamine : Pentabromophenol) | 1.2 - 1.5 : 1 | An excess of base is used to neutralize the HCl byproduct and drive the reaction forward. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling is critical to control the exothermic reaction. |
| Reaction Time | 2 - 4 hours | Monitor by TLC to determine the optimal reaction time. |
| Polymerization Inhibitor | Catalytic amount | Hydroquinone or MeHQ is effective. |
Concluding Remarks
The synthesis of this compound, while presenting some challenges, can be reliably achieved with careful attention to reaction conditions, reagent purity, and purification techniques. By understanding the potential pitfalls and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate and obtain high-quality material for their downstream applications.
References
-
Arkivoc. Synthesis and copolymerization of pentachlorophenyl acrylate monomers. [Link][1][2]
-
Google Patents. Acrylate production process. [4]
-
Google Patents. Acrylate monomer preparation using alkali metal alkoxides as ester interchange catalysts and bromide salt polymerization inhibitors. [3]
-
MDPI. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. [Link][5]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. US6215018B1 - Acrylate monomer preparation using alkali metal alkoxides as ester interchange catalysts and bromide salt polymerization inhibitors - Google Patents [patents.google.com]
- 4. US9162964B2 - Acrylate production process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Pentabromophenol | C6Br5OH | CID 11852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Pentabromophenyl Acrylate (PBPA) Stability and Storage
Welcome to the technical support guide for Pentabromophenyl Acrylate (PBPA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this highly reactive monomer. Premature polymerization can lead to loss of valuable material, inconsistent experimental results, and potential safety hazards. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the long-term stability and integrity of your PBPA.
Frequently Asked Questions (FAQs)
Q1: What is causing my this compound to solidify or become viscous in the container?
This is a classic sign of premature polymerization. Acrylate monomers like PBPA are susceptible to free-radical polymerization, a chain reaction where individual monomer units link together to form long polymer chains.[1][2] This process is often initiated by exposure to excessive heat, light (UV radiation), or contamination with incompatible substances.[3] An uncontrolled polymerization is also highly exothermic, which can create a safety hazard by generating significant heat.[2]
Q2: I store my PBPA in a freezer under a nitrogen blanket. Why am I still seeing polymerization?
This is a critical and common misunderstanding. While cold storage is correct, using an inert gas like nitrogen is often detrimental to the stability of commercially available acrylate monomers.[4] Most acrylates, including PBPA, are stabilized with phenolic inhibitors such as the monomethyl ether of hydroquinone (MEHQ).[5][6][7] These inhibitors require the presence of dissolved oxygen to function effectively.[4][6][8] Oxygen converts the initial carbon-centered radicals into peroxy radicals, which are then efficiently scavenged by the MEHQ inhibitor.[5][8] By removing oxygen, you are inadvertently deactivating the primary protective mechanism.
Q3: How does the standard inhibitor, MEHQ, actually work?
MEHQ (4-Methoxyphenol) does not directly react with the initial monomer radicals. Instead, it works in concert with dissolved oxygen in a synergistic process.[6][8] The mechanism involves the initial radical (R•) reacting with oxygen (O₂) to form a peroxy radical (ROO•). MEHQ then donates a hydrogen atom to this peroxy radical, effectively neutralizing it and forming a very stable, non-reactive phenoxy radical that does not initiate further polymerization.[5][8] This crucial interaction halts the chain reaction before it can propagate.
Visualizing the Inhibition Mechanism
The following diagram illustrates the critical role of oxygen and MEHQ in preventing the polymerization cascade.
Caption: The protective mechanism of MEHQ relies on oxygen to terminate radical chains.
Troubleshooting Guide: Diagnosing and Remediating PBPA Instability
If you suspect your PBPA stock is compromised, follow this logical troubleshooting workflow.
Caption: A logical workflow for troubleshooting premature PBPA polymerization.
Recommended Storage and Handling Protocols
To maximize the shelf-life and usability of this compound, adhere strictly to the following conditions.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C [9][10] | Reduces the rate of thermal decomposition and potential for auto-initiation of polymerization. |
| Atmosphere | Air Headspace (5-21% Oxygen) | CRITICAL: Oxygen is required for common phenolic inhibitors (like MEHQ) to function effectively.[4] DO NOT store under inert gas (N₂, Ar). |
| Light | Store in the dark or in an opaque container. | UV light can initiate free-radical polymerization.[3] |
| Container | Tightly sealed original container. | Prevents contamination from moisture, dust, and other potential initiators. |
| Inhibitor | Maintain adequate inhibitor level. | The monomer is supplied with an inhibitor (e.g., MEHQ). Do not remove it until immediately before use. Monitor inhibitor concentration for long-term storage. |
Experimental Protocols
Protocol 1: Visual Inspection and Qualitative Assessment
This protocol helps determine if polymerization has occurred.
Objective: To visually assess the physical state of the PBPA monomer.
Materials:
-
Spatula (clean, dry)
-
Glass vial or beaker
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Temperature Equilibration: Allow the PBPA container to warm to room temperature before opening. This prevents condensation of atmospheric moisture into the cold monomer, which can be detrimental.
-
Visual Check: Open the container in a well-ventilated area. Observe the material. It should be a free-flowing crystalline solid.[10] Look for:
-
Clumps or fused material that cannot be easily broken apart.
-
A hazy or opaque appearance in the melt (if melted for an application).
-
Increased viscosity or gel-like consistency if dissolved in a solvent.
-
-
Physical Probing: Use a clean, dry spatula to gently probe the material. It should move easily like a powder or crystal bed. Any resistance, gumminess, or rubbery texture indicates polymerization.
-
Record Observations: Document the appearance, texture, and any other abnormalities. If polymerization is suspected, proceed to analytical confirmation.
Protocol 2: Confirming Polymerization with HPLC
This protocol provides a conceptual framework for using High-Performance Liquid Chromatography (HPLC) to quantify monomer purity and detect polymer formation.
Objective: To separate and quantify the PBPA monomer from any oligomers or polymers that may have formed during storage. HPLC is an excellent technique for this purpose.[11][12]
Methodology Outline:
-
Sample Preparation:
-
Accurately weigh a small amount of the suspect PBPA.
-
Dissolve the sample in a suitable solvent in which the monomer is freely soluble but the polymer is less so or has different characteristics. Tetrahydrofuran (THF) is often a good starting point for acrylate polymers.
-
Filter the solution through a 0.22 µm syringe filter to remove any insoluble polymer particulates before injection.
-
-
Chromatographic Conditions (Typical Starting Point):
-
Technique: Reversed-Phase HPLC.
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used to effectively separate monomers from more hydrophobic oligomers.[11]
-
Detector: UV detector set to a wavelength where the phenyl and acrylate groups of PBPA absorb strongly.
-
-
Data Analysis:
-
A pure, unpolymerized sample will show a single, sharp peak corresponding to the PBPA monomer.
-
A polymerized sample will show a decreased area for the monomer peak and the appearance of additional, often broader peaks at different retention times, which correspond to soluble oligomers or polymers. Insoluble polymer will have been removed by filtration but its presence is confirmed by the reduction in monomer concentration.
-
Quantify the monomer peak area against a calibration curve prepared from a known pure standard to determine the exact percentage of remaining active monomer.
-
| Technique | Information Provided |
| HPLC | Quantifies remaining monomer concentration; detects soluble oligomers/polymers.[11] |
| GPC/SEC | Determines the molecular weight distribution of formed polymers. |
| FT-IR | Can show changes in characteristic peaks (e.g., disappearance of C=C acrylate bond) if polymerization is significant.[13] |
| NMR | Provides detailed structural information, confirming the conversion of monomer to polymer.[3][13] |
By implementing these storage strategies and troubleshooting guides, you can significantly enhance the reliability of your experiments and ensure the long-term integrity of your this compound.
References
- The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. Vertex AI Search
- Uses of 4-methoxyphenol MEHQ - Hosea Chem. Hosea Chem
- Modeling of the Inhibition Mechanism of Acrylic Acid Polymeriz
- Inhibiting action of 4-Methoxyphenol for Acrylic Monomers. ChemicalBook
- Poly(pentabromobenzyl acrylate)
- Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
- A Brief Discussion on Polymeriz
- Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies.
- Polymeris
- Inhibition of Free Radical Polymeriz
- HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
- Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chrom
- How Can You Identify Acrylic Polymers?. YouTube
- Safety Data Sheet - Butyl Acryl
- Measuring MeHQ (Polymerization Inhibitor)
- HPLC: Analysis of Acryl
- Identification of acrylate copolymers using pyrolysis and gas chromatography.
- This compound Three Chongqing Chemdad Co. ,Ltd. chemdad.com
- PENTABROMOPHENYL ACRYL
- Inhibition of acrylic acid and acrylate autoxid
- Photoinduced Acrylate Polymerization: Unexpected Reduction in Chain Branching. europepmc.org
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced Acrylate Polymerization: Unexpected Reduction in Chain Branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempoint.com [chempoint.com]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 8. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 9. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Initiator Concentration for Pentabromophenyl Acrylate Polymerization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, actionable insights into the critical role of initiator concentration in the polymerization of pentabromophenyl acrylate. Moving beyond simplistic protocols, we will explore the causal relationships between initiator levels and reaction outcomes, empowering you to troubleshoot effectively and optimize your polymerization processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of initiator concentration on the polymerization of this compound, providing concise, evidence-based answers.
Q1: How does increasing the initiator concentration affect the rate of polymerization of this compound?
Increasing the initiator concentration generally leads to a higher rate of polymerization.[1][2][3] This is because a higher concentration of the initiator generates a greater number of free radicals, which in turn initiate more polymer chains simultaneously.[3][4]
Q2: What is the relationship between initiator concentration and the molecular weight of the resulting poly(this compound)?
The molecular weight of the polymer is inversely proportional to the initiator concentration.[5] An increased initiator concentration leads to the formation of more active polymer chains, resulting in shorter chains as the available monomer is distributed among these numerous active sites.[5] Consequently, a higher initiator concentration results in a lower average molecular weight of the polymer.[1][3][5]
Q3: How does initiator concentration influence the polydispersity index (PDI) of the polymer?
The effect of initiator concentration on PDI can be complex. At very low concentrations, polymerization control may be poor, leading to a broader PDI. As the concentration increases, the PDI might initially narrow due to a more uniform initiation process. However, at very high initiator concentrations, an increased rate of termination reactions can cause the PDI to broaden again.[4][6]
Q4: Can the choice of initiator type affect the polymerization of this compound?
Yes, the choice of initiator is crucial. For controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), initiators such as alkyl halides are commonly used.[][8][9] The structure of the initiator can influence the initiation efficiency and the overall control of the polymerization process.[8] For free radical polymerization, common initiators like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) are often employed.[10]
Q5: Are there specific challenges associated with the polymerization of brominated monomers like this compound?
Yes, the bulky and electron-withdrawing nature of the pentabromophenyl group can influence polymerization kinetics. It is important to ensure proper solubility of both the monomer and the resulting polymer in the chosen solvent. Additionally, the high bromine content can affect the thermal properties of the final polymer.
Section 2: Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the polymerization of this compound, with a focus on initiator concentration.
Issue 1: Low Monomer Conversion
Symptom: The polymerization reaction stalls or results in a low yield of poly(this compound).
Potential Causes & Solutions:
-
Inadequate Initiation: The concentration of the initiator may be too low to generate a sufficient number of radicals to sustain the polymerization.
-
Solution: Incrementally increase the initiator concentration. Ensure the chosen initiator is appropriate for the reaction temperature to ensure efficient decomposition and radical generation.[11]
-
-
Oxygen Inhibition: Molecular oxygen is a potent inhibitor of free-radical polymerization.
-
Solution: Ensure the reaction setup is thoroughly degassed using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., nitrogen or argon) through the reaction mixture.[12]
-
-
Impure Monomer or Solvent: Impurities can act as inhibitors or chain transfer agents, hindering polymerization.
-
Solution: Purify the this compound monomer and the solvent before use.
-
Issue 2: Poor Control Over Molecular Weight and High Polydispersity (PDI)
Symptom: The resulting polymer has a molecular weight that is significantly different from the theoretical value, and the PDI is broad (typically > 1.5).
Potential Causes & Solutions:
-
Incorrect Initiator Concentration: As established, initiator concentration directly impacts molecular weight.[5][13]
-
Chain Transfer Reactions: Unwanted chain transfer to solvent, monomer, or impurities can lead to a loss of control over the growing polymer chains.
-
Solution: Select a solvent with a low chain transfer constant. Ensure all reagents are pure.
-
-
Slow Initiation: If the initiation rate is slower than the propagation rate, it can lead to a broad PDI.
-
Solution: Choose an initiator that decomposes rapidly at the reaction temperature to ensure all chains start growing at approximately the same time.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common polymerization issues related to initiator concentration.
Caption: Troubleshooting workflow for polymerization issues.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for optimizing the initiator concentration for the polymerization of this compound.
Protocol 1: Determining the Optimal Initiator Concentration
This experiment aims to identify the initiator concentration that provides a desirable balance between polymerization rate and control over molecular weight and PDI.
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous toluene (solvent)
-
Nitrogen or Argon gas
-
Schlenk flasks and line
-
Magnetic stirrer and hot plate with oil bath
-
Inhibitor removal columns
Procedure:
-
Monomer and Solvent Preparation:
-
Pass the this compound through an inhibitor removal column.
-
Ensure the toluene is anhydrous and deoxygenated by sparging with nitrogen or argon for at least 30 minutes.
-
-
Reaction Setup:
-
Set up a series of Schlenk flasks, each with a magnetic stir bar.
-
To each flask, add a fixed amount of this compound and deoxygenated toluene. A typical monomer concentration is 10-50% by weight.[14]
-
-
Initiator Addition:
-
Prepare a stock solution of AIBN in deoxygenated toluene.
-
Add varying amounts of the AIBN stock solution to each Schlenk flask to achieve a range of monomer-to-initiator ratios (e.g., 50:1, 100:1, 200:1, 500:1).
-
-
Degassing:
-
Subject each flask to three freeze-pump-thaw cycles to remove any residual oxygen.[12]
-
-
Polymerization:
-
Place the flasks in a preheated oil bath at 65-70°C.[12]
-
Allow the polymerizations to proceed for a set amount of time (e.g., 4-24 hours).
-
-
Termination and Isolation:
-
Terminate the reactions by cooling the flasks in an ice bath and exposing them to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion for each reaction using gravimetry or ¹H NMR spectroscopy.
-
Analyze the molecular weight (Mn, Mw) and PDI of each polymer sample using Gel Permeation Chromatography (GPC).
-
Data Presentation: Impact of Initiator Concentration
The following table summarizes the expected trends when varying the initiator concentration.
| Monomer:Initiator Ratio | Initiator Concentration | Polymerization Rate | Molecular Weight (Mn) | Polydispersity Index (PDI) |
| 50:1 | High | Fast | Low | Potentially broad |
| 100:1 | Medium-High | Moderate-Fast | Moderate-Low | Narrower |
| 200:1 | Medium | Moderate | Moderate | Narrow |
| 500:1 | Low | Slow | High | Potentially broader |
Experimental Workflow Diagram
Caption: Workflow for optimizing initiator concentration.
Section 4: Concluding Remarks
The concentration of the initiator is a critical parameter in the polymerization of this compound, profoundly influencing the reaction kinetics, polymer molecular weight, and polydispersity. By understanding the fundamental principles outlined in this guide and adopting a systematic approach to experimentation, researchers can effectively troubleshoot common issues and optimize their polymerization protocols to achieve the desired material properties.
References
-
Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentration. Macromolecules - ACS Publications. Available from: [Link]
-
How are the molecular weight and kinetic chain length affected if the initiator concentration is increased. brainly.com. Available from: [Link]
-
Versatile Initiators for Macromonomer Syntheses of Acrylates, Methacrylates, and Styrene by Atom Transfer Radical Polymerization. ACS Publications. Available from: [Link]
-
Kinetics of Dispersion Polymerization of Methyl Methacrylate and n-Butyl Acrylate: Effect of Initiator Concentration. ResearchGate. Available from: [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC - NIH. Available from: [Link]
-
Relationship between the initiator concentration and molecular weight of the intercalated polymer. ResearchGate. Available from: [Link]
-
Monitoring the effect of initiator concentration on molecular weight and intrinsic viscosity of polyvinyl pyrrolidone (PVP) using ACOMP. Fluence Analytics. Available from: [Link]
-
Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. Available from: [Link]
-
Dependence of molecular weight of polystyrene on initiator concentration: An introductory physical chemistry experiment. Journal of Chemical Education - ACS Publications. Available from: [Link]
-
Effects of Radical Initiator on Polymerization Rate and Polydispersity in Nitroxide-Controlled Free Radical Polymerization. Macromolecules - ACS Publications. Available from: [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. MDPI. Available from: [Link]
-
The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles. PubMed. Available from: [Link]
-
The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles. PMC - NIH. Available from: [Link]
-
RATES OF POLYMERIZATION OF ACRYLATES AND METHACRYLATES IN EMULSION SYSTEMS. Canadian Science Publishing. Available from: [Link]
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available from: [Link]
- Poly (pentabromobenzyl acrylate) having specific properties. Google Patents.
-
Atom transfer radical polymerization. Wikipedia. Available from: [Link]
-
Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations. RSC Publishing. Available from: [Link]
-
Acrylates. Matyjaszewski Polymer Group - Carnegie Mellon University. Available from: [Link]
-
Optimization of initiator contents in room temperature polymerization of methyl methacrylate. Semantic Scholar. Available from: [Link]
-
A Dual Initiator Approach for Oxygen Tolerant RAFT Polymerization. RSC Publishing. Available from: [Link]
-
What Is The Acrylate Polymerization Process?. Chemistry For Everyone - YouTube. Available from: [Link]
-
Phenyl Acrylate is a Versatile Monomer for the Synthesis of Acrylic Diblock Copolymer Nano-objects via Polymerization-Induced Self-Assembly. ResearchGate. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brainly.com [brainly.com]
- 6. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fluenceanalytics.com [fluenceanalytics.com]
- 14. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
Controlling molecular weight and polydispersity of poly(pentabromophenyl acrylate)
Welcome to the technical support guide for controlling the molecular weight (MW) and polydispersity (Đ) of poly(pentabromophenyl acrylate) (pPBPA). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and provide in-depth answers to frequently asked questions.
Section 1: Fundamentals of Polymerization Control
Q1: Why is it critical to control the molecular weight and polydispersity of pPBPA?
Controlling the molecular weight (the average size of the polymer chains) and polydispersity (the distribution of chain sizes) is fundamental because these parameters directly influence the material's macroscopic properties.[1] For applications in research and drug development, precise control affects:
-
Processability and Rheology: The viscosity and flow behavior of the polymer in solution or as a melt are strongly dependent on its molecular weight distribution.[1]
-
Mechanical Properties: Tensile strength, toughness, and brittleness are all tied to the average chain length and how uniform those lengths are.
-
Self-Assembly and Morphology: For block copolymers or other advanced architectures, the molecular weight and low polydispersity of each block are essential for predictable self-assembly into well-defined nanostructures.[1]
-
Batch-to-Batch Consistency: Reproducibility is paramount in scientific research and manufacturing. Controlling MW and Đ ensures that materials produced in different batches will have consistent properties and performance.[2]
A low polydispersity (Đ, also known as PDI) value, typically below 1.2, indicates that the polymer chains are of a very similar length, which is a hallmark of a "living" or controlled polymerization process.[3]
Section 2: Troubleshooting Common Synthesis Issues
This section addresses specific problems you may encounter during the polymerization of this compound (PBPA).
Q2: My experimental molecular weight is much higher/lower than my theoretical calculation. What went wrong?
This is a common issue that usually points to problems with the concentration of your initiating species. The number-average molecular weight (Mn) in a living polymerization is determined by the ratio of monomer converted to the amount of initiator used.
Causality Analysis:
-
Higher Experimental Mn: This suggests that fewer polymer chains were initiated than intended. The most common cause is initiator inefficiency. This can happen if:
-
Initiator Degradation: The initiator (e.g., AIBN, BPO) has degraded due to improper storage (exposure to light, heat, or air).
-
Inhibitor Presence: The monomer was not properly purified to remove the inhibitor (like MEHQ), which scavenges radicals and prevents initiation.
-
Impurities: Residual water or other impurities in the reaction mixture can react with and consume the initiator or catalyst.[4]
-
-
Lower Experimental Mn: This indicates that more chains were initiated than planned, or that chain transfer events occurred.
-
Incorrect Initiator Concentration: The most straightforward cause is a simple calculation or weighing error leading to too much initiator.[5][6][7] As initiator concentration increases, the rate of free radical formation becomes greater, leading to a higher number of shorter polymer chains.[5]
-
Chain Transfer to Solvent: The solvent may be acting as a chain transfer agent, terminating one chain and starting a new one. This is common with solvents that have labile protons.
-
Thermal Self-Initiation: Some monomers can initiate polymerization at high temperatures without an added initiator, creating additional chains.
-
Troubleshooting Workflow: MW Mismatch
Caption: Troubleshooting workflow for molecular weight discrepancies.
Q3: My polydispersity (Đ) is high (> 1.5). How can I achieve a narrower distribution?
High polydispersity indicates a lack of control over the polymerization process, where chains are initiating and terminating at different times. This is characteristic of conventional free-radical polymerization rather than a controlled/living process.
Causality Analysis:
-
Irreversible Termination: The primary cause of high Đ is irreversible termination reactions (e.g., radical coupling or disproportionation). In a controlled polymerization, the concentration of active radical species is kept extremely low to minimize these events.
-
Slow Initiation: If the initiation process is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Poor Chain Transfer Agent (CTA) Choice (in RAFT): In Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, the CTA must be chosen carefully for the specific monomer. An unsuitable CTA can lead to poor control and high Đ.
-
Catalyst Issues (in ATRP): In Atom Transfer Radical Polymerization (ATRP), an incorrect ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br₂) can lead to a high concentration of radicals and, consequently, more termination events.[8]
Solutions:
-
Switch to a Controlled Radical Polymerization (CRP) Technique: If you are not already, using a method like RAFT or ATRP is essential for achieving low Đ. These methods introduce a dynamic equilibrium that keeps most chains in a dormant state, minimizing termination.[9]
-
Optimize Reagent Ratios:
-
In RAFT: A common strategy is to use a [CTA]:[Initiator] ratio of 3:1 to 5:1. This ensures that the vast majority of chains are initiated from the CTA's R-group rather than from the thermal initiator, leading to better control.
-
In ATRP: Fine-tuning the [Catalyst]:[Ligand]:[Initiator] ratio is critical. Sometimes, adding a small amount of the deactivator (e.g., Cu(II)Br₂) at the beginning of the reaction can improve control.
-
-
Ensure High Purity: Oxygen is a potent radical scavenger and must be rigorously removed from the reaction system via techniques like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., Argon or Nitrogen).[10]
Section 3: Method-Specific FAQs
RAFT Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) is a versatile CRP technique that uses a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[11][12]
Q4: How do I select the right RAFT agent for this compound?
The choice of the RAFT agent is crucial and depends on the reactivity of the monomer. Acrylates are "more activated" monomers.
-
Z-Group: The Z-group stabilizes the intermediate radical. For acrylates, dithiobenzoates and trithiocarbonates are highly effective. Trithiocarbonates are often preferred as they are less prone to retardation.
-
R-Group: The R-group must be a good homolytic leaving group. A good R-group should generate a radical that can efficiently initiate the polymerization of the monomer. For acrylates, tertiary cyanoalkyl groups (e.g., from cyanomethyl dodecyl trithiocarbonate) are common choices.
RAFT Polymerization Mechanism
Caption: Core mechanism of RAFT polymerization.
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP method that uses a transition metal complex (commonly copper-based) to reversibly activate and deactivate dormant polymer chains.[13][14]
Q5: My ATRP of PBPA is uncontrolled. What are the likely causes?
Control in ATRP relies on maintaining a rapid equilibrium between a small number of active (radical) chains and a large number of dormant (halogen-capped) chains.[15] Disruption of this equilibrium leads to loss of control.
Common Failure Points:
-
Catalyst Oxidation: The active catalyst (e.g., Cu(I)) is sensitive to oxidation by air. If the system is not thoroughly deoxygenated, the Cu(I) will be converted to the deactivator Cu(II), shutting down the polymerization.
-
Incorrect Ligand: The ligand is crucial for solubilizing the copper salt and tuning its reactivity. For acrylates, ligands like PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) or TPMA (Tris(2-pyridylmethyl)amine) are commonly used.[13] Using the wrong ligand can result in a catalyst complex that is either too active or not active enough.
-
Solvent Choice: The solvent can affect the catalyst's activity and solubility. Polar solvents can sometimes interfere with the catalyst complex. Toluene or anisole are often good starting points for acrylate polymerizations.[13]
ATRP Core Mechanism
Caption: The activation/deactivation equilibrium in ATRP.
Section 4: Characterization FAQs
Q6: What is the best way to characterize the molecular weight and Đ of my pPBPA?
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard and most powerful technique for determining the molecular weight distribution of polymers.[2]
How it Works: The polymer sample is dissolved in a suitable solvent and passed through a column packed with porous beads. Larger polymer chains cannot enter the pores as easily and therefore travel a shorter path, eluting first. Smaller chains explore more of the pore volume, travel a longer path, and elute later. This separates the polymer by its hydrodynamic volume.[2]
Q7: My GPC results seem inconsistent. What should I check?
Accurate GPC analysis requires careful attention to detail.
-
Solvent and Solubility: pPBPA is a highly brominated polymer and may have limited solubility. A good solvent must be found that completely dissolves the polymer without degradation. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are common starting points for polyacrylates.[16]
-
Column Selection: The column's pore size must be appropriate for the expected molecular weight range of your polymer.
-
Calibration: The instrument must be calibrated with polymer standards of a known molecular weight (e.g., polystyrene or poly(methyl methacrylate)).[16][17] It is crucial to report which standard was used, as the results are relative to that standard.
-
Sample Preparation: Samples must be fully dissolved and filtered to remove any particulates that could clog the column.[2]
Data Interpretation Guide
The following table summarizes the key parameters obtained from a GPC analysis.
| Parameter | Symbol | Description | Significance for Control |
| Number-Average MW | Mn | The total weight of the polymer divided by the total number of polymer chains. | This value is most sensitive to the number of chains and is compared to the theoretical Mn calculated from the [Monomer]:[Initiator] ratio. |
| Weight-Average MW | Mw | An average that gives more weight to heavier polymer chains. | This value is more sensitive to the presence of a high molecular weight tail. |
| Polydispersity | Đ (PDI) | The ratio of Mw to Mn (Đ = Mw/Mn). | A measure of the breadth of the molecular weight distribution. A value of 1.0 is a perfectly monodisperse sample. For CRP, a target of Đ < 1.2 is desirable.[3] |
| Peak Molecular Weight | Mp | The molecular weight at the highest point of the elution curve. | Represents the most common chain size in the sample. |
Section 5: Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of PBPA
This protocol is a representative example. Ratios and reaction times should be optimized for specific target molecular weights.
-
Reagent Preparation:
-
Pass this compound (PBPA) through a short column of basic alumina to remove the inhibitor.
-
Recrystallize the initiator (e.g., AIBN) from methanol.
-
Ensure the RAFT agent (e.g., cyanomethyl dodecyl trithiocarbonate) is pure.
-
-
Reaction Setup:
-
To a Schlenk flask, add the RAFT agent, PBPA monomer, and a magnetic stir bar.
-
Add the solvent (e.g., anisole or toluene).
-
Add the initiator (AIBN).
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Perform at least three freeze-pump-thaw cycles to rigorously remove all dissolved oxygen.
-
After the final thaw, backfill the flask with argon or nitrogen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 70 °C for AIBN).
-
Allow the reaction to proceed for the planned duration. Take samples periodically via a degassed syringe to monitor conversion by ¹H NMR and molecular weight evolution by GPC.
-
-
Termination and Isolation:
-
Quench the reaction by immersing the flask in an ice bath and exposing the mixture to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum until a constant weight is achieved.
-
Protocol 2: General Procedure for ATRP of PBPA
This protocol provides a typical setup for a copper-mediated ATRP.
-
Reagent Preparation:
-
Purify the PBPA monomer by passing it through basic alumina.
-
Ensure the initiator (e.g., ethyl α-bromoisobutyrate, EBiB) and ligand (e.g., PMDETA) are pure and dry.
-
-
Reaction Setup:
-
To a Schlenk flask, add the copper(I) bromide (CuBr) catalyst and a magnetic stir bar.
-
Seal the flask and alternate between vacuum and argon backfill three times to ensure an inert atmosphere.
-
Via a degassed syringe, add the solvent (e.g., anisole), the PBPA monomer, the ligand (PMDETA), and finally the initiator (EBiB).
-
-
Deoxygenation (if not done above):
-
Perform three freeze-pump-thaw cycles on the liquid mixture.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath (e.g., 60-90 °C). The mixture should become homogeneous and change color as the catalyst complex forms.
-
Monitor the reaction progress by taking samples periodically.
-
-
Termination and Isolation:
-
Cool the reaction and expose it to air. The solution will typically turn green/blue as the copper oxidizes.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the filtered solution into a non-solvent (e.g., methanol), filter, and dry the polymer under vacuum.
-
References
- The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate.
- Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC - NIH.
- Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder - RSC Publishing.
- GPC for Polymer Characterization: Understanding Molecular Weight Distribution.
- Controlling polymer properties through the shape of the molecular-weight distribution.
- Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 2. Kinetics and Mechanism of Chain Growth fo.
- Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC - NIH.
- The effect of initiator concentration on molecular weights | Download Table - ResearchGate.
- Fine control of the molecular weight and polymer dispersity via a latent monomeric retarder.
- Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University.
- Controlled Radical Polymerization of Acrylates Regulated by Visible Light - eScholarship.org.
- Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC - NIH.
- Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst†.
- GPC Analysis of Urethane and Acrylic Based Polymer - Regulations.gov.
- Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC - NIH.
- Analysis of polyolefins by GPC/SEC - Agilent.
- RAFT POLYMERIZATION Overview - YouTube.
- Living Radical Polymerization by the RAFT Process - YouTube.
- PET-RAFT Polymerization Catalyzed by Small Organic Molecule under Green Light Irradiation - MDPI.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Purification of Crude Pentabromophenyl Acrylate Monomer
Welcome to the technical support center for the purification of crude Pentabromophenyl acrylate (PBPA) monomer. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this high refractive index monomer. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in obtaining high-purity PBPA for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to purify crude this compound (PBPA) before use?
A1: The purification of crude PBPA is essential to remove a variety of impurities that can adversely affect its polymerization and the properties of the resulting polymer. These impurities typically include:
-
Unreacted Starting Materials: Residual pentabromophenol and acryloyl chloride from the synthesis process.
-
Byproducts: Acrylic acid formed from the hydrolysis of acryloyl chloride, and salts from the reaction workup.[1][2]
-
Polymerization Inhibitors: Compounds like hydroquinone (HQ) or monomethyl ether of hydroquinone (MeHQ) are often added to prevent premature polymerization during storage but must be removed before controlled polymerization experiments.[2]
-
Oligomers: Short-chain polymers of PBPA that may have formed during synthesis or storage.
The presence of these impurities can lead to inconsistent polymerization kinetics, altered polymer properties (e.g., molecular weight, thermal stability), and potential interference in sensitive applications.
Q2: What are the primary methods for purifying crude PBPA?
A2: Given that PBPA is a solid with a relatively high melting point (148-151 °C), the most effective and commonly applicable purification methods are:[3][4]
-
Recrystallization: This is the preferred method for purifying solid organic compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[5][6]
-
Column Chromatography: Passing a solution of the crude monomer through a column of a solid adsorbent (like basic alumina or silica gel) can effectively remove acidic impurities, inhibitors, and highly polar byproducts.[2]
-
Aqueous Washing: A preliminary wash of a solution of the crude product with a basic aqueous solution (e.g., dilute sodium hydroxide or sodium bicarbonate) can help remove acidic impurities like pentabromophenol and acrylic acid.[7][8]
Due to the high temperatures required, vacuum distillation is generally not recommended for high-melting-point acrylates like PBPA, as it can induce thermal polymerization.[7]
Q3: How do I choose the right solvent for recrystallizing PBPA?
A3: The ideal recrystallization solvent is one in which PBPA has high solubility at an elevated temperature and low solubility at room temperature or below, while the impurities remain either soluble or insoluble at all temperatures.[5][9] For a highly brominated aromatic compound like PBPA, good starting points for solvent screening include:
-
Aromatic Hydrocarbons: Toluene, xylene
-
Halogenated Solvents: Dichloromethane, chloroform
-
Ketones: Acetone, methyl ethyl ketone (MEK)[1]
-
Esters: Ethyl acetate[1]
-
Alcohols: Ethanol, isopropanol (PBPA may have lower solubility in these)
A mixed solvent system, such as toluene-hexane or ethyl acetate-hexane, can also be very effective.[10][11] In this system, PBPA is dissolved in a minimum amount of the "good" solvent (e.g., toluene) at an elevated temperature, and the "poor" solvent (e.g., hexane) is added dropwise until the solution becomes slightly cloudy (the saturation point). Upon cooling, pure crystals should form.
Q4: What analytical techniques are suitable for assessing the purity of PBPA?
A4: A combination of analytical methods should be used to confirm the purity and identity of the purified PBPA:
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for quantifying the monomer and detecting non-volatile impurities.[12][13]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities such as residual solvents.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the monomer and can be used for quantitative purity assessment (qNMR).[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick method to confirm the presence of key functional groups (e.g., acrylate C=C and C=O) and the absence of impurities like the broad O-H stretch of pentabromophenol.[15]
-
Melting Point Analysis: A sharp melting point range close to the literature value (148-151 °C) is a good indicator of high purity.[3][4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude PBPA.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation Upon Cooling | 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution has cooled below its saturation point without crystal nucleation.[8] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution-air interface. Alternatively, add a "seed crystal" of pure PBPA if available.[8] |
| The Product "Oils Out" Instead of Crystallizing | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the impure PBPA. 3. High concentration of impurities: This can depress the melting point of the mixture.[8] | 1. Slow Down Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 2. Add More "Good" Solvent: Re-heat the mixture to dissolve the oil, add a small amount of the "good" solvent, and cool slowly.[9] 3. Consider a Different Solvent: Choose a solvent with a lower boiling point. |
| Colored Impurities Remain in the Crystals | 1. Colored impurities are co-precipitating with the PBPA. | 1. Use Activated Charcoal: After dissolving the crude PBPA in the hot solvent, add a small amount of activated charcoal. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6] |
| Low Yield of Purified Product | 1. Too much solvent was used in the initial dissolution. 2. The product has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. 4. Washing the collected crystals with room temperature solvent. | 1. Use the Minimum Amount of Hot Solvent: Add the hot solvent in small portions until the solid just dissolves.[5] 2. Cool Thoroughly: Ensure the solution is cooled in an ice bath to minimize solubility. 3. Keep Everything Hot During Filtration: Use a pre-heated funnel and flask for hot gravity filtration.[10] 4. Wash with Ice-Cold Solvent: Use a minimal amount of ice-cold solvent to wash the crystals after filtration.[5] |
| Residual Acidic Impurities Detected Post-Purification | 1. Inefficient removal of pentabromophenol or acrylic acid. | 1. Pre-purification Wash: Before recrystallization, dissolve the crude PBPA in a suitable organic solvent (e.g., ethyl acetate) and wash it with a dilute aqueous solution of sodium bicarbonate or sodium hydroxide. Separate the organic layer, dry it (e.g., with anhydrous MgSO₄), and then proceed with recrystallization. 2. Column Chromatography: Pass a solution of the crude material through a short plug of basic alumina before recrystallization.[2] |
Experimental Protocols
Protocol 1: Purification of PBPA by Recrystallization
This protocol outlines the general steps for purifying PBPA via recrystallization. The choice of solvent should be determined by preliminary solubility tests.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of crude PBPA into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different potential solvent to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the PBPA at this stage.
-
Gently heat the test tubes in a water or sand bath. A suitable solvent will dissolve the PBPA when hot.
-
Allow the soluble samples to cool to room temperature and then in an ice bath. The ideal solvent will show the formation of a large amount of crystalline precipitate.
2. Recrystallization Procedure:
-
Place the crude PBPA in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hotplate with stirring. Add just enough hot solvent to completely dissolve the solid.[5]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[5]
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Removal of Acidic Impurities and Inhibitors by Column Chromatography
This protocol is useful as a pre-purification step before recrystallization or for removing inhibitors.
1. Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a layer of sand.
-
Fill the column with basic alumina slurried in a non-polar solvent like hexane.
2. Purification:
-
Dissolve the crude PBPA in a minimum amount of a suitable solvent (e.g., toluene or a mixture of hexane and ethyl acetate).
-
Carefully load the solution onto the top of the alumina column.
-
Elute the column with the chosen solvent system. The less polar PBPA should elute while the more polar acidic impurities and inhibitors are retained on the basic alumina.[2]
-
Collect the fractions containing the PBPA.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can then be further purified by recrystallization if necessary.
Visualizing the Purification Workflow
Caption: Workflow for the purification of this compound.
References
-
University of Colorado, Boulder. "Recrystallization." Organic Chemistry Lab Manual. [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. "Acrylates." [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." [Link]
- Google Patents.
-
University of York, Department of Chemistry. "Problems with Recrystallisations." [Link]
-
PubChem. "Acryloyl chloride." National Center for Biotechnology Information. [Link]
-
ChemCon GmbH. "Identity determination and purity testing." [Link]
-
Creative Biostructure. "Detection and Quantification of Monomer Content." [Link]
-
Manipal University Jaipur. "Recrystallization." [Link]
-
Reddit. "Go-to recrystallization solvent mixtures." r/Chempros. [Link]
-
PubChem. "Pentabromophenol." National Center for Biotechnology Information. [Link]
-
Agilent Technologies. "Preparative HPLC followed by GPC-MS to investigate the potential leachable compounds produced by the degradation of pentaerythritol." [Link]
-
Polymer Solutions. "Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories." [Link]
-
SGS Polymer Solutions. "Residual Monomer Testing." [Link]
-
Wikipedia. "Acryloyl chloride." [Link]
-
Arkivoc. "Synthesis and copolymerization of pentachlorophenyl acrylate monomers." [Link]
-
ResearchGate. "Synthesis and copolymerization of pentachlorophenyl acrylate monomers." [Link]
-
ResearchGate. "How does ethanol dissolve acrylic polymer?" [Link]
-
MDPI. "Degradation of Decabromodiphenyl Ether Dispersed in Poly (Acrylo-Butadiene-Styrene) Using a Rotatory Laboratory Pilot Under UV-Visible Irradiation." [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. christycatalytics.com [christycatalytics.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. US2618652A - Process for the purification of acrylate and methacrylate esters - Google Patents [patents.google.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. reddit.com [reddit.com]
- 12. sepscience.com [sepscience.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. polymersolutions.com [polymersolutions.com]
- 15. Identity determination and purity testing [chemcon.com]
- 16. creative-biostructure.com [creative-biostructure.com]
Addressing solubility issues of poly(pentabromophenyl acrylate) for characterization
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with poly(pentabromophenyl acrylate) (pPBPA). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the significant solubility challenges of this polymer, which often impede accurate characterization. Our goal is to equip you with the knowledge and protocols to overcome these experimental hurdles.
Troubleshooting Guide: Addressing Solubility and Characterization Issues
This section directly addresses specific problems you may encounter during your experiments with pPBPA.
Q1: My poly(this compound) won't dissolve in common laboratory solvents at room temperature. What should I do?
This is the most common challenge with pPBPA due to its rigid structure and high bromine content. Here’s a systematic approach to tackle this issue:
Initial Steps:
-
Solvent Screening: While challenging, a screening of solvents is the first logical step. A product page for a related copolymer suggests that chloroform is a potential solvent[1]. Start with solvents known to dissolve other polyacrylates or brominated polymers.
-
Gentle Heating: Gradually increase the temperature of the solvent-polymer mixture while stirring. Many polymers that are insoluble at room temperature will dissolve at elevated temperatures. Use a reflux setup to prevent solvent loss.
-
Extended Dissolution Time: Be patient. Complete dissolution can take several hours to days, even with heating and stirring.
Advanced Strategies:
If the above steps fail, you may need to employ more aggressive dissolution techniques:
-
High-Boiling Point Solvents: Solvents like 1,2,4-trichlorobenzene (TCB) or 1,2-dichlorobenzene (o-DCB) are often used for intractable polymers.[2][3] These solvents allow for dissolution at significantly higher temperatures (140-175 °C).[2][4]
-
Co-solvency: Sometimes a mixture of solvents can be more effective than a single solvent. Experiment with mixtures of a good solvent (even if it works poorly alone) and a marginal or non-solvent.
The following diagram illustrates a decision-making workflow for dissolving pPBPA:
Sources
How to minimize char formation during thermal analysis of Pentabromophenyl acrylate polymers
Introduction
This technical guide addresses a common challenge encountered during the thermal analysis of Pentabromophenyl acrylate (PBPA) polymers: the formation of excessive or inconsistent char residue. While the inherent flame-retardant nature of these polymers is due to their ability to char, this property can interfere with analytical objectives such as determining purity, residual solvent, or studying clean decomposition kinetics.[1][2] This guide provides in-depth troubleshooting protocols and scientific explanations to help researchers minimize char formation and achieve reproducible results using Thermogravimetric Analysis (TGA).
Frequently Asked Questions (FAQs)
Q1: What exactly is "char" and why do PBPA polymers tend to form it?
Char is a carbonaceous, solid residue that remains after a material undergoes pyrolysis (thermal decomposition in the absence of oxygen).[1] PBPA polymers have a strong propensity for char formation due to two main features of their molecular structure:
-
High Aromatic Content: The pentabromophenyl group is an aromatic ring. Aromatic structures are thermally stable and can fuse together at high temperatures through complex cyclization and cross-linking reactions, forming a graphitic, carbon-rich char.
-
Bromine Content: Bromine atoms act as flame retardants. During heating, labile C-Br bonds can break, releasing bromine radicals. While a primary flame-retardant action is to quench combustion in the gas phase, these radicals can also promote cross-linking in the solid phase, further enhancing the formation of a stable char layer.[3][4]
Q2: Is char formation always an undesirable outcome?
Not at all. The desirability of char depends entirely on the application.
-
In Fire Safety Science: Char is highly desirable. It acts as a thermal insulator, protecting the underlying polymer from the heat source. It also creates a physical barrier that slows the release of flammable volatile compounds that would otherwise fuel a fire.[1][2] The primary purpose of using PBPA in many commercial products is precisely for its excellent char-forming, flame-retardant properties.
-
In Analytical Chemistry: Char is often undesirable. If the goal is to assess polymer purity, quantify additives, or study the primary degradation kinetics, a large and variable char residue can obscure the results. It represents an incomplete decomposition pathway that can be influenced by subtle changes in experimental conditions, leading to poor reproducibility.
Q3: What are the primary experimental factors that I can control to influence char formation in my TGA?
The three most critical and controllable parameters in a Thermogravimetric Analysis (TGA) experiment that directly influence the final char yield are:
-
Heating Rate: The speed at which the sample temperature is increased.
-
Atmosphere: The type of gas surrounding the sample during the analysis.
-
Sample Mass: The initial amount of polymer placed in the TGA pan.
Optimizing these three factors is the key to minimizing char residue, as detailed in the troubleshooting guide below.
Troubleshooting Guide: Excessive or Inconsistent Char Residue
This section provides a systematic approach to diagnosing and solving the problem of high residual mass in TGA experiments with PBPA polymers.
Root Cause Analysis: Competing Degradation Pathways
The thermal degradation of Poly(PBPA) is not a single reaction but a competition between two primary pathways. The pathway that dominates determines the final char yield. Our goal is to favor Pathway A .
-
Pathway A (Kinetic Product): This is the desired pathway for analytical purposes. It involves the initial, primary fragmentation of the polymer into smaller, volatile molecules. This happens so quickly that the fragments escape the sample pan before they can react further.
-
Pathway B (Thermodynamic Product): This pathway leads to char. Here, the initial degradation products are slow to diffuse out of the sample or are held at elevated temperatures long enough to undergo secondary reactions like cross-linking, cyclization, and aromatization, forming a more stable, high-mass residue.
Systematic Troubleshooting Workflow
Follow these steps to systematically minimize char formation. The workflow is designed to address the most impactful parameters first.
Solutions and Experimental Protocols
1. Select the Correct Atmosphere: Inert Gas is Crucial
The presence of oxygen dramatically alters the degradation mechanism, promoting thermo-oxidative reactions that are far more complex and more likely to produce char.
-
Causality: In an inert atmosphere (like Nitrogen or Argon), the process is pyrolysis—thermal cleavage of bonds. In an oxidative atmosphere (air), you get combustion and oxidation, which can create carbonyl and ether linkages between polymer fragments, contributing to a thermally stable, cross-linked residue.
-
Protocol:
-
Always use a high-purity inert purge gas (Nitrogen 5.0 grade or Argon 5.0 grade is recommended).
-
Set the purge gas flow rate for the sample between 20 and 50 mL/min. This ensures the rapid removal of primary volatile products from the reaction zone, preventing them from participating in secondary char-forming reactions.[5]
-
Ensure the TGA balance chamber has its own separate, stable purge gas flow as per the instrument manufacturer's recommendation.
-
2. Optimize the Heating Rate: Faster is Better
This is the most effective parameter for minimizing char. Increasing the heating rate shifts the decomposition to higher temperatures and minimizes the time the sample spends in a reactive state.[6][7][8]
-
Causality: The primary fragmentation of the polymer (Pathway A) has a high activation energy and becomes dominant at higher temperatures. Char formation (Pathway B) involves slower, secondary reactions that require more time. A fast heating rate (e.g., 40°C/min) moves through the lower-temperature charring region quickly, providing insufficient time for these secondary reactions to occur before the main, volatilizing decomposition takes over.
-
Protocol:
-
Start with a baseline heating rate of 20°C/min.
-
If char is still excessive, systematically increase the rate. Perform subsequent experiments at 30°C/min, 40°C/min, and 50°C/min.
-
Compare the residual mass at the end of each run. You should observe a decrease in char yield with an increase in heating rate. Note that the decomposition onset temperature will also shift to higher values, which is an expected kinetic effect.[6]
-
| Parameter | Initial Setting (High Char) | Optimized Setting (Low Char) | Rationale |
| Atmosphere | Air or unspecified | Nitrogen or Argon | Prevents oxidative side-reactions that promote char. |
| Flow Rate | < 20 mL/min or 0 | 20 - 50 mL/min | Efficiently removes volatile products, preventing secondary reactions. |
| Heating Rate | 5 - 10 °C/min | 20 - 50 °C/min | Minimizes time for slow, char-forming reactions to occur. |
| Sample Mass | > 10 mg | 1 - 5 mg | Ensures uniform sample temperature and rapid escape of volatiles. |
3. Reduce the Sample Mass: Small is Key
Using a small sample mass is critical for ensuring thermal uniformity and efficient mass transfer.
-
Causality: In a large sample, a significant temperature gradient can form between the bottom (touching the pan) and the top. The interior of the sample may lag in temperature, and volatile products generated within the bulk have a longer path to escape. This extended residence time in the hot zone increases the probability of secondary reactions that lead to char. A small, thin layer of sample ensures it heats uniformly and that volatiles escape immediately.
-
Protocol:
-
Aim for an initial sample mass between 1 and 5 mg.
-
If possible, grind the sample into a fine powder to increase surface area.
-
Spread the sample thinly and evenly across the bottom of the TGA pan rather than leaving it in a single pile.
-
Detailed Step-by-Step Protocol for Optimized TGA Analysis
-
Instrument Preparation:
-
Verify that the TGA is clean and the balance has been tared.
-
Ensure the Nitrogen or Argon gas supply is active and the pressure is within the instrument's required range.
-
-
Sample Preparation:
-
Weigh an empty, clean TGA pan (aluminum or platinum).
-
Carefully add 1-3 mg of the PBPA polymer sample. Distribute it as a thin layer.
-
Record the exact initial mass.
-
-
Method Setup:
-
Gas Flow: Set the sample purge gas (N₂) to 40 mL/min.
-
Thermal Profile:
-
Equilibrate at 40°C.
-
Ramp from 40°C to 800°C at 40°C/min .
-
Hold at 800°C for 5 minutes to ensure all reactions are complete.
-
-
-
Run and Analysis:
-
Load the sample into the TGA and start the experiment.
-
After the run is complete, analyze the resulting TGA curve. The residual mass at 800°C should be significantly lower than in runs performed with slower heating rates or in an air atmosphere.
-
Advanced Characterization
If significant charring persists even after optimizing the TGA parameters, it may indicate unusual sample properties (e.g., presence of catalytic impurities, extensive cross-linking in the base material). In such cases, hyphenated techniques can provide deeper insight into the decomposition process.
-
TGA-MS/TGA-FTIR: Coupling the TGA to a Mass Spectrometer or an FTIR spectrometer allows for the real-time identification of the gases evolving from the sample.[9][10] This can help you confirm whether you are producing the expected primary degradation products or other, unexpected species that might be precursors to char.
-
Pyrolysis-GC/MS: This technique involves the rapid, high-temperature heating of the polymer, followed by separation and identification of the resulting fragments.[11][12][13] It is an excellent tool for elucidating the detailed chemical breakdown pathways and understanding exactly what volatile products are formed under conditions that minimize char.
References
-
Stoliarov, S. I. (2014). Understanding the Flammability of Charring Polymers. University of Maryland. Available at: [Link]
-
RTP Company. How Flame Retardant Systems Work In Plastics. Available at: [Link]
-
Charitopoulou, M. A., et al. (n.d.). Effect of brominated flame retardant on the pyrolysis products of polymers originating in WEEE. ResearchGate. Available at: [Link]
-
Formulated Polymer Products. (2017). How Do Flame Retardants Work?. Available at: [Link]
-
Koistinen, J., et al. (2021). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. Available at: [Link]
-
Wampler, T. (2013). Application of Pyrolysis–Gas Chromatography– Mass Spectrometry for the Identification of Polymeric Materials. Hochschule Bonn-Rhein-Sieg. Available at: [Link]
-
FILAB. (n.d.). TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. Available at: [Link]
-
Gilman, J. W., et al. (1998). Char Enhancing Approaches to Flame Retarding Polymers. NIST. Available at: [Link]
- Wang, F. C. (2000). Polymer additive analysis by pyrolysis-gas chromatography II. Flame retardants.
-
Koistinen, J., et al. (2020). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega. Available at: [Link]
-
Sas-Głuszko, P., et al. (2021). Analysis of Acrylic and Methacrylic Networks through Pyrolysis-GC/MS. Molecules. Available at: [Link]
-
Leibniz Institute of Polymer Research Dresden. (n.d.). Thermogravimetric Analysis (TGA). Available at: [Link]
-
Michael, S. M., et al. (2019). Thermogravimetric Analysis of Polymers. ResearchGate. Available at: [Link]
-
BioChromato. (n.d.). Analysis of Poly(butyl acrylate) by Py-GC/MS, MALDI-MS and Thermal Desorption and Pyrolysis combined with DART-MS. Available at: [Link]
-
Tarantili, P. A., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites. Polymers. Available at: [Link]
-
Diab, M. A., et al. (2014). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate. ResearchGate. Available at: [Link]
-
Kourtidou, D., et al. (2019). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. Polymers. Available at: [Link]
-
Kashiwagi, T., et al. (1986). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). ResearchGate. Available at: [Link]
-
Nanotechnology and Multifunctional Materials Laboratory. (n.d.). Hyphenated Thermogravimetric Analyser - Infrared Spectroscopy - Gas Chromatography/Mass Spectrometry System (TGA-IR-GCMS). Available at: [Link]
- Peterson, J. D., et al. (2001). Thermal degradation of poly(methyl methacrylate) (PMMA): Modelling of DTG and TG curves. Chemical Engineering Science.
- Zulfiqar, S., et al. (1996). Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate).
-
TGA, TGA-FTIR and TGA-MS analysis at FILAB laboratory. (n.d.). ResearchGate. Available at: [Link]
-
Parvin, M. S., et al. (2018). Impact of Molecular Weight on the Thermal Stability and the Miscibility of Poly(ε-caprolactone)/Polystyrene Binary Blends. ResearchGate. Available at: [Link]
-
Sviridova, E., et al. (2022). Theoretical Study of the Halogen Concentration Effect on the 1,3-Butadiene Polymerization Catalyzed by the Neodymium-Based Ziegler–Natta System. Polymers. Available at: [Link]
Sources
- 1. Understanding the Flammability of Charring Polymers | Department of Fire Protection Engineering [fpe.umd.edu]
- 2. Char Enhancing Approaches to Flame Retarding Polymers | NIST [nist.gov]
- 3. How Flame Retardant Systems Work In Plastics | RTP Company [rtpcompany.com]
- 4. polymers.co.uk [polymers.co.uk]
- 5. maples.umontreal.ca [maples.umontreal.ca]
- 6. eng.uc.edu [eng.uc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. filab.fr [filab.fr]
- 10. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 11. researchgate.net [researchgate.net]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate the Environmental Impact of Brominated Flame Retardants
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and reducing the environmental impact of brominated flame retardants (BFRs). This resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Introduction to Brominated Flame Retardants (BFRs)
Brominated flame retardants (BFRs) are organobromine compounds added to a wide array of consumer and industrial products to reduce their flammability.[1][2] They are found in electronics, furniture, textiles, and building materials.[1][3][4] While effective in fire prevention, many BFRs are persistent, bioaccumulative, and toxic, posing significant risks to environmental and human health.[1][5] Concerns have been raised about their potential links to endocrine disruption, neurodevelopmental disorders, and cancer.[3][4][6] As a result, regulatory bodies worldwide have restricted or banned the use of several BFRs, such as certain polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD).[2][7][8]
This has spurred research into effective strategies for their degradation, safe disposal, and the development of less hazardous alternatives. This guide is designed to support researchers in these endeavors by providing practical, evidence-based information.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What are the main classes of brominated flame retardants I should be aware of?
A1: The most common classes of BFRs include:
-
Polybrominated diphenyl ethers (PBDEs): Such as pentaBDE, octaBDE, and decaBDE, which have been largely phased out due to health concerns.[2][4]
-
Hexabromocyclododecane (HBCD): Primarily used in polystyrene foam insulation.[4]
-
Tetrabromobisphenol A (TBBPA): Widely used in printed circuit boards, often as a reactive flame retardant chemically bound to the polymer matrix.[2]
-
"Novel" brominated flame retardants (NBFRs): A diverse group of chemicals introduced as replacements for phased-out BFRs.[1]
Q2: Why are BFRs so persistent in the environment?
A2: The persistence of BFRs is largely due to the strength of the carbon-bromine bond and their hydrophobic nature.[5] This makes them resistant to natural degradation processes and allows them to accumulate in soil, sediments, and biota.[1][5] Their low water solubility and high affinity for organic matter contribute to their long-range environmental transport.[1][9]
Analytical Challenges
Q3: I am having trouble achieving good separation of BFR congeners in my gas chromatography (GC) analysis. What could be the issue?
A3: Co-elution of BFR congeners is a common challenge. Consider the following:
-
Column Selection: Ensure you are using a column with appropriate polarity for BFR analysis. A non-polar or semi-polar column is often suitable.
-
Temperature Program: Optimize your GC oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks.
-
Injector Temperature: High injector temperatures can cause thermal degradation of some BFRs. Check the thermal stability of your target compounds and adjust the injector temperature accordingly.
-
Mass Spectrometry (MS): Utilizing tandem mass spectrometry (MS/MS) can help differentiate between co-eluting congeners by monitoring specific precursor and product ion transitions.[1]
Q4: My BFR recovery from environmental samples (soil/sediment) is low. How can I improve my extraction efficiency?
A4: Low recovery can be due to inefficient extraction or matrix effects. Here are some troubleshooting steps:
-
Extraction Technique: For solid samples, accelerated solvent extraction (ASE) or Soxhlet extraction are common methods.[1] Ensure the solvent system is appropriate for the polarity of your target BFRs. A mixture of polar and non-polar solvents (e.g., hexane/acetone) is often effective.[10]
-
Sample Pre-treatment: Grinding and homogenizing the sample increases the surface area for extraction. For wet samples, drying with anhydrous sodium sulfate is crucial.
-
Clean-up: Environmental matrices are complex. Use a multi-step clean-up procedure, such as a combination of silica and alumina columns, to remove interfering compounds.[10]
-
Internal Standards: Use isotopically labeled internal standards to correct for losses during sample preparation and analysis.
Degradation Experiment Troubleshooting
Q5: My microbial degradation experiment for a specific BFR is showing slow or no degradation. What are the likely causes?
A5: Several factors can inhibit microbial degradation of BFRs:
-
Microbial Consortium: The microbial community may not possess the necessary enzymes for BFR degradation. Consider using a consortium known to degrade halogenated compounds or enriching a culture from a contaminated site.[11][12]
-
Anaerobic vs. Aerobic Conditions: Some BFRs are more readily degraded under anaerobic conditions through reductive debromination, while others are degraded aerobically.[12][13] Ensure your experimental setup provides the optimal conditions for your target BFR.
-
Toxicity: High concentrations of BFRs can be toxic to microorganisms.[14] Start with a lower concentration and gradually increase it to acclimate the microbial culture.
-
Co-substrates: The presence of a readily biodegradable carbon source can sometimes enhance the degradation of recalcitrant compounds through co-metabolism.
-
pH and Temperature: Ensure the pH and temperature of your culture medium are optimal for the growth of your microbial consortium.
Q6: I am observing incomplete degradation and the formation of potentially more toxic byproducts in my photocatalytic degradation experiment. How can I address this?
A6: Incomplete degradation is a concern as it can lead to the formation of lower brominated, and sometimes more toxic, congeners.[15]
-
Catalyst Selection and Loading: The type and amount of photocatalyst (e.g., TiO2) are critical. Optimize the catalyst loading to ensure sufficient active sites for degradation.
-
Light Source: Ensure the wavelength and intensity of your light source are appropriate for activating the photocatalyst.
-
Reaction Time: Increase the irradiation time to allow for complete degradation of the parent compound and its intermediates.
-
pH: The pH of the solution can influence the surface charge of the catalyst and the degradation pathway. Optimize the pH for your specific BFR and catalyst system.
-
Scavengers: The addition of scavengers can help elucidate the role of different reactive oxygen species in the degradation process and potentially steer the reaction towards complete mineralization.
Waste Management and Disposal
Q7: What are the primary concerns with the thermal treatment of BFR-containing waste?
A7: While thermal treatment can destroy BFRs, it can also lead to the formation of hazardous byproducts.[16] Key concerns include:
-
Formation of Brominated Dioxins and Furans (PBDD/Fs): Incomplete combustion of BFRs can produce highly toxic PBDD/Fs.[16]
-
Corrosion: The release of hydrobromic acid (HBr) during thermal treatment can cause corrosion of incinerator components.[17]
-
Co-combustion Issues: When co-combusted with chlorine-containing waste, mixed halogenated dioxins and furans can be formed.[16]
Q8: Are there any promising technologies for the valorization of BFR-containing plastic waste?
A8: Yes, research is ongoing into methods to recover value from BFR-containing plastics. One promising approach is pyrolysis, which can convert plastic waste into valuable pyrolysis oil.[18] However, the presence of BFRs can lead to the formation of brominated compounds in the oil, hindering its use.[18] Pre-treatment steps, such as solvent extraction to remove BFRs before pyrolysis, are being investigated to overcome this challenge.[18] Another concept involves the co-combustion of BFR-containing plastics with metal-rich wastes to recover valuable metals as metal bromides.[19]
Choosing Alternatives
Q9: What are some of the main categories of alternative flame retardants to BFRs?
A9: The main categories of alternatives include:
-
Phosphorus-based flame retardants: These can be additive or reactive and include compounds like organophosphates and red phosphorus.[20][21]
-
Inorganic flame retardants: This group includes metal hydroxides (e.g., aluminum hydroxide, magnesium hydroxide) and boron compounds.[21][22]
-
Nitrogen-based flame retardants: Melamine and its derivatives are common examples.[22]
Q10: What are the key considerations when selecting an alternative flame retardant?
A10: It is crucial to avoid "regrettable substitution," where one hazardous chemical is replaced with another that has similar or different uncharacterized hazards. Key considerations include:
-
Toxicity and Environmental Fate: Thoroughly evaluate the human health and environmental profiles of the alternative.
-
Performance: Ensure the alternative meets the required fire safety standards for the specific application.
-
Material Compatibility: The alternative should be compatible with the polymer matrix and not adversely affect the material's physical properties.
-
Lifecycle Assessment: Consider the environmental impact of the alternative throughout its entire lifecycle, from production to disposal.
Troubleshooting Guides
Guide 1: Optimizing Microbial Degradation of BFRs in a Bioreactor
Issue: Low or inconsistent BFR degradation rates in a laboratory-scale bioreactor.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Inappropriate Microbial Culture | Characterize the microbial community using 16S rRNA gene sequencing. Perform microcosm studies with different inocula. | Source a microbial consortium from a BFR-contaminated site or use a known BFR-degrading culture. |
| Sub-optimal Environmental Conditions | Monitor pH, temperature, and dissolved oxygen (for aerobic processes) or oxidation-reduction potential (for anaerobic processes). | Adjust and maintain optimal environmental parameters for the specific microbial culture. |
| Nutrient Limitation | Analyze the concentrations of essential nutrients (nitrogen, phosphorus, trace elements) in the medium. | Amend the medium with a balanced nutrient solution. |
| BFR Bioavailability | Measure the concentration of the BFR in both the aqueous and solid phases (if applicable). | Add a non-toxic surfactant to increase the solubility and bioavailability of the BFR. |
| Accumulation of Toxic Metabolites | Analyze for the presence of degradation intermediates using GC-MS or LC-MS. | If toxic intermediates are identified, consider a two-stage process (e.g., anaerobic followed by aerobic) to achieve complete degradation. |
Guide 2: Interpreting Mass Spectrometry Data for BFR Analysis
Issue: Difficulty in identifying and quantifying BFRs in complex environmental matrices using mass spectrometry.
| Possible Cause | Diagnostic Check | Suggested Solution |
| Matrix Interference | Analyze a matrix blank to identify interfering peaks. | Enhance the sample clean-up procedure. Consider using a more selective MS technique like high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[1] |
| Isotopic Pattern Mismatch | Compare the observed isotopic pattern of the molecular ion cluster with the theoretical pattern for the suspected number of bromine atoms. | Use the characteristic isotopic pattern of bromine as a key identifier for BFRs. |
| Thermal Degradation in GC Inlet | Inject a known standard at different inlet temperatures and monitor for degradation products. | Lower the injector temperature or use a gentler injection technique like cool on-column injection. |
| Poor Ionization Efficiency | Experiment with different ionization techniques (e.g., electron ionization vs. chemical ionization). | For some BFRs, negative chemical ionization (NCI) can provide higher sensitivity. |
| Lack of Suitable Reference Standards | Search for commercially available certified reference standards for your target BFRs. | If standards are unavailable, consider synthesizing and purifying them in-house, followed by thorough characterization. |
Experimental Protocols
Protocol 1: Sample Preparation for BFR Analysis in Soil
-
Sample Collection and Storage: Collect soil samples using a stainless-steel corer. Store samples in amber glass jars at 4°C until analysis.
-
Sample Homogenization: Air-dry the soil sample in a fume hood. Sieve the dried sample through a 2 mm mesh sieve to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Extraction: a. Weigh 10 g of the homogenized soil into an extraction cell. b. Spike the sample with an appropriate amount of isotopically labeled internal standards. c. Mix the soil with an equal amount of anhydrous sodium sulfate to remove residual moisture. d. Perform accelerated solvent extraction (ASE) using a 1:1 mixture of hexane and acetone.
-
Clean-up: a. Concentrate the extract to approximately 1 mL using a rotary evaporator. b. Load the concentrated extract onto a multi-layer silica gel column containing layers of activated silica, neutral silica, and acidic silica. c. Elute the BFRs with an appropriate solvent mixture (e.g., hexane:dichloromethane). d. Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: Analyze the final extract using GC-MS or LC-MS.
Protocol 2: Setting up a Photocatalytic Degradation Experiment for BFRs
-
Reactor Setup: Use a quartz reactor to allow for UV light penetration. Equip the reactor with a magnetic stirrer for continuous mixing.
-
Catalyst Suspension: a. Weigh the desired amount of photocatalyst (e.g., TiO2). b. Suspend the catalyst in deionized water and sonicate for 15 minutes to ensure a uniform dispersion.
-
Reaction Mixture: a. Add the catalyst suspension to the reactor. b. Spike the reactor with a known concentration of the target BFR from a stock solution. c. Adjust the pH of the solution to the desired value using dilute acid or base.
-
Photoreaction: a. Stir the reaction mixture in the dark for 30 minutes to allow for adsorption-desorption equilibrium between the BFR and the catalyst surface. b. Turn on the light source (e.g., a UV lamp with a specific wavelength) to initiate the photoreaction. c. Collect samples at regular time intervals.
-
Sample Analysis: a. Immediately filter the collected samples through a 0.22 µm syringe filter to remove the catalyst particles. b. Analyze the filtrate for the concentration of the parent BFR and any degradation products using an appropriate analytical technique (e.g., HPLC, LC-MS).
Visualizations
Diagram 1: Generalized Degradation Pathways of BFRs
Caption: Overview of major BFR degradation pathways.
Diagram 2: Experimental Workflow for BFR Analysis in Environmental Samples
Caption: Workflow for BFR analysis in samples.
References
-
Darnerud, P. O., Eriksen, G. S., Jóhannesson, T., Larsen, P. B., & Viluksela, M. (2001). Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology. Environmental Health Perspectives, 109(Suppl 1), 49–68. [Link]
-
Al-Odaini, N. A., El-Mekkawi, R. M., & El-Shahawi, M. S. (2013). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]
-
Wikipedia. (n.d.). Brominated flame retardant. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of Analytical and Applied Pyrolysis, 113, 133-143. [Link]
-
European Chemicals Agency. (2023). ECHA identifies certain brominated flame retardants as candidates for restriction. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Flame Retardants. [Link]
-
ResearchGate. (2019). Human Health Effects of Brominated Flame Retardants. [Link]
-
Generative AI. (2024). What Sustainable Alternatives Exist for Toxic Materials like Brominated Flame Retardants?[Link]
-
Danish Environmental Protection Agency. (n.d.). Alternative Flame Retardants. [Link]
-
Stockholm Convention. (n.d.). Guidance on alternative flame retardants to the use of commercial pentabromodiphenylether (c-PentaBDE). [Link]
-
RTI International. (2022). Brominated Flame Retardants – A Question of Safety. [Link]
-
ChemSec. (n.d.). Studies on Alternatives to Brominated and Chlorinated Substances. [Link]
-
WtERT. (2010). Utilization of BFR plastics in recovery of valuable metals during thermal treatment with solid wastes. [Link]
-
EBFRIP. (n.d.). Alternatives to Brominated Flame Retardants. [Link]
-
CoLab. (2024). Transport, transformation, and ecological impacts of brominated flame retardants in soils: A comprehensive review. [Link]
-
Arbeláez, P., Borràs, E., & Barra, R. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences, 10(2), 524–549. [Link]
-
European Food Safety Authority. (n.d.). Brominated flame retardants. [Link]
-
Balaban, N., Ronen, Z., & Avisar, D. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
ResearchGate. (2009). (PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]
-
Norwegian Institute for Air Research. (n.d.). Sample preparation and analysis of Brominated Flame Retardants (BFR) in environmental samples. [Link]
-
CIRS Group. (2024). EU Officially Revises POPs Regulation to Strengthen Control of Brominated Flame Retardants. [Link]
-
Waaijers, S. L., & Parsons, J. R. (2016). Biodegradation of brominated and organophosphorus flame retardants. Reviews in environmental science and bio/technology, 15(2), 239–257. [Link]
-
Covaci, A., Voorspoels, S., & de Boer, J. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review. Environment international, 29(6), 735–756. [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2015). Photodecomposition Properties of Brominated Flame Retardants (BFRs). Comprehensive analytical chemistry, 68, 267–298. [Link]
-
Shaw, S. D., Blum, A., Weber, R., Kannan, K., Rich, D., Lucas, D., Koshland, C. P., Dobraca, D., Hanson, S., & Birnbaum, L. S. (2010). Brominated flame retardants: their potential impacts and routes into the environment. Journal of Physics: Conference Series, 252, 012012. [Link]
-
Al-Odaini, N. A., El-Mekkawi, R. M., & El-Shahawi, M. S. (2013). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of analytical methods in chemistry, 2013, 934983. [Link]
-
Koch, C., Sures, B., & Bandow, N. (2019). Degradation of brominated polymeric flame retardants and effects of generated decomposition products. Chemosphere, 227, 329–333. [Link]
-
ResearchGate. (2022). Persistence, Toxicity, and Strategies for Remediation of Brominated Flame Retardants in Soil and Sedimentation in Aquatic Matrices Under Aerobic and Anaerobic Conditions. [Link]
-
U.S. Environmental Protection Agency. (2009). Brominated Flame Retardants: Regulatory Actions and EPA Activities. [Link]
-
ResearchGate. (2015). Thermal Decomposition of Brominated Flame Retardants (BFRs):Products and Mechanisms | Request PDF. [Link]
-
ResearchGate. (2024). Determination of brominated flame retardants in environmental samples. [Link]
-
E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
ResearchGate. (2024). Biodegradation of brominated and organophosphorus flame retardants | Request PDF. [Link]
-
ResearchGate. (2024). Catalytic degradation of brominated flame retardants in the environment: New techniques and research highlights | Request PDF. [Link]
-
Environmental Working Group. (2007). 7 ways to reduce your exposure to PBDE flame retardants. [Link]
-
MDPI. (2022). Extraction-Based Pretreatment of End-of-Life Plastics from Waste Electrical and Electronic Equipment for Brominated Flame Retardant Removal and Subsequent Valorization via Pyrolysis. [Link]
-
CORDIS | European Commission. (2014). Next-generation flame retardants to reduce health and environmental risks. [Link]
-
Shaw, S. D., & Tepsick, B. A. (2016). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. Environmental science & technology, 50(19), 10287–10301. [Link]
-
MDPI. (2009). Environmental Impact of Flame Retardants (Persistence and Biodegradability). [Link]
-
Aldoori, S., Sonnier, R., & Oturan, M. A. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV-visible radiation. Scientific reports, 13(1), 23075. [Link]
-
E3S Web of Conferences. (2023). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. [Link]
-
ResearchGate. (2024). Waste electrical and electronic equipment plastics with brominated flame retardants - From legislation to separate treatment - Thermal processes | Request PDF. [Link]
-
BSEF. (n.d.). Flame Retardants Strategy. [Link]
-
ResearchGate. (2024). (PDF) Thermal Reactions and Byproducts from the Waste-to-Energy Process of Flame Retardant-Containing Wastes—A Review. [Link]
-
Institute of Chemical Technology in Prague. (n.d.). Thermal treatment of waste. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Brominated flame retardant - Wikipedia [en.wikipedia.org]
- 3. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flame Retardants | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 5. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 7. Brominated flame retardants | EFSA [efsa.europa.eu]
- 8. EU Officially Revises POPs Regulation to Strengthen Control of Brominated Flame Retardants - Regulatory News - Chemicals - CIRS Group [cirs-group.com]
- 9. emerald.com [emerald.com]
- 10. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biodegradation of brominated and organophosphorus flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rua.ua.es [rua.ua.es]
- 16. Research Portal [researchportal.murdoch.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Expertise in Waste Solutions | WasteCulture [wasteculture.com]
- 20. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 21. Alternative Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 22. chm.pops.int [chm.pops.int]
Validation & Comparative
A Head-to-Head Battle of Bromine: Comparing the Flame Retardancy of Pentabromophenyl Acrylate and Decabromodiphenyl Ether
For Immediate Publication
In the landscape of material science, the selection of an appropriate flame retardant is a critical decision that balances performance, processability, and safety. This guide offers an in-depth, objective comparison between two prominent brominated flame retardants (BFRs): the polymeric Pentabromophenyl acrylate (more commonly, Poly(pentabromobenzyl acrylate) or PBBPA) and the traditional small-molecule additive, Decabromodiphenyl ether (DecaBDE). This analysis is tailored for researchers, scientists, and product development professionals who require a nuanced understanding of these materials beyond surface-level data.
Introduction to the Contenders
Both PBBPA and DecaBDE leverage the flame-quenching power of bromine, but their fundamental structural differences dictate their performance, application scope, and environmental footprint.
Decabromodiphenyl ether (DecaBDE) is a well-established, additive flame retardant that has been in commercial use since the 1970s.[1] As a small molecule, it is physically blended into a polymer matrix.[2] Its high bromine content and cost-effectiveness led to its widespread use in a variety of materials, including plastics for electronics housings, textiles, and adhesives.[3][4]
Poly(pentabromobenzyl acrylate) (PBBPA) , on the other hand, is a polymeric flame retardant.[5] This means it is a larger molecule, or oligomer, composed of repeating monomer units.[6] This polymeric nature is a key design feature intended to overcome some of the significant drawbacks associated with small-molecule additives like DecaBDE. PBBPA is particularly suited for high-performance engineering thermoplastics such as PET, PBT, and polyamides (nylon), which require high processing temperatures.[5][7]
Chemical and Physical Properties at a Glance
A direct comparison of their fundamental properties reveals the initial distinctions. DecaBDE boasts a higher bromine content, but its small molecular size is a critical factor in its environmental and processing behavior.
| Property | This compound (Monomer) | Poly(pentabromobenzyl acrylate) (Polymer) | Decabromodiphenyl Ether (DecaBDE) |
| CAS Number | 52660-82-9[8] | 59447-57-3[6] | 1163-19-5[2] |
| Molecular Formula | C₉H₃Br₅O₂[8] | (C₁₀H₅Br₅O₂)n[6] | C₁₂Br₁₀O[2] |
| Molecular Weight | 542.6 g/mol [8] | Oligomer/Polymer (e.g., >50,000 g/mol )[9] | 959.17 g/mol [1] |
| Appearance | White Powder/Solid[10] | White Powder/Solid | White to Off-White Powder[2] |
| Melting Point | 148-153 °C[10] | 190-220 °C[7] | 294-309 °C[1][2] |
| Bromine Content | ~73.6% | ~71%[7] | ~83.3% |
| Nature | Monomer | Polymeric | Additive (Small Molecule)[2] |
Mechanism of Flame Retardancy: A Shared Approach
Both PBBPA and DecaBDE function primarily through a gas-phase inhibition mechanism, which is characteristic of halogenated flame retardants.[2][5]
When a polymer containing these flame retardants is exposed to the high temperatures of a fire, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase (the flame). These highly reactive bromine radicals act as scavengers, interfering with and terminating the high-energy, propagating radicals of combustion (H•, OH•, O•).[2][5] This disruption of the exothermic chain reaction cools the flame and reduces its ability to sustain itself, thus retarding the fire.[2][11]
DecaBDE is often used with a synergist, most commonly antimony trioxide (Sb₂O₃), which reacts with the released hydrogen bromide (HBr) to form antimony halides that are even more effective at quenching the flame.[12]
Diagram: Gas-Phase Radical Quenching Mechanism
Caption: Fig. 1: Gas-phase inhibition by brominated flame retardants.
Performance in Practice: Stability and Compatibility
While the fundamental flame-retardant chemistry is similar, the physical form—polymeric vs. small molecule—creates significant practical differences in performance and processing.
Thermal Stability and Processing
Engineering thermoplastics like PBT and nylon require high processing temperatures, often exceeding 250°C.[13] A flame retardant must withstand these temperatures without premature degradation.
-
PBBPA , due to its polymeric structure, exhibits excellent thermal stability, making it highly suitable for these demanding applications.[5][7] This ensures the flame retardant remains intact and effective after the compounding and molding processes.
-
DecaBDE , while having a high melting point, can be less thermally stable in some polymer systems, potentially leading to processing challenges and degradation.[2]
Migration and "Blooming"
A critical failure point for additive flame retardants is their tendency to migrate to the surface of the plastic over time, a phenomenon known as "blooming." This creates an undesirable surface film and, more importantly, depletes the bulk material of its flame-retardant properties.
-
PBBPA's high molecular weight effectively locks it within the polymer matrix, significantly reducing migration.[5][13] This ensures consistent, long-term flame retardancy throughout the product's lifespan.
-
DecaBDE , as a small molecule not chemically bound to the polymer, is prone to blooming, especially under thermal stress.[2][11] This can compromise long-term fire safety and the product's surface quality.
Diagram: Additive Migration vs. Polymeric Integration
Caption: Fig. 2: Migration of small additives vs. integrated polymers.
Flammability Testing: Experimental Data
Direct comparison of flame retardancy is quantified using standardized tests. While specific values depend heavily on the polymer matrix, loading level, and specimen thickness, general performance trends can be established.
| Performance Metric | PBBPA in Engineering Plastics | DecaBDE in various plastics | Significance |
| UL 94 Rating | Capable of achieving V-0, the highest rating, in materials like PBT and nylon, often at lower loading levels than some alternatives.[12][13] | Widely used to achieve V-0 and V-2 ratings in HIPS and other materials.[12] | Both are effective, but PBBPA is tailored for high-performance plastics where maintaining mechanical properties is crucial.[9] |
| Limiting Oxygen Index (LOI) | Formulations can achieve high LOI values, often well above 26%, indicating self-extinguishing properties.[14][15] | Can significantly increase the LOI of base polymers. | Higher LOI values signify better intrinsic flame retardancy. |
| Mechanical Properties | Designed for minimal impact on the mechanical properties (e.g., tensile strength, impact resistance) of engineering plastics.[5][9] | As an additive, it can sometimes act as a plasticizer, potentially reducing the thermal and mechanical integrity of the host polymer.[16] | PBBPA's compatibility helps preserve the inherent advantages of high-performance polymers.[7] |
Environmental and Health Profile: The Deciding Factor
The most significant divergence between these two flame retardants lies in their environmental and health profiles.
Decabromodiphenyl Ether (DecaBDE):
-
Persistence and Bioaccumulation: DecaBDE is highly persistent in the environment and can bioaccumulate in organisms, including humans.[3][11]
-
Toxicity and Degradation: There are concerns that DecaBDE can degrade in the environment or through metabolic processes into lower-brominated PBDEs, which are more toxic and bioavailable.[3][11] Animal studies have linked DecaBDE exposure to potential liver, thyroid, and neurodevelopmental effects.[1]
-
Regulatory Status: Due to these concerns, DecaBDE has been phased out of production in the U.S. and Europe and was added to the Stockholm Convention on Persistent Organic Pollutants (POPs) for global elimination.[1][2]
Poly(pentabromobenzyl acrylate) (PBBPA):
-
Low Migration and Bioavailability: As a large polymer, PBBPA has very low mobility and is not readily absorbed by organisms.[13][17] This significantly reduces its bioavailability and potential for bioaccumulation compared to small-molecule BFRs.[17]
-
Environmental Fate: While data is still emerging, large polymers are generally considered to be of lower environmental concern because their size limits uptake by aquatic organisms.[18][19] However, like all synthetic polymers, biodegradability is slow.[19] Some studies note its detection in waterways, indicating that release from products does occur.[20]
-
Regulatory Status: PBBPA is viewed as a viable alternative to DecaBDE and is not subject to the same global restrictions, making it a more forward-looking choice for new product development.[13][21]
Standardized Experimental Protocols
The quantitative data discussed is generated from rigorous, standardized testing protocols. Below are outlines of the key methodologies.
UL 94 Vertical Burn Test
This test measures the self-extinguishing characteristics of a vertically oriented plastic specimen after exposure to a flame.
Methodology (Simplified):
-
A rectangular bar specimen of a specific dimension is clamped vertically.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
The duration of flaming combustion (afterflame time) is recorded.
-
Once flaming ceases, the flame is immediately reapplied for another 10 seconds and removed.
-
The afterflame and afterglow times are recorded.
-
A layer of dry cotton is placed below the specimen to see if any flaming drips ignite it.
-
Classification: Based on the afterflame times, afterglow, and dripping behavior, the material is classified as V-0 (best), V-1, or V-2.[22]
Diagram: UL 94 Vertical Burn Test Workflow
Caption: Fig. 3: Simplified workflow for the UL 94 vertical burn test.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589-2
This test determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture that is required to support candle-like combustion of a material.
Methodology (Simplified):
-
A small specimen is placed vertically in a temperature-controlled glass chimney.[14]
-
A mixture of oxygen and nitrogen flows upwards through the chimney.
-
The top edge of the specimen is ignited.
-
The oxygen concentration is adjusted until the flame is just sustained for a specific period or burns a specific length of the sample.
-
The LOI is expressed as the percentage of oxygen in the mixture.[14][23] A higher LOI value indicates better fire resistance.
Cone Calorimetry - ASTM E1354 / ISO 5660
This is one of the most important bench-scale tests for characterizing the fire behavior of materials. It measures heat release rate (HRR), time to ignition, smoke production, and other key parameters.
Methodology (Simplified):
-
A horizontal sample (typically 100x100 mm) is placed under a conical radiant heater, exposing it to a specific heat flux (e.g., 35 or 50 kW/m²).[24][25]
-
A spark igniter is positioned above the sample to ignite the flammable gases that are released as the material heats up.
-
The time to sustained ignition is recorded.
-
During combustion, the oxygen concentration in the exhaust gas stream is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption (approximately 13.1 kJ of heat is released per gram of oxygen consumed).
-
Key outputs include Peak Heat Release Rate (pHRR) and Total Heat Released (THR).[25][26]
Conclusion and Future Outlook
The comparison between Poly(pentabromobenzyl acrylate) and Decabromodiphenyl ether is a clear illustration of the evolution in flame retardant technology.
-
DecaBDE represents an older, effective, but environmentally problematic technology. Its persistence, potential for bioaccumulation, and the formation of toxic byproducts have led to its global phase-out. For new product development, DecaBDE is no longer a viable or responsible option.
-
PBBPA stands as a modern, high-performance alternative, particularly for engineering thermoplastics. Its polymeric nature directly addresses the critical flaws of DecaBDE—namely migration and bioavailability. By remaining locked within the polymer matrix, it provides durable flame retardancy with a significantly improved environmental and health profile. While no chemical is without the need for continued scrutiny, PBBPA's design represents a significant step forward in balancing fire safety with environmental stewardship.
For researchers and developers, the choice is clear. The future of flame retardancy lies in solutions like PBBPA that deliver high performance without imposing a legacy of environmental contamination.
References
- (No Source Provided)
-
Decabromodiphenyl ether - ETI Umwelttechnik. (n.d.). Retrieved January 22, 2026, from [Link]
-
Decabromodiphenyl ether - Grokipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Decabromodiphenyl ether - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Physical-chemical Properties of Brominated Flame Retardants. (n.d.). Danish Environmental Protection Agency. Retrieved January 22, 2026, from [Link]
-
What are decabromodiphenyl ether DBDPO flame retardants? (2024, February 1). Schem.net. Retrieved January 22, 2026, from [Link]
-
(Pentabromophenyl) Methyl Acrylate - Foremost Chem. (n.d.). Retrieved January 22, 2026, from [Link]
-
Decabromodiphenyl ether - OEHHA. (n.d.). Retrieved January 22, 2026, from [Link]
-
Decabromodiphenyl Oxide CAS 1163-19-5 DBDPO Flame Retardant. (n.d.). HONGJIN CHEM. Retrieved January 22, 2026, from [Link]
- Poly (pentabromobenzyl acrylate) having specific properties. (n.d.). Google Patents.
-
Decabromodiphenyl ether - Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved January 22, 2026, from [Link]
-
Poly pentabromobenzyl acrylate PPBBA 59447-57-3 FR1025. (n.d.). ProFlame Chemical. Retrieved January 22, 2026, from [Link]
-
BX FR 1025 Poly(pentabromobenzyl Acrylate), Cas 59447-57-3. (n.d.). Baoxu Chemical. Retrieved January 22, 2026, from [Link]
-
The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate) Is Gaining Industry Attention. (2025, June 9). Oceanchem Group Limited. Retrieved January 22, 2026, from [Link]
-
Pentabromobenzyl acrylate (PBB-Acr). (n.d.). HELCOM. Retrieved January 22, 2026, from [Link]
-
UL 94 Classification and Flame-Retardant Plastic Materials. (2025, June 12). Protolabs. Retrieved January 22, 2026, from [Link]
-
UL 94 Flame Classifications. (n.d.). Professional Plastics. Retrieved January 22, 2026, from [Link]
-
Cone calorimetry data of the manufactured composites. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An Alternatives Assessment for the Flame Retardant Decabromodiphenyl Ether (DecaBDE). (2014, January). Environmental Protection Agency (EPA). Retrieved January 22, 2026, from [Link]
-
Current Practice and Recent Commercial Developments in Flame Retardancy of Polyamides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fire Ratings Of Engineering Plastics. (n.d.). Retrieved January 22, 2026, from [Link]
-
(PDF) Environmental fate and effects of water-soluble synthetic organic polymers used in cosmetic products. (2021, February 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Choosing the Right Flame Retardant: Poly(pentabromobenzyl acrylate) Benefits. (2026, January 17). Oceanchem Group Limited. Retrieved January 22, 2026, from [Link]
-
Review of Alternative Fire Retardant Technologies. (n.d.). Retrieved January 22, 2026, from [Link]
-
Burning Rate and Flame Heat Flux for PMMA in the Cone Calorimeter. (1994, December 1). NIST. Retrieved January 22, 2026, from [Link]
-
Characterization Of Flame Retardant Performance in Polymer Flame Retardant Materials. (2025, September 25). Oceanchem Group. Retrieved January 22, 2026, from [Link]
-
(PDF) Development of fire-retarded materials—Interpretation of cone calorimeter data. (2021, May 19). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal degradation of poly(alkyl acrylates). I. Preliminary investigations. (1971, April 1). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Fire Behavior of Thermally Thin Materials in Cone Calorimeter. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry. (n.d.). OpenMETU. Retrieved January 22, 2026, from [Link]
-
The co-relation between loi and fire rating for polymeric materials. (n.d.). Jetir.Org. Retrieved January 22, 2026, from [Link]
-
Thermal degradation of poly(isobornyl acrylate) and its copolymer with poly(methyl methacrylate) via pyrolysis mass spectrometry | Request PDF. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal degradation kinetics of poly( n-butyl acrylate) initiated by lactams and thiols. (2025, August 5). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Thermal degradation of poly(alkyl methacrylates). (n.d.). OUCI. Retrieved January 22, 2026, from [Link]
-
Cone calorimeter tests of wood composites. (n.d.). Forest Products Laboratory. Retrieved January 22, 2026, from [Link]
-
Significant Fire Retardancy Test Results. (2019, June 17). First Graphene. Retrieved January 22, 2026, from [Link]
Sources
- 1. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]
- 2. schem.net [schem.net]
- 3. grokipedia.com [grokipedia.com]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. nbinno.com [nbinno.com]
- 6. EcoFlame B-1025 (Poly Pentabromobenzyl Acrylate) [unibromcorp.com]
- 7. Poly pentabromobenzyl acrylate PPBBA 59447-57-3 FR1025 China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. additivesforpolymer.com [additivesforpolymer.com]
- 10. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 11. eti-swiss.com [eti-swiss.com]
- 12. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 13. The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate) Is Gaining Industry Attention - Knowledge [rixingxincai.com]
- 14. specialchem.com [specialchem.com]
- 15. Understanding the Limiting Oxygen Index (LOI) in Flame Retardant Materials - Oreate AI Blog [oreateai.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
- 19. researchgate.net [researchgate.net]
- 20. helcom.fi [helcom.fi]
- 21. researchgate.net [researchgate.net]
- 22. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 23. firstgraphene.net [firstgraphene.net]
- 24. mdpi.com [mdpi.com]
- 25. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Thermal Stability Analysis of Pentabromophenyl Acrylate and Other Brominated Acrylates for Advanced Applications
In the realm of performance polymers and flame-retardant materials, thermal stability is a critical parameter that dictates the operational limits and safety profile of a product. For researchers, scientists, and drug development professionals exploring the use of brominated acrylates, a comprehensive understanding of their thermal behavior is paramount. This guide provides an in-depth comparative analysis of the thermal stability of Pentabromophenyl Acrylate (PBPA) against other commercially significant brominated acrylates, supported by experimental data and mechanistic insights.
Introduction: The Critical Role of Thermal Stability in Brominated Acrylates
Brominated acrylates are a versatile class of monomers utilized in a range of applications, most notably as reactive flame retardants in polymers. Their efficacy lies in the ability of bromine radicals, released at elevated temperatures, to interrupt the free-radical chain reactions of combustion in the gas phase. However, the temperature at which this decomposition occurs is a delicate balance. Premature degradation can compromise the integrity of the host polymer during processing, while a decomposition temperature that is too high may not provide effective flame retardancy at the point of ignition.
This guide focuses on this compound (PBPA), a highly brominated monomer, and compares its thermal characteristics with other key brominated acrylates, including Tetrabromobisphenol A diacrylate (TBBPA-DA) and Tribromoneopentyl acrylate (TBNPA). By examining their performance under controlled thermal analysis, we can elucidate the structure-property relationships that govern their stability and decomposition pathways.
Comparative Thermal Analysis: Experimental Data
To provide a quantitative comparison, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry-standard techniques employed. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and glass transition temperatures.
While specific experimental data for this compound is not widely published in publicly accessible literature, we can infer its properties based on its structure and compare it with available data for other brominated compounds and acrylate polymers. For the purpose of this guide, we will present a comparative table based on typical values and data from related compounds found in scientific literature.
Table 1: Comparative Thermal Properties of Selected Brominated Compounds and Acrylates
| Compound | Structure | Onset Decomposition Temp. (Tonset) (°C) | Key Thermal Events & Notes |
| This compound (PBPA) (Monomer) | Aromatic ring with five bromine atoms and an acrylate group. | Estimated: > 250 °C | Melting point is reported to be in the range of 148-151 °C[1]. The high bromine content on the aromatic ring is expected to contribute to a relatively high thermal stability. |
| Decabromodiphenyl Ether (DBDE) | Two phenyl rings, each with five bromine atoms, linked by an ether bond. | ~412.9 °C[2] | A non-acrylate brominated flame retardant. Included for comparison of a highly brominated aromatic system. |
| Brominated Epoxy Resin | Epoxy backbone with bromine atoms incorporated. | ~295 °C[3] | Decomposition occurs in two major steps. The presence of bromine can sometimes lower the initial decomposition temperature compared to non-brominated equivalents[4]. |
| Poly(methyl methacrylate) (PMMA) | A common, non-brominated acrylate polymer. | ~286 °C[5] | Serves as a baseline for the thermal stability of the acrylate polymer backbone. |
Note: The Tonset for PBPA is an estimation based on the stability of similar highly halogenated aromatic structures and the general thermal behavior of acrylate polymers. The actual value would need to be confirmed by experimental TGA.
Causality Behind Experimental Observations: A Mechanistic Perspective
The thermal stability of brominated acrylates is intrinsically linked to their molecular structure. Key factors influencing their decomposition behavior include:
-
Bond Dissociation Energies: The C-Br bonds are weaker than C-H or C-C bonds and are designed to cleave at elevated temperatures to release bromine radicals. The specific chemical environment of the C-Br bond (aromatic vs. aliphatic) influences the temperature at which this occurs. Aromatic C-Br bonds, as in PBPA, are generally more stable than aliphatic C-Br bonds.
-
The Acrylate Moiety: The acrylate group itself can undergo thermal degradation through several pathways, including depolymerization and side-chain reactions[5][6]. The thermal stability of the acrylate backbone is a crucial factor, with decomposition of polymers like PMMA starting around 286 °C[5].
-
Degree of Bromination: A higher weight percentage of bromine can lead to a more effective flame-retardant action. However, it can also influence the overall thermal stability of the monomer and resulting polymer.
The expected thermal degradation of a polymerized brominated acrylate would likely proceed in a multi-step process. Initially, at lower temperatures, reactions involving the acrylate backbone may occur. As the temperature increases, the weaker C-Br bonds will break, releasing HBr and bromine radicals, which then act in the gas phase to quench the flame.
Experimental Protocols for Thermal Stability Assessment
To ensure the trustworthiness and reproducibility of thermal analysis data, standardized experimental protocols are essential.
Thermogravimetric Analysis (TGA) Protocol
TGA is used to determine the thermal stability and decomposition profile of a material.
Objective: To measure the mass loss of the brominated acrylate as a function of temperature.
Methodology:
-
Sample Preparation: A small, representative sample of the brominated acrylate (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperatures of maximum decomposition rates (from the derivative curve, DTG), and the percentage of char residue at the final temperature.
Generalized Degradation Pathway
The thermal degradation of brominated acrylates in an inert atmosphere is a complex process involving multiple reaction pathways. A generalized schematic is presented below.
Sources
A Comparative Analysis of Pentabromophenyl Acrylate and Pentabromobenzyl Acrylate as Flame Retardants in ABS Plastics
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth technical comparison of two prominent brominated flame retardants, Pentabromophenyl acrylate (PBPA) and Pentabromobenzyl acrylate (PBBA), in Acrylonitrile Butadiene Styrene (ABS) plastics. The focus is on their performance, mechanisms of action, and impact on the mechanical and thermal properties of the final polymer composite.
Introduction
Acrylonitrile Butadiene Styrene (ABS) is a widely utilized engineering thermoplastic valued for its toughness, rigidity, and ease of processing.[1] However, its inherent flammability limits its application in sectors with stringent fire safety standards, such as electronics, automotive, and construction.[2] To mitigate this, flame retardants are incorporated into the ABS matrix. Among these, brominated flame retardants (BFRs) are highly effective due to their ability to interrupt the combustion cycle in the gas phase.[3][4] This guide focuses on a comparative study of two such BFRs: this compound (PBPA) and Pentabromobenzyl acrylate (PBBA). While both are bromine-containing acrylates, their structural differences lead to distinct performance characteristics when compounded with ABS.
Chemical Structures and Properties
The chemical structures of PBPA and PBBA are fundamental to understanding their behavior as flame retardants.
-
This compound (PBPA): This molecule features a pentabrominated phenyl ring directly attached to an acrylate group. Its chemical formula is C₉H₃Br₅O₂.[5] The aromatic bromine atoms provide high flame retardant efficiency. The acrylate functionality allows it to be potentially polymerized or copolymerized within the polymer matrix.[6]
-
Pentabromobenzyl acrylate (PBBA): In PBBA, a methylene (-CH₂-) bridge separates the pentabrominated phenyl ring from the acrylate group.[7] Its chemical formula is C₁₀H₅Br₅O₂.[7] PBBA is often used in its polymerized form, poly(pentabromobenzyl acrylate), which is a polymeric flame retardant.[8][9] This polymeric nature significantly influences its properties, such as thermal stability and migration resistance.[8]
| Property | This compound (PBPA) | Pentabromobenzyl acrylate (PBBA) |
| CAS Number | 52660-82-9[6] | 59447-55-1[7] |
| Molecular Formula | C₉H₃Br₅O₂[5] | C₁₀H₅Br₅O₂[7] |
| Molecular Weight | 542.64 g/mol [5] | 556.67 g/mol [7] |
| Appearance | White powder[6] | White crystalline powder[9] |
| Melting Point | 148-151 °C[6] | Not applicable (polymeric) |
| Key Feature | Reactive monomer | Polymeric, high thermal stability[8] |
Flame Retardant Performance in ABS
The primary function of a flame retardant is to enhance the fire resistance of the polymer. This is typically evaluated using standard tests such as the Limiting Oxygen Index (LOI) and the UL-94 vertical burn test.
| Parameter | Neat ABS | ABS with PBPA (Projected) | ABS with PBBA |
| LOI (%) | ~18-22[10] | 28 - 32 | 30 - 35 |
| UL-94 Rating (3.2 mm) | No Rating[10] | V-0 | V-0[11] |
Pentabromobenzyl acrylate (PBBA) , particularly in its polymeric form, is known for its high efficiency in imparting flame retardancy to styrenic copolymers like ABS.[1][11] Its ability to achieve a UL-94 V-0 rating, the highest classification for self-extinguishing plastics in this test, makes it a preferred choice for applications with stringent fire safety requirements.[11] The high bromine content and polymeric nature of PBBA contribute to its excellent performance.[8]
This compound (PBPA) , with its high bromine content, is also expected to be an effective flame retardant. The direct attachment of the bromine-rich phenyl ring to the acrylate group can lead to efficient release of bromine radicals upon combustion. Achieving a V-0 rating is plausible with appropriate loading levels.
Mechanism of Flame Retardancy
Both PBPA and PBBA function primarily through a gas-phase flame inhibition mechanism, which is characteristic of brominated flame retardants.[3]
Caption: Gas-phase flame retardant mechanism of brominated flame retardants.
Upon heating, the C-Br bonds in PBPA and PBBA break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction in the gas phase, thus extinguishing the flame.[3]
Impact on Mechanical Properties of ABS
A critical consideration when incorporating any additive into a polymer is its effect on the material's mechanical integrity. The addition of flame retardants often leads to a trade-off between fire safety and mechanical performance, particularly impact strength.[12][13]
| Property | Neat ABS | ABS with PBPA (Projected) | ABS with PBBA |
| Tensile Strength (MPa) | 40 - 50 | 35 - 45 | 38 - 48 |
| Izod Impact Strength, notched (J/m) | 150 - 250 | 80 - 120 | 100 - 150 |
Poly(pentabromobenzyl acrylate) (PBBA) , being a polymer itself, is designed for better compatibility with the host polymer matrix.[9] This can lead to better retention of mechanical properties compared to small-molecule additives. However, as a high-molecular-weight additive, it can still disrupt the polymer chains of ABS, leading to a reduction in impact strength.[10]
This compound (PBPA) , as a smaller molecule, may act as a plasticizer at low concentrations but can lead to significant embrittlement at higher loadings required for effective flame retardancy. Its compatibility with the ABS matrix will be a key determinant of the extent of property degradation.
Thermal Stability
The thermal stability of the flame retardant is crucial to ensure it can withstand the processing temperatures of the thermoplastic without premature decomposition. Thermogravimetric analysis (TGA) is used to evaluate this property.
| Property | Neat ABS | ABS with PBPA (Projected) | ABS with PBBA |
| Decomposition Onset (TGA, °C) | ~380-400[14][15] | ~350-380 | ~370-390[11] |
Poly(pentabromobenzyl acrylate) (PBBA) is known for its excellent thermal stability, making it suitable for processing with engineering thermoplastics like ABS which have processing temperatures in the range of 220-260°C.[8][11]
This compound (PBPA) is also expected to have good thermal stability due to its aromatic structure. However, its lower molecular weight compared to polymeric PBBA might result in a slightly lower decomposition temperature.
Experimental Protocols
To ensure a rigorous and standardized comparison, the following experimental protocols are recommended.
Sample Preparation: Melt Blending
Caption: Workflow for the preparation of flame-retarded ABS test specimens.
-
Drying: Dry the ABS resin and the flame retardant additive in a vacuum oven to remove any moisture.
-
Dry Blending: Pre-mix the dried ABS pellets and the flame retardant powder in the desired weight ratio.
-
Melt Compounding: Feed the dry blend into a co-rotating twin-screw extruder. The temperature profile of the extruder should be optimized for ABS, typically ranging from 220°C to 260°C.
-
Pelletizing: The extruded strands are cooled in a water bath and then pelletized.
-
Injection Molding: The flame-retarded ABS pellets are then injection molded into standard test specimens for flammability and mechanical testing.
Flammability and Mechanical Testing
Caption: Key experimental tests for evaluating flame-retarded ABS.
-
UL-94 Vertical Burn Test: This test evaluates the self-extinguishing properties of the plastic. A flame is applied to a vertically mounted specimen, and the time to extinguish, as well as any dripping of flaming particles, is observed.[16][17]
-
Limiting Oxygen Index (LOI): This test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the material.[18] A higher LOI value indicates better flame retardancy.
-
Tensile Properties (ASTM D638): This test measures the tensile strength, modulus, and elongation at break of the material, providing insights into its stiffness and ductility.
-
Izod Impact Strength (ASTM D256): This test measures the energy absorbed by a notched specimen upon impact, indicating the material's toughness and resistance to fracture.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[11]
Conclusion
Both this compound and Pentabromobenzyl acrylate are effective brominated flame retardants for ABS plastics. The choice between them depends on the specific requirements of the application.
Pentabromobenzyl acrylate (PBBA) , in its polymeric form, offers the advantage of high thermal stability and reduced migration, which can be crucial for long-term performance and in applications where surface aesthetics are important. Its polymeric nature may also lead to better retention of mechanical properties compared to monomeric additives.
This compound (PBPA) , as a reactive monomer, offers the potential for covalent bonding into the polymer matrix through copolymerization, which could also minimize migration and potentially have a different impact on mechanical properties.
Ultimately, for a definitive selection, direct comparative testing following the outlined experimental protocols is highly recommended. This will provide the specific data needed to balance the critical parameters of flame retardancy, mechanical performance, thermal stability, and processing characteristics for the intended application.
References
- UL 94, the Standard for Safety of Flammability of Plastic Materials for Parts in Devices and Appliances testing.
- Xometry. (2024, May 7). Flame Retardant Plastics & UL 94 Flammability Standards. [Link]
- E Squared. (2022, May 9). Flame Retardant Testing: Ensure Suitability for Your Application. [Link]
- CN102167762A - Method for producing poly(pentabromobenzyl acrylate)
- WO2012140649A1 - Process for the preparation of the monomer pentabromobenzyl acrylate and polymerization thereof - Google P
- US9493584B2 - Poly (pentabromobenzyl acrylate)
- Oceanchem Group. (2024, July 19). The Classification Of ABS Flame Retardants. [Link]
- ACS Publications. (2025, April 11). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. [Link]
- Knowledge. (2025, June 9). The Shift Towards Polymer-Based, Low-Toxicity Flame Retardants: Why Poly(Pentabromobenzyl Acrylate) Is Gaining Industry Attention. [Link]
- CORE. Study on flame retardant ABS. [Link]
- EFFECT OF FLAME RETARDANT ADDITIVES IN FLAME RETARDANT GRADE OF ABS. [Link]
- ResearchGate. (PDF) Study on flame retardant ABS. [Link]
- ResearchGate. Flammability performance and physical properties of ABS plastic. [Link]
- Wikipedia. Brominated flame retardant. [Link]
- poly-pentabromobenzyl-acrylate.com. Poly pentabromobenzyl acrylate PPBBA 59447-57-3 FR1025. [Link]
- EAG Laboratories. Determination of Flame-retardant Materials in Plastics. [Link]
- ResearchGate. (2025, December 12). Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant. [Link]
- MDPI. (2020, December 11). Acrylonitrile Butadiene Styrene and Polypropylene Blend with Enhanced Thermal and Mechanical Properties for Fused Filament Fabrication. [Link]
- ResearchGate. Synthesis and blends of pentabromobenzyl acrylate copolymers. [Link]
- MDPI. Phosphorus-Based Flame-Retardant Acrylonitrile Butadiene Styrene Copolymer with Enhanced Mechanical Properties by Combining Ultrahigh Molecular Weight Silicone Rubber and Ethylene Methyl Acrylate Copolymer. [Link]
- UPCommons. (2024, March 27). Phosphorus-Based Flame-Retardant Acrylonitrile Butadiene Styrene Copolymer with Enhanced Mechanical Properties by Combin. [Link]
- Xiamen Keyuan Plastic Co.,Ltd. (2024, May 20). Difference between flame retardant abs plastic and ordinary abs plastic. [Link]
- ResearchGate. (2025, August 5). Fire performance and mechanical properties of acrylonitrile-butadiene-styrene copolymer/modified expandable graphite composites. [Link]
- NIH. (2025, June 9). Green facile fabrication of halogen-free flame-retardant ABS with high mechanical performance. [Link]
- YouTube. (2021, August 25). Reducing Fire Hazards with Brominated Flame Retardants. [Link]
- chemdad.com. This compound. [Link]
- Google Patents. US3965214A - Flame retardant ABS polymer compositions.
- Google Patents. CN104987647A - Flame-retardant ABS (Acrylonitrile-Butadiene-Styrene copolymer) plastics.
- Thermal degradation of acrylonitrile–butadiene–styrene (ABS) blends. [Link]
- Arkivoc. Synthesis and copolymerization of pentachlorophenyl acrylate monomers. [Link]
- J&X FR. What flame retardants are available for ABS?. [Link]
- Zenodo. Thermal Stability and Crystallization Behaviour of Modified ABS/PP Nanocomposites. [Link]
- ResearchGate. (2023, May 6). Thermal characterization of acrylonitrile butadiene styrene-ABS obtained with different manufacturing processes. [Link]
- MDPI. Acrylonitrile Butadiene Styrene and Polypropylene Blend with Enhanced Thermal and Mechanical Properties for Fused Filament Fabrication. [Link]
- Google Patents.
- MDPI. (2020, December 11). Detailed Thermal Characterization of Acrylonitrile Butadiene Styrene and Polylactic Acid Based Carbon Composites Used in Additive Manufacturing. [Link]
- Amanote Research. (PDF) Synthesis and Copolymerization of Pentachlorophenyl. [Link]
Sources
- 1. Poly pentabromobenzyl acrylate_Poly pentabromobenzyl acrylate价格_Poly pentabromobenzyl acrylate批发_Poly pentabromobenzyl acrylate公司-寿光市泰源化工有限公司 [taiyuanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. globalplasticsheeting.com [globalplasticsheeting.com]
- 4. youtube.com [youtube.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. nbinno.com [nbinno.com]
- 9. Poly pentabromobenzyl acrylate PPBBA 59447-57-3 FR1025 China Manufacturers Suppliers Factory Exporter [novistachem.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. US9493584B2 - Poly (pentabromobenzyl acrylate) having specific properties - Google Patents [patents.google.com]
- 12. boedeker.com [boedeker.com]
- 13. Difference between flame retardant abs plastic and ordinary abs plastic - Materials Introduction [ky-plastics.com]
- 14. testextextile.com [testextextile.com]
- 15. Acrylonitrile Butadiene Styrene and Polypropylene Blend with Enhanced Thermal and Mechanical Properties for Fused Filament Fabrication | MDPI [mdpi.com]
- 16. protolabs.com [protolabs.com]
- 17. xometry.pro [xometry.pro]
- 18. e2techtextiles.com [e2techtextiles.com]
A Comparative Guide to Leaching and Migration Studies of Pentabromophenyl Acrylate from Polymer Composites
This guide provides an in-depth, objective comparison of the leaching and migration characteristics of Pentabromophenyl acrylate (pentaBPA) from polymer composites. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support informed decisions in material science and safety assessments.
Introduction: The Imperative of Migration Studies
This compound (pentaBPA) is a reactive brominated flame retardant (BFR) incorporated into polymer matrices to enhance fire safety in a range of products. Unlike additive flame retardants, pentaBPA can be chemically bound to the polymer backbone. However, the potential for unreacted monomer to leach or migrate from the final product is a significant concern for human health and environmental safety.[1][2] Migration is the transfer of chemical substances from materials into their surroundings, such as food, water, or biological systems.[3][4][5][6] Understanding and quantifying this migration is critical, especially for materials in direct contact with consumers or sensitive environments.
This guide details the principles of migration, offers a comparative analysis of pentaBPA against alternatives, and provides robust, validated protocols for conducting leaching and migration studies.
Section 1: The Physicochemical Drivers of Migration
The migration of an additive like pentaBPA from a polymer is not a simple surface phenomenon; it is a complex process governed by Fick's laws of diffusion.[7][8] Several key factors influence the rate and extent of this process:
-
Polymer Matrix: The type of polymer (e.g., polyethylene, polypropylene), its crystallinity, and density dictate the free volume and tortuosity of the diffusion path for the migrant.[7]
-
Additive Properties: The molecular size, polarity, and volatility of the additive are critical. Smaller, more volatile molecules generally exhibit higher diffusion coefficients.[3]
-
Temperature: Migration is a temperature-dependent process. Elevated temperatures, often used in accelerated testing, increase the kinetic energy of molecules and the polymer's free volume, leading to higher migration rates.[3][4]
-
Contact Medium (Simulant): The nature of the contacting phase (e.g., aqueous, fatty, or acidic) significantly impacts partitioning and diffusion. A simulant with high affinity for the migrant will accelerate leaching.[4][8]
-
Contact Time: The duration of contact between the polymer and the medium directly correlates with the cumulative amount of migrated substance, eventually reaching equilibrium.[4]
Understanding these causal relationships is fundamental to designing meaningful experiments and accurately interpreting the results.
Section 2: Comparative Analysis of Leaching: PentaBPA vs. Alternatives
While specific migration data for pentaBPA is not widely published in comparative studies, we can infer its likely performance based on the behavior of similar brominated flame retardants and contrast it with common non-brominated alternatives. The primary concern with BFRs is their persistence, potential for bioaccumulation, and toxicological profile.[1][9][10]
| Flame Retardant Class | Example(s) | Typical Polymer Matrix | Key Migration/Leaching Characteristics | Regulatory Status/Concerns |
| Brominated (Reactive) | This compound (pentaBPA) | Polystyrene, ABS, Polyesters | As a reactive FR, migration is expected to be low if fully polymerized. The primary risk is the leaching of unreacted monomer. | Subject to general regulations for FCMs. Aromatic BFRs are under scrutiny by ECHA for potential restriction.[11][12] |
| Brominated (Additive) | Decabromodiphenyl ether (DecaBDE) | High Impact Polystyrene (HIPS), Textiles | Additive nature means it's not chemically bound, leading to higher potential for migration and environmental release.[9] | Use is heavily restricted in the EU and other regions due to toxicity and persistence concerns.[11] |
| Organophosphorus | Triphenyl phosphate (TPP) | PVC, Polyurethane foams | Can migrate significantly, especially in contact with fatty simulants. Some are associated with endocrine-disrupting effects. | Some specific compounds are regulated; a diverse class with varying profiles. |
| Mineral-Based | Aluminum hydroxide (ATH), Magnesium hydroxide (MDH) | Polyolefins, PVC | Essentially non-migrating due to their inorganic, insoluble nature. High loading levels can affect material properties. | Generally regarded as safe (GRAS) and widely used. |
| Bio-Based Alternatives | Polylactic acid (PLA), Polyhydroxyalkanoates (PHAs) | Used as base polymers or in blends | These are inherently less flammable polymers rather than additives. Migration concerns relate to catalysts or other processing aids.[13] | Generally considered safe for food contact, but performance varies.[13] |
Section 3: Experimental Design for Migration Studies
A self-validating and reliable protocol is paramount for generating trustworthy data. The following sections detail a comprehensive workflow for assessing the migration of pentaBPA.
Mandatory Visualization: General Migration Study Workflow
A robust migration study follows a systematic sequence from sample preparation to final analysis. This ensures reproducibility and adherence to regulatory standards.
Caption: Workflow for a typical food contact migration study.
Protocol 3.1: Polymer Sample Preparation
Causality: The physical form of the test sample must be consistent and representative of the final product to ensure uniform surface area and thickness, which are critical variables in diffusion calculations.
-
Material Compounding: Prepare the polymer composite by melt-blending the base polymer with the desired concentration of this compound.
-
Sample Fabrication: Use injection molding or compression molding to create standardized plaques or articles (e.g., 10 cm x 10 cm plaques with a 1 mm thickness). This provides a known surface area for migration calculations.
-
Control Samples: Concurrently prepare control samples of the base polymer without pentaBPA to serve as analytical blanks. This is crucial for identifying interfering substances originating from the polymer itself.
-
Conditioning: Store the test and control plaques in a desiccator at room temperature for at least 24 hours before testing to ensure a consistent starting state.
Protocol 3.2: Migration Cell Setup and Leaching Conditions
Causality: The choice of food simulants and test conditions (time and temperature) is dictated by regulatory standards to model the worst-foreseeable use of the material.[6][8] This ensures the test is conservative and protective of consumer health.
-
Select Food Simulants: Based on the intended application of the polymer composite, select appropriate food simulants as defined by regulations like Commission Regulation (EU) No 10/2011.[14][15][16]
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods.
-
-
Assemble Migration Cell: Use a standardized migration cell (e.g., a glass cell) that allows for single-sided contact. This ensures that only the food-contact surface is exposed to the simulant, mimicking real-world use. The surface area to volume ratio should be standardized, typically 6 dm² per 1 kg (or 1 L) of simulant.
-
Exposure: Fill the cell with the pre-heated simulant. Place the assembled cells in a calibrated incubator. Standard test conditions for general long-term applications are often 10 days at 40°C .[6][17]
-
Replicates and Blanks: Run each sample/simulant combination in triplicate to ensure statistical validity.[6] Concurrently, run a blank test with only the simulant in a migration cell to check for background contamination.
Protocol 3.3: Analytical Quantification of PentaBPA
Causality: The analytical method must be sensitive enough to detect pentaBPA at levels far below the regulatory limits and selective enough to distinguish it from other co-eluting substances from the polymer matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice for semi-volatile brominated compounds due to its excellent sensitivity and specificity.[18][19][20]
Mandatory Visualization: Analytical Quantification Workflow
The analytical phase requires meticulous extraction and purification steps to isolate the target analyte from the complex simulant matrix before instrumental analysis.
Caption: Analytical workflow for quantifying pentaBPA in food simulants.
Step-by-Step Protocol:
-
Sample Extraction:
-
For Aqueous Simulants (A, B): After the exposure period, accurately transfer a known volume of the simulant to a separatory funnel. Spike with an appropriate internal standard (e.g., a ¹³C-labeled analog). Perform a liquid-liquid extraction (LLE) three times with dichloromethane.[19]
-
For Fatty Simulants (D2): For olive oil, a more complex sample cleanup is required. This may involve solvent extraction followed by gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove the bulk triglycerides which would otherwise interfere with the analysis.
-
-
Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Reduce the volume to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Instrumentation: Use a high-resolution gas chromatograph coupled with a mass spectrometer (HRGC/HRMS) for the best sensitivity and selectivity, similar to EPA Method 1614 used for other BFRs.[18][21]
-
Column: A low-polarity capillary column (e.g., DB-5ms) is suitable for separating brominated compounds.
-
Injection: Use a temperature-programmable injector to ensure efficient transfer of semi-volatile compounds onto the column.[18]
-
Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of pentaBPA for quantification and confirmation.
-
-
Calibration and Quantification: Prepare a multi-point calibration curve using certified standards of this compound in the final solvent. Quantify the concentration in the sample extracts by comparing the analyte peak area to the internal standard and referencing the calibration curve.
Section 4: Data Interpretation and Regulatory Context
The final step is to translate the analytical results into a meaningful statement of compliance.
-
Calculate Migration: The specific migration (S) is calculated and expressed in mg of substance per kg of food simulant (mg/kg).
-
S (mg/kg) = (C × V_sim) / m_sample
-
Where:
-
C = Concentration in the final extract (mg/L)
-
V_sim = Volume of simulant used (L)
-
m_sample = Mass of the food simulant assumed to be in contact with the sample (typically 1 kg for a 6 dm² surface area).
-
-
-
Regulatory Comparison: Compare the calculated migration value against the Specific Migration Limit (SML) for the substance. While pentaBPA may not have a specific SML listed in all regulations, a default limit of 0.01 mg/kg applies to unauthorized substances under EU Regulation 10/2011 unless a higher limit is established through toxicological assessment.[14] Any detected migration must also be considered in the context of the Overall Migration Limit (OML), which is typically 10 mg/dm² of the contact surface.[14]
-
Trustworthiness through Self-Validation: The validity of the results is confirmed by the accompanying data:
-
Blanks: No detection of pentaBPA in the simulant or polymer blanks.
-
Controls: The control polymer shows no peak at the retention time of pentaBPA.
-
Replicates: The relative standard deviation (RSD) of the triplicate measurements should be below an acceptable threshold (e.g., <20%).
-
Recoveries: Spike recovery experiments should demonstrate that the extraction and analysis method efficiently recovers the analyte from the simulant matrix (typically within 70-120%).
-
Conclusion
The study of leaching and migration of this compound is a critical component of ensuring the safety of polymer composites. While its reactive nature suggests a lower migration potential compared to additive BFRs, rigorous experimental verification is non-negotiable. By employing the robust, causality-driven protocols outlined in this guide, researchers can generate high-integrity data. This data is essential for comparing pentaBPA to alternative flame retardants, demonstrating regulatory compliance, and ultimately, safeguarding public health and the environment. The continuous development of advanced analytical techniques[20] and a deeper understanding of polymer-additive interactions will further refine these safety assessments in the future.
References
-
EPA Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency. [Link]
-
Understanding the 18th Amendment to Regulation (EU) 10/2011 on Plastic Materials in Food Contact Applications. IBE BVI. [Link]
-
Overview of Food-Contact Material Regulations in Europe - Plastics. K&L Gates HUB. [Link]
-
Commission Regulation (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food. EUR-Lex. [Link]
-
EU food contact material list (EU) No 10/2011 updated to latest version. ChemRadar. [Link]
-
Brominated flame retardants in U.S. biosolids from the EPA national sewage sludge survey and chemical persistence in outdoor soil mesocosms. National Institutes of Health (NIH). [Link]
-
Brominated flame retardants. European Food Safety Authority (EFSA). [Link]
-
FDA strengthens supervision of BFRs in food contact products. CTT. [Link]
-
Restriction of brominated flame retardants. European Parliament. [Link]
-
Special Attention Required for BFRs in Food Contact Articles. SGS. [Link]
-
Investigation into the effect of additives on migration of substances originating from colourants used in food. Food Standards Agency. [Link]
-
Migration study of chemical additives from low density polyethylene (LDPE) into dahi. National Institutes of Health (NIH). [Link]
-
Brominated flame retardants in European food contact materials. Food Packaging Forum. [Link]
-
Analysis of brominated flame retardants in the aquatic environment: a review. National Institutes of Health (NIH). [Link]
-
Review of methods used to analyse brominated flame retardants in environmental samples. ResearchGate. [Link]
-
Development and application of a method for the analysis of brominated flame retardants by fast gas chromatography with inductively coupled plasma mass spectrometric detection. Royal Society of Chemistry. [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. OAE Publishing Inc. [Link]
-
Release of additives from packaging plastics. Wageningen University & Research. [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health (NIH). [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. [Link]
-
Migration of Chemical Additive From Polymeric Packaging. Scribd. [Link]
-
Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials. Frontiers. [Link]
-
Migration of low molecular weight additives in polyolefins and copolymers. GovInfo. [Link]
-
EuPIA Guidance on Migration Test Methods. EuPIA. [Link]
-
TAGGED POLYACRYLATE POLYMER: COLUMN STUDIES FLOW AND RETARDATION IN SAND. Water Research. [Link]
-
Study on migration of two acrylate monomers in plastic food contact materials. IOPscience. [Link]
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. ResearchGate. [Link]
-
Migration Technical Summary. Methacrylate Producers Association, Inc. [Link]
-
Migration Testing for Plastic Food Contact Materials. KÖR Group. [Link]
-
Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. E3S Web of Conferences. [Link]
-
Migration Testing for Food Contact Materials (FCMs). Intertek. [Link]
-
Design of bio-based alternatives for acrylates and coatings. ResearchGate. [Link]
-
Evaluating Natural Alternatives to Synthetic Acrylic Polymers. ResearchGate. [Link]
-
Degradable Alternatives to Single-Use Plastics. National Institutes of Health (NIH). [Link]
-
Acrylate and Methacrylate Polymers' Applications. ResearchGate. [Link]
Sources
- 1. Consumer Testing Technology [cttlab.com]
- 2. eecloud.sgs.com [eecloud.sgs.com]
- 3. oaepublish.com [oaepublish.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Migration Testing for Plastic Food Contact Materials | KÖR Group [kor-group.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. Migration Technical Summary | Optimize Safety Protocols — Methacrylate Producers Association, Inc. [mpausa.org]
- 9. Brominated flame retardants in European food contact materials | Food Packaging Forum [foodpackagingforum.org]
- 10. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brominated flame retardants | EFSA [efsa.europa.eu]
- 12. Parliamentary question | Restriction of brominated flame retardants | E-002302/2023 | European Parliament [europarl.europa.eu]
- 13. Degradable Alternatives to Single-Use Plastics: Mechanisms, Materials, and Strategies for Sustainable Polyolefin Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. measurlabs.com [measurlabs.com]
- 15. Regulation - 10/2011 - EN - EUR-Lex [eur-lex.europa.eu]
- 16. EU food contact material list (EU) No 10/2011 updated to latest version-Sep 11,2025 [chemradar.com]
- 17. Migration study of chemical additives from low density polyethylene (LDPE) into dahi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NEMI Method Summary - 1614 [nemi.gov]
- 19. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. Brominated flame retardants in U.S. biosolids from the EPA national sewage sludge survey and chemical persistence in outdoor soil mesocosms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Poly(pentabromobenzyl acrylate) in Engineering Thermoplastics
For researchers and material scientists in the field of polymer science, the selection of an appropriate flame retardant is a critical decision that balances fire safety with the preservation of the polymer's intrinsic properties. This guide provides an in-depth technical comparison of the efficacy of Poly(pentabromobenzyl acrylate) (PBBPA), a polymeric brominated flame retardant, in three widely used engineering thermoplastics: Polyethylene terephthalate (PET), Polybutylene terephthalate (PBT), and Nylon.
We will delve into the available experimental data to objectively compare the performance of PBBPA, discuss the causality behind experimental choices, and provide detailed protocols for key evaluation methods. This guide is intended for researchers, scientists, and professionals in drug development and other fields where high-performance, flame-retardant polymers are essential.
Introduction to Poly(pentabromobenzyl acrylate) (PBBPA) as a Flame Retardant
Poly(pentabromobenzyl acrylate), often referred to by its commercial name FR-1025, is a polymeric flame retardant characterized by a high molecular weight and a high content of aromatic bromine.[1] Its polymeric nature offers significant advantages over traditional, low-molecular-weight brominated flame retardants.
Chemical Structure and Mechanism of Action
PBBPA consists of a polyacrylate backbone with pendant pentabromobenzyl groups. The primary flame retardant mechanism is based on the release of bromine radicals at elevated temperatures, which interrupt the exothermic combustion process in the gas phase.[1] These radicals interfere with the chain reactions of combustion, effectively quenching the flame.
The key advantages of its polymeric structure include:
-
Reduced Migration and Blooming: Due to its high molecular weight, PBBPA has a lower tendency to migrate to the surface of the polymer, a phenomenon known as blooming. This ensures long-term, stable flame retardancy and preserves the surface quality of the final product.
-
Enhanced Thermal Stability: PBBPA exhibits excellent thermal stability, making it suitable for the high processing temperatures required for engineering thermoplastics like PET, PBT, and Nylon.[1]
-
Improved Compatibility: It generally shows good compatibility with various polymer matrices and reinforcements like glass fibers, which can help in retaining the mechanical properties of the composite.
Comparative Performance of PBBPA in PET, PBT, and Nylon
Poly(pentabromobenzyl acrylate) in Polyethylene Terephthalate (PET)
PET is a widely used thermoplastic with good mechanical properties, but it is inherently flammable. The addition of flame retardants is often necessary for applications in electronics and construction. While specific quantitative data for PBBPA in PET is scarce in the reviewed literature, fire retardant PET formulations are available that achieve a V1 rating under UL94 standards and an oxygen index of 30%.[2]
Table 1: Reported Flame Retardancy and Mechanical Properties of Flame Retardant PET
| Property | Value | Standard |
| Oxygen Index (%) | 30 | - |
| Flammability | V1 | UL94 |
| Tensile Strength (MPa) | 50 | - |
| Flexural Modulus (GPa) | 2.3 | - |
Note: The specific flame retardant used to achieve these properties is not explicitly stated to be PBBPA in the available source. This table serves as a general reference for flame-retarded PET.
Poly(pentabromobenzyl acrylate) in Polybutylene Terephthalate (PBT)
PBT is another engineering thermoplastic with excellent thermal and electrical properties, making it a material of choice for automotive and electronic components.[1] PBBPA is frequently used as a flame retardant in PBT formulations.
Studies have shown that the incorporation of PBBPA significantly enhances the fire resistance of PBT without substantially compromising its mechanical properties.[1] Formulations with brominated flame retardants like PBBPA, often in conjunction with a synergist like antimony trioxide, can achieve a UL94 V-0 rating.[3]
Table 2: Typical Flame Retardancy of PBT with Brominated Flame Retardants
| Property | Value | Standard |
| Oxygen Index (%) | 27 - 29 | - |
| Flammability | V-0 | UL94 |
Note: This data is for PBT with 30% glass fiber, 10-15% brominated flame retardant, and 3-5% antimony trioxide.[3] While PBBPA is a common choice, the specific brominated flame retardant is not named.
Poly(pentabromobenzyl acrylate) in Nylon (Polyamide)
Nylon, known for its toughness and wear resistance, is used in a wide range of applications. However, unmodified nylon is flammable and requires the addition of flame retardants for use in areas with fire safety regulations. The flame retardant grade of unmodified Nylon 6 can reach UL94 V-2.[4] By adding flame retardants, a UL94 V-0 rating can be achieved.[5] Flame retardant Nylon 6 sheets are commercially available with a very high limiting oxygen index of 40% and a UL94-V0 rating.[6]
Table 3: Reported Flame Retardancy of Flame Retardant Nylon 6
| Property | Value | Standard |
| Oxygen Index (%) | 40 | - |
| Flammability | V-0 | UL94 |
Note: The specific flame retardant used to achieve these properties is not explicitly stated to be PBBPA in the available source. This table serves as a general reference for flame-retarded Nylon.
Comparison with an Alternative: Decabromodiphenyl Ether (DBDPO)
Decabromodiphenyl ether (DBDPO) has been a widely used brominated flame retardant. However, due to environmental and health concerns, its use has been restricted, and it has been largely replaced by alternatives like Decabromodiphenyl ethane (DBDPE).[7][8]
DBDPO was used in PET, PBT, and nylon to achieve flame retardancy.[9] For instance, in PBT with 30% glass fiber, the addition of 10-15% of a brominated flame retardant like DBDPO with 3-5% antimony trioxide can achieve a UL94 V-0 rating and an oxygen index of 27-29%.[3]
While effective, the primary drawback of DBDPO and other low-molecular-weight brominated flame retardants is their potential to bioaccumulate and their persistence in the environment. Polymeric flame retardants like PBBPA are considered a safer alternative due to their lower potential for migration and bioaccumulation.
Experimental Protocols
To ensure the accurate and reproducible evaluation of flame retardants in polymer matrices, standardized experimental protocols are essential. The following sections detail the methodologies for key flammability and thermal stability tests.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[10][11]
Step-by-Step Methodology:
-
Specimen Preparation: Prepare vertically oriented specimens of the polymer composite with standardized dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick for molded samples).[11]
-
Apparatus Setup: Place the specimen in a vertical glass chimney through which a controlled mixture of oxygen and nitrogen is passed from the bottom.[11]
-
Ignition: Ignite the top edge of the specimen with a pilot flame.
-
Oxygen Concentration Adjustment: After ignition, remove the pilot flame and observe the burning behavior. Adjust the oxygen concentration in the flowing gas mixture.
-
Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the flame is sustained for a specific period or burns a specific length of the specimen.[12]
UL 94 Vertical Burn Test
The UL 94 standard is widely used to determine the flammability of plastic materials.[13][14] The vertical burn test (V-0, V-1, V-2) is more stringent than the horizontal burn test.
Step-by-Step Methodology:
-
Specimen Conditioning: Condition the test specimens (typically 127 mm x 12.7 mm with the thickness of the final product) at 23°C and 50% relative humidity for at least 48 hours.[13] An alternative is to age the samples in an air-circulating oven at a specified temperature for 7 days.[13]
-
Test Setup: Mount the specimen vertically in a burn chamber. Place a piece of dry surgical cotton 12 inches below the specimen.[13]
-
First Flame Application: Apply a controlled flame to the bottom of the specimen for 10 seconds and then remove it. Record the duration of any flaming combustion.[13]
-
Second Flame Application: Immediately after the flaming combustion from the first application ceases, reapply the flame for another 10 seconds. Record the duration of flaming and glowing combustion.[13]
-
Observation of Dripping: Note whether any dripping particles ignite the cotton below.[13]
-
Classification: The material is classified as 94V-0, 94V-1, or 94V-2 based on the flaming time, glowing time, and whether dripping particles ignite the cotton. 94V-0 is the highest rating, indicating the shortest flaming time and no flaming drips.[13]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[15][16] It is used to evaluate the thermal stability and decomposition profile of polymers.
Step-by-Step Methodology:
-
Instrument Setup: Use a thermogravimetric analyzer consisting of a precision balance, a furnace, and a system for controlled gas flow.
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-20 mg) into a tared sample pan (e.g., alumina or platinum).[17]
-
Experimental Conditions: Place the sample in the furnace and heat it at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).[18]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation. The derivative of the TGA curve (DTG) shows the rate of weight loss and can be used to identify the temperatures of maximum decomposition rates.
Visualizing Experimental Workflows and Decision Making
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for evaluating flame retardancy and a logical framework for selecting a suitable flame retardant.
Caption: Logical framework for the selection of a flame retardant for a specific polymer application.
Conclusion and Future Perspectives
Poly(pentabromobenzyl acrylate) stands out as a highly effective and advantageous flame retardant for engineering thermoplastics such as PET, PBT, and nylon. Its polymeric nature addresses many of the shortcomings of traditional low-molecular-weight brominated flame retardants, offering improved thermal stability, reduced migration, and better compatibility with polymer matrices. While the available data indicates its efficacy in these polymers, there is a clear need for comprehensive, side-by-side comparative studies to provide a more direct and quantitative assessment of its performance across different polymer systems under identical conditions.
Future research should focus on generating such comparative data, not only for flame retardancy but also for the long-term effects on mechanical and electrical properties. Furthermore, exploring synergistic effects of PBBPA with other flame-retardant additives could lead to even more efficient and environmentally friendly fire safety solutions for a wide range of demanding applications.
References
-
How Does the UL 94 Vertical Flame Test Work? - Cable Organizer. [Link]
-
UL - 94 Flammability Testing - Ecoseal. [Link]
-
ASTM D2863 Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index) US Lab - MaTestLab. [Link]
-
Oxygen Index ASTM D2863 - Intertek. [Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. [Link]
-
Oxygen Index Test in accordance with ASTM D 2863|FAQ - Fireproof cable. [Link]
-
UL 94 Test for Flammability of Plastic Materials for Parts in Devices and Appliances. [Link]
-
ASTM D2863-19: Oxygen Index - The ANSI Blog. [Link]
-
What are decabromodiphenyl ether DBDPO flame retardants? - Schem.net. [Link]
-
Oxygen Index | ISO 4589-2 ASTM D2863 - Motis Fire Testing Instrumentation. [Link]
-
UL-94 - Test for Flammability of Plastic Materials for Parts in Devices and Appliances By Caroline Gold 03/00. [Link]
-
Application Of Poly(pentabromobenzyl Acrylate) (FR-1025) As A Flame Retardant in Polybutylene Terephthalate (PBT) - Industry news. [Link]
-
Thermogravimetry of Polypropylene Samples | PDF | Thermogravimetric Analysis | Polymers. [Link]
-
Thermogravimetry of Polymers - sump4.com. [Link]
-
Protocol Thermogravimetric Analysis (TGA) 1. Method Thermogravimetry (TGA) is a technique that measures the change in weight of - EPFL. [Link]
- US9493584B2 - Poly (pentabromobenzyl acrylate)
-
PBT/flame retardant compositions | Download Table - ResearchGate. [Link]
-
Decabromodiphenyl ether – Knowledge and References - Taylor & Francis. [Link]
-
Title: The Application of Decabromodiphenyl Ethane (DBDPE) as a Flame Retardant in Polybutylene Terephthalate (PBT) - Knowledge. [Link]
-
Decabromodiphenyl ether - Wikipedia. [Link]
-
(PDF) Thermogravimetric Analysis of Polymers - ResearchGate. [Link]
-
Flame Retardant Plastics & UL 94 Flammability Standards | Xometry Pro. [Link]
-
Effect of phosphorus based flame retardants on UL94 and Comparative Tracking Index properties of poly(butylene terephthalate) | Request PDF - ResearchGate. [Link]
-
Flame Retardancy of Nylon 6 Fibers: A Review - PMC - NIH. [Link]
-
LOI values and UL-94 test data of PET/DP-DE composites. - ResearchGate. [Link]
-
Description of Fire Resistance of Nylon 6 & Nylon 66-Technical Support - 冠華GHPC 工程塑膠. [Link]
-
Preparation and Characterization of Flame-Retarded Poly(butylene terephthalate)/Poly(ethylene terephthalate) Blends: Effect of Content and Type of Flame Retardant - MDPI. [Link]
-
Flame Retardant Performance and Principle of Nylon PA6 Composite - Polyrocks. [Link]
-
Flame retardants for PBT - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd. [Link]
-
UL-94 vertical burning and LOI test results of PET/DIDOPO conjugated flame retardant composites. - ResearchGate. [Link]
-
Flame Retardant - Nylon 6 Sheet - PAR Group. [Link]
-
UL 94 Classification and Flame-Retardant Plastic Materials - Protolabs. [Link]
-
Polyethylene Terephthalate - PET Fire Retardant - AZoM. [Link]
-
PET Analysis by Rapid Heat-Cool DSC INTRODUCTION - TA Instruments. [Link]
-
Thermal degradation and mechanical properties of PET blends - ResearchGate. [Link]
-
Thermal Lifetime Analysis of PET and Recycled PET Fibers - TA Instruments. [Link]
-
The thermal analysis of poly(ethylene terephthalate) by FTIR spectroscopy | Request PDF. [Link]
-
A Deep Dive into the Thermal Degradation of PET and Recycled PET Fibers - AZoM. [Link]
-
Comparison of physical properties of PET, PTT, PBT and nylons [12][15]- ResearchGate. [Link]
-
Comparison of PBT with Other Engineering Plastics | Salesplastics.com. [Link]
-
PBT vs. Nylon(PA): Which Engineering Plastic Should You Choose?. [Link]
-
PET vs Nylon | Compare These Performance Plastic Materials. [Link]
-
Polybutylene Terephthalate (PBT) - Properties and Applications - Supplier Data by Goodfellow - AZoM. [Link]
Sources
- 1. Application Of Poly(pentabromobenzyl Acrylate) (FR-1025) As A Flame Retardant in Polybutylene Terephthalate (PBT) - Industry news - News [rixingxincai.com]
- 2. azom.com [azom.com]
- 3. Flame retardants for PBT - Knowledge - Hangzhou Mei Wang Chemical Co., Ltd [mwflameretardant.com]
- 4. Flame Retardant Performance and Principle of Nylon PA6 [polyrocks.net]
- 5. Description of Fire Resistance of Nylon 6 & Nylon 66-Technical Support--GWAN HWA Co., Ltd.|冠華股份有限公司 GHPC [ghpc.com.tw]
- 6. Nylon 6 Sheet - Flame Retardant | PAR Group [par-group.co.uk]
- 7. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]
- 8. Title: The Application of Decabromodiphenyl Ethane (DBDPE) as a Flame Retardant in Polybutylene Terephthalate (PBT) - Knowledge [rixingxincai.com]
- 9. schem.net [schem.net]
- 10. matestlabs.com [matestlabs.com]
- 11. Oxygen Index ASTM D2863 [intertek.com]
- 12. ASTM D2863-19: Oxygen Index - The ANSI Blog [blog.ansi.org]
- 13. cableorganizer.com [cableorganizer.com]
- 14. ecosealthailand.com [ecosealthailand.com]
- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 16. sump4.com [sump4.com]
- 17. epfl.ch [epfl.ch]
- 18. researchgate.net [researchgate.net]
Spectroscopic analysis to confirm the structure of synthesized Pentabromophenyl acrylate
An In-Depth Guide to the Spectroscopic Confirmation of Synthesized Pentabromophenyl Acrylate
For researchers and professionals in drug development and material science, the precise structural confirmation of synthesized molecules is a cornerstone of reliable and reproducible research. This guide provides a comprehensive overview of the spectroscopic techniques used to verify the structure of this compound, a key monomer in the synthesis of high refractive index polymers and flame-retardant materials.[1][2] Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and offers a framework for self-validating protocols, ensuring the highest degree of scientific integrity.
The Analytical Imperative: Why Multi-faceted Spectroscopic Analysis is Crucial
Confirming the structure of a synthesized molecule like this compound is not merely a procedural step but a foundational requirement for ensuring the validity of subsequent experiments and applications. A multi-technique approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), is essential for an unambiguous structural elucidation. This guide will walk through the application of each of these techniques, providing both the theoretical underpinnings and practical considerations for the analysis of this heavily brominated acrylate monomer.
Molecular Structure and Expected Spectroscopic Features
A clear understanding of the target molecule's structure is paramount in predicting and interpreting its spectroscopic data.
Caption: Structure of this compound.
¹H NMR Spectroscopy: Probing the Acrylate Moiety
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful first step in confirming the presence of the acrylate group. Given the fully substituted nature of the pentabromophenyl ring, the ¹H NMR spectrum is expected to be relatively simple, showing signals only for the vinyl protons of the acrylate moiety.
Expected ¹H NMR Spectral Data
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Vinyl Ha | 5.8 - 6.0 | Doublet of doublets (dd) | Jtrans = 16-18 Hz, Jgem = 1-2 Hz |
| Vinyl Hb | 6.1 - 6.3 | Doublet of doublets (dd) | Jtrans = 16-18 Hz, Jcis = 10-12 Hz |
| Vinyl Hc | 6.4 - 6.6 | Doublet of doublets (dd) | Jcis = 10-12 Hz, Jgem = 1-2 Hz |
Note: The exact chemical shifts can vary depending on the solvent used.
The characteristic downfield shifts of these protons are due to the deshielding effect of the adjacent carbonyl group and the double bond. The splitting pattern, a classic AMX system, is definitive for a terminal vinyl group.[3]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Interpreting the Data for Structural Confirmation
The presence of the three distinct multiplets in the vinyl region (typically 5.5-7.0 ppm) and the absence of any other proton signals is strong evidence for the successful synthesis of the target molecule. The integration of these signals should be in a 1:1:1 ratio.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of the molecule, allowing for the identification of the carbonyl carbon, the vinyl carbons, and the carbons of the pentabromophenyl ring.
Expected ¹³C NMR Spectral Data
| Carbon | Expected Chemical Shift (δ, ppm) | Notes | | :--- | :--- | :--- | :--- | | C=O (carbonyl) | 164 - 167 | Characteristic for an ester carbonyl.[4][5] | | =CH₂ (vinyl) | 128 - 131 | | | =CH (vinyl) | 130 - 133 | | | C-O (aromatic) | 148 - 152 | The carbon atom of the phenyl ring attached to the ester oxygen. | | C-Br (aromatic) | 115 - 125 | The chemical shifts of the brominated carbons can be influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone.[6][7] |
Experimental Protocol: ¹³C NMR
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the key difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
Trustworthiness: Identifying Potential Impurities
The ¹³C NMR spectrum is particularly useful for identifying unreacted starting materials. For instance, the presence of pentabromophenol would be indicated by a distinct set of aromatic signals. Similarly, residual acryloyl chloride would show a carbonyl signal at a different chemical shift.
FT-IR Spectroscopy: Fingerprinting Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique for identifying the key functional groups present in a molecule. For this compound, the FT-IR spectrum will be dominated by absorptions from the ester and the brominated aromatic ring.
Expected FT-IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (ester) | 1720 - 1740 | Strong |
| C=C Stretch (alkene) | 1630 - 1640 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-O-C Stretch (ester) | 1100 - 1300 | Strong |
| =C-H Bending (alkene) | 900 - 1000 | Medium |
| C-Br Stretch | 500 - 600 | Medium to Strong |
The presence of a strong carbonyl absorption around 1730 cm⁻¹ is a key indicator of the ester functionality.[8][9] The aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.[10][11]
Experimental Protocol: FT-IR
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.
Caption: Analytical workflow for structural confirmation.
Mass Spectrometry: Determining the Molecular Weight and Isotopic Pattern
Mass Spectrometry (MS) is the definitive technique for determining the molecular weight of the synthesized compound. For this compound, due to the presence of five bromine atoms, the mass spectrum will exhibit a highly characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[12][13] This results in a distinctive cluster of peaks for the molecular ion and any bromine-containing fragments.
Expected Isotopic Pattern for the Molecular Ion (C₉H₃Br₅O₂)
| Ion | m/z (approx.) | Relative Abundance |
| [M]⁺ | 542 | Low |
| [M+2]⁺ | 544 | Medium |
| [M+4]⁺ | 546 | High |
| [M+6]⁺ | 548 | High |
| [M+8]⁺ | 550 | Medium |
| [M+10]⁺ | 552 | Low |
The exact ratios can be calculated based on the binomial expansion, but the qualitative pattern of this cluster is a powerful confirmation of the presence of five bromine atoms.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via various methods, including Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), or by using a direct insertion probe for Electron Impact (EI) ionization.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion cluster.
-
Data Analysis: Identify the molecular ion cluster and compare the observed isotopic pattern with the theoretical distribution for a pentabrominated compound. Analyze the fragmentation pattern for further structural information.
Comparison with Alternative Analytical Techniques
While NMR, FT-IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information, particularly for quality control of the monomer as a polymer precursor.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point of the synthesized solid monomer, which is a key physical property and an indicator of purity.[14][15] The reported melting point for this compound is 148-151 °C.[1][16]
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the monomer, which is important for its subsequent polymerization and processing.[15]
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the synthesized compound and to quantify any impurities.
The choice of these additional techniques will depend on the specific quality control requirements for the intended application of the this compound.[17][18][19]
Conclusion
The structural confirmation of synthesized this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and isotopic confirmation from Mass Spectrometry, researchers can have a high degree of confidence in the identity and purity of their material. This comprehensive characterization is not only a matter of good scientific practice but is also essential for ensuring the reliability and reproducibility of any subsequent research or application that utilizes this important monomer.
References
- Vertex AI Search. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Sci-Hub. Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes.
- NIST.
- Wiley-VCH. (2007).
- University of Wisconsin. NMR: Novice Level, Spectrum 17.
- Scribd.
- Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
- RJPBCS.
- Spectroscopy Online. (2023).
- Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy.
- Chemistry LibreTexts. (2023).
- Doc Brown's Chemistry.
- AZoM. (2019).
- OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry.
- ER Publications. Fourier Transform Infra Red (FTIR)
- ResearchGate. Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene.
- ChemicalBook.
- SpectraBase. Pentabromoethylbenzene - Optional[13C NMR] - Chemical Shifts.
- Bruker. Quality Control - Analysis of Polymers and Plastics.
- Visual Encyclopedia of Chemical Engineering Equipment. (2022). 3 – Polymer Quality Control.
- PubChem - NIH. Pentabromobenzene | C6HBr5 | CID 11854.
- ResearchGate.
- DigitalCommons@EMU.
- Buchi.com. Guide: Polymer processing & quality control.
- Innovatech Labs. (2023). 4 Polymer Testing Methods for Better Development of Products.
- Polymer Source. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance.
- Google Patents.
- ChemicalBook.
- ChemicalBook. Acrylic acid(79-10-7) 13C NMR spectrum.
- University of Calgary. Table of Characteristic IR Absorptions.
- IUPAC.
- OpenStax. (2023). 15.
- Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
- Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes.
- OpenStax. 15.
- Thieme.
- Chemdad.
- ResearchGate. (2025). Investigations on the Photoinitiator-free Photopolymerization of Acrylates by Vibrational Spectroscopic Methods | Request PDF.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Google Patents.
- MDPI. (2022).
- SpecialChem.
- MDPI. (2022).
Sources
- 1. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 2. specialchem.com [specialchem.com]
- 3. hnl17_sln.html [ursula.chem.yale.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. savemyexams.com [savemyexams.com]
- 13. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 4 Polymer Testing Methods for Better Product Development [innovatechlabs.com]
- 15. Comprehensive Polymer Characterization for Quality Control and Enhanced Performance [polymersource.ca]
- 16. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 17. Analysis of Polymers and Plastics - Quality Control [plastics-polymer-analysis.com]
- 18. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 19. Guide: Polymer processing & quality control | Buchi.com [buchi.com]
A Senior Application Scientist's Guide to Validating the Molecular Weight of Poly(pentabromophenyl acrylate) via Gel Permeation Chromatography
For researchers, scientists, and drug development professionals, the precise determination of a polymer's molecular weight is not merely a data point; it is a critical parameter that dictates its physical properties, performance, and batch-to-batch consistency. This guide provides an in-depth, comparative analysis of Gel Permeation Chromatography (GPC) for validating the molecular weight of poly(pentabromophenyl acrylate), a polymer of significant interest in materials science. We will explore the causality behind experimental choices, present a detailed protocol, and compare GPC with an alternative method to ensure a comprehensive understanding.
The Central Role of Molecular Weight in Polymer Science
The molecular weight of a polymer, such as poly(this compound), is a cornerstone of its characterization. It directly influences crucial properties like viscosity, thermal stability, and mechanical strength. In the context of drug development, where polymers are often used as excipients or delivery vehicles, molecular weight can affect drug release kinetics and biocompatibility. Therefore, a robust and validated method for its determination is paramount.
Gel Permeation Chromatography (GPC): The Workhorse of Polymer Analysis
GPC, a form of size-exclusion chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers.[1][2] The principle of GPC is elegantly simple: a polymer solution is passed through a column packed with porous gel beads.[3] Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can permeate the pores to varying extents, leading to a longer retention time.[2] This separation by hydrodynamic volume allows for the determination of the molecular weight distribution.[4]
However, it is crucial to recognize that GPC is a relative technique.[1][5] The accuracy of the molecular weight determination hinges on a calibration curve generated from well-characterized polymer standards with narrow molecular weight distributions.[6]
Why GPC is the Preferred Method for Poly(this compound)
The selection of an analytical technique should not be arbitrary. For poly(this compound), GPC offers several distinct advantages:
-
Detailed Molecular Weight Distribution: Unlike techniques that provide only an average molecular weight, GPC reveals the entire distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This detailed information is invaluable for understanding the polymerization process and predicting material performance.
-
Minimal Sample Requirement: GPC requires only a small amount of the polymer sample, which is a significant advantage when working with newly synthesized or expensive materials.[1]
-
Established Methodology: GPC is a mature and well-documented technique with a wide range of available columns, solvents, and standards, making method development relatively straightforward.
Visualizing the GPC Workflow
Caption: Comparison of conventional GPC and GPC-MALS for molecular weight determination.
Conclusion: A Validated Approach to Polymer Characterization
The accurate determination of the molecular weight of poly(this compound) is essential for its effective application in research and development. Gel Permeation Chromatography stands as a powerful and versatile tool for this purpose. While conventional GPC provides reliable relative molecular weight information suitable for many applications, the integration of a Multi-Angle Light Scattering detector offers the advantage of determining the absolute molecular weight, providing a more fundamental characterization of the polymer. The choice between these methods should be guided by the specific requirements of the research, balancing the need for absolute accuracy with practical considerations. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently validate the molecular weight of their poly(this compound) samples, ensuring the integrity and reproducibility of their scientific endeavors.
References
-
Labcompare. (2023, October 31). Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Labcompare.com. [Link]
-
ResearchGate. (2024, March 8). How can I determine molecular weight of a polymer other than Gel Permeation Chromatography?. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2026, January 6). Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. ResolveMass Laboratories Inc. [Link]
-
Agilent. (n.d.). Agilent GPC/SEC Polymer Standards. Agilent. [Link]
-
Agilent. (n.d.). Agilent Polymer Standards for GPC/SEC Column Calibration. Agilent. [Link]
-
ResearchGate. (2025, August 7). Determination of Bromine Flame Retardants in Polymers by High Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025, July 22). Methods of Measuring Polymer Molecular Weight by GPC. ResolveMass Laboratories Inc. [Link]
-
LCGC International. (2015, December 1). Tips & Tricks GPC/SEC: Finding the Right Standards. LCGC International. [Link]
-
Waters. (n.d.). Calibration of the GPC System. Waters. [Link]
-
Wikipedia. (n.d.). Gel permeation chromatography. Wikipedia. [Link]
-
Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. [Link]
-
EAG Laboratories. (n.d.). Gel Permeation Chromatography | GPC. EAG Laboratories. [Link]
-
TA Instruments. (n.d.). Introduction to GPC. TA Instruments. [Link]
-
Agilent. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. Agilent. [Link]
-
Agilent. (n.d.). Analysis of Polymers by GPC/SEC Energy & Chemical Applications. Agilent. [Link]
Sources
A Comparative Guide to the Performance of Pentabromophenyl Acrylate and Non-Halogenated Flame Retardants
Introduction: The Imperative for Fire Safety in Advanced Materials
In the realm of materials science, the prevention of fire is not merely a feature but a critical necessity. Flame retardants (FRs) are indispensable chemical additives that inhibit, suppress, or delay the combustion of polymeric materials, thereby enhancing the safety of countless products in electronics, construction, transportation, and textiles.[1] For decades, halogenated flame retardants, particularly those containing bromine, have been the industry's workhorses due to their high efficiency.[2][3] Pentabromophenyl acrylate (PBrPA) represents a significant member of this class. However, growing environmental and health concerns have catalyzed a paradigm shift towards non-halogenated alternatives.[2][3]
This guide provides an in-depth, objective comparison between the performance of this compound and the diverse class of non-halogenated flame retardants. We will delve into their fundamental mechanisms, evaluate their performance based on empirical data, and provide the experimental context necessary for researchers, scientists, and product development professionals to make informed material selection decisions. This analysis is grounded in the principles of scientific integrity, offering a balanced perspective on the trade-offs between performance, processability, and safety.
Chapter 1: Deconstructing the Mechanisms of Flame Retardancy
The efficacy of any flame retardant is rooted in its ability to interrupt the "fire triangle"—the three essential components for combustion: heat, fuel, and an oxidizing agent (typically oxygen). Halogenated and non-halogenated FRs achieve this through fundamentally different chemical and physical pathways.
The Gas-Phase Quenching of this compound (PBrPA)
This compound is a brominated flame retardant. Like most halogenated FRs, its primary mode of action occurs in the gas phase, directly interfering with the chemical reactions of the flame itself.[3][4]
-
Thermal Decomposition: When the polymer heats up, PBrPA decomposes and releases hydrogen bromide (HBr).
-
Radical Scavenging: In the flame, the self-sustaining combustion process is propagated by highly reactive free radicals, such as hydrogen (H•) and hydroxyl (OH•) radicals.
-
Flame Inhibition: The released HBr acts as a radical scavenger, reacting with these high-energy radicals to form less reactive bromine radicals (Br•) and water. This "quenching" of the chain reaction effectively suffocates the flame.[5][6]
This gas-phase mechanism is highly efficient, meaning a relatively small amount of the additive can produce a significant flame-retardant effect.[4]
Caption: Mechanism of this compound (Gas-Phase Inhibition).
The Diverse Strategies of Non-Halogenated Flame Retardants (NHFRs)
Unlike the singular approach of halogenated FRs, non-halogenated alternatives employ a variety of mechanisms, often working in the condensed phase (the solid polymer itself).[7]
-
Phosphorus-Based FRs: These compounds, such as organophosphates and phosphinates, primarily act in the condensed phase.[7] Upon heating, they form phosphoric acid, which promotes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char.[7] This char acts as a physical barrier, cutting off the underlying polymer from heat and oxygen.[7]
-
Nitrogen-Based FRs: Melamine and its derivatives function through a combination of effects. They can cause intumescence (swelling) to form a protective char layer and also release inert nitrogen gas, which dilutes the flammable gases and oxygen supply in the gas phase.
-
Inorganic FRs: Compounds like Aluminum Trihydroxide (ATH) and Magnesium Dihydroxide (MDH) work through physical dilution and cooling.[2] They undergo an endothermic decomposition, absorbing significant heat and releasing water vapor.[2] This cools the polymer surface and dilutes the flammable gases, hindering combustion.[2]
Caption: Mechanism of Phosphorus-Based NHFR (Condensed-Phase Charring).
Chapter 2: Quantitative Performance Analysis
The selection of a flame retardant hinges on its ability to meet specific fire safety standards without detrimentally affecting the host polymer's essential properties. This section presents a comparison based on key industry-standard tests.
Flame Retardant Efficiency
The primary measure of an FR is its efficiency—how effectively it suppresses fire, often in relation to its concentration (loading level).
| Performance Metric | This compound (PBrPA) | Non-Halogenated FRs (Typical) | Rationale & Causality |
| Required Loading Level | Lower | Higher (especially for mineral FRs) | PBrPA's gas-phase radical quenching is a highly efficient chemical process.[4] NHFRs, particularly mineral-based ones like ATH, often rely on physical dilution, requiring loadings of up to 65% to be effective.[2] |
| UL 94 Rating | Can achieve V-0 at low loadings | V-0 achievable, but may require higher loadings or synergistic blends | The UL 94 test evaluates a material's ability to self-extinguish after ignition. PBrPA's rapid flame inhibition is highly effective in this test. NHFRs achieve this through char formation or cooling, which can be equally effective but often need more mass.[8][9] |
| Limiting Oxygen Index (LOI) | High LOI values | Variable, but generally high | LOI measures the minimum oxygen concentration needed to sustain combustion.[10] Polymers with LOI values above 26-27% are considered flame-retardant.[10][11] Both FR types can significantly increase a polymer's LOI. |
| Cone Calorimeter (pHRR) | Significant reduction in Peak Heat Release Rate | Good reduction, especially char-formers | The cone calorimeter simulates a more realistic fire scenario. PBrPA's gas-phase action is very effective at reducing the intensity (pHRR) of the fire.[5] Phosphorus-based NHFRs are also effective as the char layer insulates the polymer, slowing the release of flammable gases.[5][12] |
Impact on Material Properties
An ideal flame retardant should be a silent partner, imparting safety without compromising the mechanical and processing integrity of the base polymer.
| Property | This compound (PBrPA) | Non-Halogenated FRs (Typical) | Rationale & Causality |
| Mechanical Properties | Generally lower impact at effective loadings | Can be significant, especially with high loadings of mineral FRs | Because PBrPA is effective at lower concentrations, it displaces less of the polymer matrix, better-preserving properties like tensile and impact strength. High loadings of inorganic fillers (ATH/MDH) can make the material more brittle. |
| Thermal & Processing Stability | Good thermal stability, suitable for engineering plastics | Varies. Mineral FRs like ATH have lower decomposition temperatures (~210°C) than MDH (~310°C), limiting their use in high-temperature polymers.[2] Phosphorus FRs can sometimes lower thermal stability. | The FR must withstand the polymer's processing temperatures without decomposing prematurely. PBrPA and its polymeric variants are designed for stability in engineering thermoplastics.[13] |
| Density | Moderate increase | Significant increase with mineral FRs | The high density of mineral fillers like ATH and MDH can be a disadvantage in applications where light weight is critical. |
| Migration & Blooming | Low, especially for polymeric BFRs | Generally low | PBrPA, as a reactive monomer, can be polymerized into the polymer backbone. Polymeric BFRs have high molecular weight, which prevents them from migrating to the surface ("blooming"), an issue that can occur with smaller, additive FR molecules.[13] |
Environmental, Health, and Safety (EHS) Profile
The EHS profile has become a critical, often decisive, factor in material selection.
| Aspect | This compound (PBrPA) | Non-Halogenated FRs (Typical) | Rationale & Causality |
| Combustion Byproducts | Potential for halogenated dioxins/furans (PBDD/F) and corrosive HBr gas | No halogenated byproducts. Generally lower smoke toxicity and density.[4] | Incomplete combustion of brominated compounds can lead to the formation of persistent and toxic byproducts.[3] NHFRs avoid this pathway, and char-forming agents can reduce overall smoke and toxic gas emissions.[14] |
| Regulatory Scrutiny | High, part of the broader class of BFRs under review | Lower, often marketed as "eco-friendly" alternatives.[1] | Regulations like the EU's Restriction of Hazardous Substances (RoHS) have restricted some BFRs, driving the market towards halogen-free solutions.[8] |
| End-of-Life & Recycling | Complicates recycling; incineration can release toxic compounds.[8] | Generally considered more compatible with recycling streams. | The presence of halogens can contaminate recycling feeds and requires special considerations for safe incineration. |
| Bioaccumulation | Concern for some smaller BFR molecules | Lower potential for persistence and bioaccumulation.[1][3] | Polymeric BFRs are considered to have a better profile than their smaller-molecule counterparts due to their inability to easily pass through biological membranes. |
Chapter 3: Standardized Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for the key flammability tests cited.
UL 94 Vertical Burn Test
This test measures the self-extinguishing properties of a plastic specimen.
Methodology:
-
Specimen Preparation: A rectangular bar specimen (typically 125 x 13 mm) of a specific thickness is conditioned.
-
Test Setup: The specimen is clamped vertically. A layer of dry cotton is placed below the specimen.
-
Flame Application: A calibrated Bunsen burner flame (20 mm high) is applied to the bottom edge of the specimen for 10 seconds and then removed.
-
First Afterflame: The duration of flaming after the first flame application (t1) is recorded.
-
Second Flame Application: Immediately after the flaming stops, the burner is reapplied for another 10 seconds.
-
Second Afterflame & Afterglow: The duration of flaming (t2) and glowing (t3) after the second flame application are recorded.
-
Dripping: It is noted whether any dripping particles ignite the cotton below.
-
Classification:
-
V-0: No specimen has an afterflame longer than 10 seconds; total afterflame for 5 specimens is ≤ 50 seconds; no dripping ignites the cotton.
-
V-1: No specimen has an afterflame longer than 30 seconds; total afterflame for 5 specimens is ≤ 250 seconds; no dripping ignites the cotton.
-
V-2: Same as V-1, but dripping particles are allowed to ignite the cotton.[15]
-
Limiting Oxygen Index (LOI) - ASTM D2863
This test determines the minimum percentage of oxygen in a nitrogen/oxygen mixture required to sustain the combustion of a sample.
Methodology:
-
Specimen Preparation: A small, vertically oriented specimen is prepared.
-
Test Chamber: The specimen is placed inside a transparent, vertical glass column.
-
Gas Flow: A controlled mixture of oxygen and nitrogen is introduced from the bottom of the column.
-
Ignition: The top of the specimen is ignited with a pilot flame.
-
Observation: The behavior of the flame is observed. If it self-extinguishes, the oxygen concentration is increased. If it continues to burn, the concentration is decreased.
-
Determination: The procedure is repeated with new specimens, narrowing the oxygen concentration range until the minimum level that just supports sustained burning is found. This value is the LOI. A higher LOI indicates better flame resistance.[10]
Cone Calorimetry - ASTM E1354
This is one of the most important bench-scale tests for assessing fire behavior, measuring heat release rate and other critical parameters under simulated fire conditions.
Methodology:
-
Specimen Preparation: A 100 x 100 mm square specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed on a load cell to measure mass loss.
-
Heat Source: The specimen is placed under a truncated conical radiant heater, which applies a constant heat flux (e.g., 35 or 50 kW/m²) to the surface.
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable gases (pyrolysate) that are evolved.
-
Oxygen Consumption Principle: The entire apparatus is under an exhaust hood that collects all combustion products. The key principle is that for most materials, a nearly constant amount of heat is released per unit mass of oxygen consumed.[12][16]
-
Data Collection: By continuously measuring the oxygen concentration and flow rate of the exhaust gas, the rate of oxygen consumption is determined, which is directly proportional to the Heat Release Rate (HRR).[12]
-
Key Parameters Measured:
-
Time to Ignition (TTI): How quickly the material ignites.
-
Heat Release Rate (HRR) and Peak HRR (pHRR): The intensity of the fire and its peak.
-
Total Heat Release (THR): The total energy produced.
-
Mass Loss Rate (MLR): The rate at which the material is consumed.
-
Smoke Production Rate (SPR): The density of smoke produced.
-
Conclusion: A Synthesis of Performance and Prudence
The choice between this compound and non-halogenated flame retardants is not a simple matter of declaring one superior to the other. It is a complex decision that requires a careful balancing of priorities.
-
This compound (PBrPA) and other polymeric brominated FRs remain highly valuable for their exceptional flame-retardant efficiency.[13] They allow manufacturers to meet stringent fire safety standards like UL 94 V-0 at lower loading levels, which is crucial for preserving the mechanical integrity and processability of high-performance engineering plastics.[13] Their primary mode of action in the gas phase is a potent and well-understood mechanism for flame suppression.[5]
-
Non-Halogenated Flame Retardants (NHFRs) represent the industry's response to increasing environmental and health regulations.[2] Their chief advantages lie in their EHS profile: they do not produce halogenated dioxins, and they often result in lower smoke density and toxicity upon combustion.[4] While they may require higher loading levels, which can impact physical properties, innovations in phosphorus, nitrogen, and synergistic systems are continuously closing the performance gap.
Ultimately, the selection process must be application-driven. For a high-performance electronic connector where mechanical strength and dimensional stability are paramount, the low-loading efficiency of a polymeric BFR might be the optimal choice. Conversely, for a component in a mass transit vehicle, where low smoke and toxicity are the most critical safety parameters, a non-halogenated system would be the clear frontrunner. As materials science advances, the ideal solution may lie in synergistic systems that combine the strengths of different FR classes to achieve a new frontier of safety and sustainability.
References
-
The Pharma Innovation. (n.d.). A review of non-halogenated flame retardant. Retrieved from [Link]
-
Industry News. (2025, May 13). Performance Comparison: Poly(Pentabromobenzyl Acrylate) Vs Conventional Brominated Flame Retardants. Retrieved from [Link]
-
Techmer PM. (n.d.). Halogenated vs. Non-Halogenated Flame Retardants: What's the Difference and Why It Matters. Retrieved from [Link]
-
Labinsights. (2025, January 24). Halogen-Free Flame Retardants: A Comprehensive Analysis. Retrieved from [Link]
-
Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Fire performance of brominated and halogen-free flame retardants in glass-fiber reinforced poly(butylene terephthalate). Retrieved from [Link]
-
ResearchGate. (n.d.). LOI values (%) of some important polymers. Retrieved from [Link]
-
UL Solutions. (n.d.). Combustion (Fire) Tests for Plastics. Retrieved from [Link]
-
News. (n.d.). The difference between halogen-free flame retardants and halogenated flame retardants. Retrieved from [Link]
-
IAFSS Digital Archive. (n.d.). Comparison of Pyrolysis Behavior Results between the Cone Calorimeter and the Fire Propagation Apparatus Heat Sources. Retrieved from [Link]
-
Isola Group. (n.d.). Fire Retardancy What, Why and How. Retrieved from [Link]
-
Fire Science and Technology Inc. (n.d.). The Cone Calorimeter. Retrieved from [Link]
Sources
- 1. chempoint.com [chempoint.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. News - The difference between halogen-free flame retardants and halogenated flame retardants [taifengfr.com]
- 4. techmerpm.com [techmerpm.com]
- 5. researchgate.net [researchgate.net]
- 6. isola-group.com [isola-group.com]
- 7. labinsights.nl [labinsights.nl]
- 8. protolabs.com [protolabs.com]
- 9. Combustion (Fire) Tests for Plastics | UL [ul.com]
- 10. specialchem.com [specialchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fs.usda.gov [fs.usda.gov]
- 13. Performance Comparison: Poly(Pentabromobenzyl Acrylate) Vs Conventional Brominated Flame Retardants - Industry news - News [rixingxincai.com]
- 14. pinfa.eu [pinfa.eu]
- 15. specialchem.com [specialchem.com]
- 16. doctorfire.com [doctorfire.com]
A Comparative Guide to the Thermal Degradation Pathways of Pentabromophenyl Acrylate via TGA-MS
For researchers and professionals in materials science and flame retardant development, a deep understanding of the thermal decomposition behavior of additives is paramount. Pentabromophenyl acrylate (PBPA) is a reactive flame retardant of significant interest due to its high bromine content and ability to be polymerized. This guide provides an in-depth analysis of the thermal degradation pathways of poly(this compound), leveraging the powerful hyphenated technique of Thermogravimetric Analysis-Mass Spectrometry (TGA-MS).
This document moves beyond a simple recitation of methods to offer a comparative perspective, contrasting the degradation of PBPA with that of a simpler polyacrylate to elucidate the specific influence of the pentabromophenyl group. The pathways described herein are cross-validated against established principles of polymer and organohalogen thermal decomposition.
The Critical Role of TGA-MS in Polymer Degradation Analysis
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis, meticulously measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] This provides crucial data on thermal stability, the temperatures of decomposition events, and the quantification of residues. However, TGA alone does not identify the chemical nature of the evolved gases.
By coupling the TGA instrument to a Mass Spectrometer (MS), we create a powerful analytical system, TGA-MS, that provides a second dimension of chemical analysis.[3] As the sample degrades and loses mass, the evolved gases are transferred in real-time to the MS, which ionizes and separates them based on their mass-to-charge ratio (m/z). This allows for the precise identification of the decomposition products, enabling the elucidation of complex degradation mechanisms.[4]
Experimental Protocol: A Self-Validating TGA-MS Workflow
The following protocol is designed for robustness and reproducibility, ensuring that the data collected is of high integrity.
Instrumentation:
-
A high-precision thermogravimetric analyzer.
-
A quadrupole mass spectrometer.
-
A heated, inert transfer line connecting the TGA furnace outlet to the MS ion source.
Methodology:
-
Sample Preparation: A small sample of polymerized PBPA (typically 3-5 mg) is accurately weighed into an inert crucible (e.g., alumina). A consistent sample mass is critical for comparing results across different experiments.
-
Atmosphere: The experiment is conducted under an inert atmosphere, typically high-purity nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation and ensures that the observed mass loss is due to thermal pyrolysis alone.
-
Temperature Program:
-
Initial Isothermal Hold: The sample is held at a low temperature (e.g., 40°C) for 10-15 minutes to allow the system to purge and establish a stable baseline.
-
Dynamic Heating Ramp: The sample is heated at a linear rate, typically 10°C/min, from the initial temperature to a final temperature of approximately 800°C. This controlled heating rate ensures that thermal events are well-separated.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment patterns that are comparable to established libraries.
-
Scan Mode: The MS is set to scan a mass range relevant to the expected fragments (e.g., m/z 10-600). This allows for the detection of both small inorganic gases and larger organic fragments.
-
Transfer Line Temperature: The transfer line is heated to a temperature (e.g., 220°C) sufficient to prevent condensation of the evolved gases without causing further fragmentation.
-
The logical flow of this experimental setup is visualized in the diagram below.
Cross-Validation of Poly(this compound) Degradation Pathways
The thermal decomposition of poly(PBPA) is a multi-stage process, dictated by the chemistry of both the acrylate backbone and the heavily brominated phenyl side group.
Stage 1: Initial Degradation (Approx. 250-350°C) - Ester Cleavage
Similar to other polyacrylates, the initial degradation is expected to involve the side chain.[5] However, unlike simple poly(alkyl acrylates) that may eliminate an alkene, the stable aromatic ring of PBPA makes this pathway less favorable. Instead, the primary initial step is the homolytic cleavage of the C-O ester bond.
-
TGA Signature: A distinct initial mass loss step.
-
MS Evidence: Detection of fragments corresponding to the pentabromophenoxy radical or related structures. The primary indicator would be the evolution of pentabromophenol (m/z 488, considering isotopic distribution of Br) if a hydrogen source is available, or potentially dibromofurans from intramolecular reactions. The poly(acrylic acid) backbone remains.
Stage 2: Main Degradation (Approx. 350-500°C) - Backbone Scission and Bromine Release
This stage is characterized by two competing and overlapping processes: the degradation of the remaining poly(acrylic acid)-like backbone and the cleavage of C-Br bonds from the aromatic rings.
-
Backbone Decomposition: The poly(acrylic acid) structure formed in Stage 1 undergoes dehydration to form anhydrides, followed by decarboxylation and chain scission, releasing H₂O, CO₂, and small hydrocarbon fragments.[3]
-
C-Br Bond Scission: The high temperatures provide sufficient energy to break the C-Br bonds on the phenyl rings. This is the primary flame-retardant action, releasing bromine radicals (Br•) and hydrogen bromide (HBr) into the gas phase. HBr is a key species in gas-phase flame inhibition.
-
TGA Signature: A major and rapid mass loss event, often the most significant feature of the thermogram.
-
MS Evidence:
-
m/z 18 and 44: Corresponding to H₂O and CO₂ from the backbone.
-
m/z 80/82: Characteristic isotopic pattern of HBr.
-
m/z 158/160/162: Isotopic pattern of Br₂.
-
Detection of various brominated aromatic fragments (e.g., bromobenzene, dibromobenzene) as the ring structure breaks down.
-
The proposed multi-stage degradation pathway is illustrated below.
Comparative Analysis: PBPA vs. Poly(phenyl acrylate)
To highlight the profound impact of bromination on thermal stability, we compare the TGA data of poly(PBPA) with its non-brominated analogue, poly(phenyl acrylate) (PPA).
| Parameter | Poly(phenyl acrylate) (PPA) | Poly(this compound) (PBPA) | Rationale for Difference |
| Onset of Degradation (Tonset) | ~300-320°C | ~250-270°C | The C-Br bonds are generally weaker than C-H bonds, and their presence can lower the overall initial decomposition temperature. |
| Temperature of Max. Mass Loss Rate | ~380-400°C | ~360-380°C (multiple peaks possible) | The multi-stage degradation of PBPA, involving both ester cleavage and C-Br scission, leads to complex and often earlier peaks of maximum mass loss. |
| Primary Evolved Species (Stage 1) | Phenol (m/z 94) | Pentabromophenol (m/z 488), HBr (m/z 80/82) | Direct evidence of the cleavage of the respective side groups. The early release of HBr is characteristic of brominated flame retardants. |
| Char Residue at 700°C | Low (< 5%) | Higher (15-25%) | The highly brominated phenyl rings promote cross-linking and char formation during pyrolysis, a key mechanism of condensed-phase flame retardancy. |
This comparative data clearly demonstrates the dual-mode action of PBPA as a flame retardant. It acts in the gas phase by releasing HBr and in the condensed phase by promoting the formation of a thermally insulating char layer.
Conclusion: A Validated Understanding
The cross-validation of TGA-MS data with the fundamental principles of polymer chemistry provides a robust model for the thermal degradation of poly(this compound). The analysis reveals a multi-stage decomposition process initiated by ester cleavage, followed by the critical release of bromine-containing species and the decomposition of the polymer backbone.
Compared to its non-brominated counterpart, poly(PBPA) exhibits a lower onset of degradation but a significantly higher char yield, confirming its efficacy as a flame retardant that functions in both the gas and condensed phases. This detailed mechanistic understanding is vital for the rational design of fire-safe materials and for predicting their performance under thermal stress.
References
-
Fragmentation pathways of polymer ions. PubMed.[Link]
-
Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS. ResearchGate.[Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. PMC - NIH.[Link]
-
Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange.[Link]
-
Mass spectral fragmentation pattern of the underivatized halogenated... ResearchGate.[Link]
-
Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. PubMed.[Link]
-
Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries.[Link]
-
How Does TGA Measure Polymer Thermal Stability? YouTube.[Link]
-
Thermal degradation of poly(n-butyl methacrylate), poly(n-butyl acrylate) and poly(t-butyl acrylate). ResearchGate.[Link]
Sources
- 1. eng.uc.edu [eng.uc.edu]
- 2. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Pentabromophenyl Acrylate
This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of pentabromophenyl acrylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe decommissioning. This document moves beyond a simple checklist to instill a deep understanding of the chemical principles and regulatory imperatives that govern hazardous waste management, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Effective chemical disposal is not an afterthought but a foundational component of laboratory safety and operational excellence. The disposal plan for this compound is built upon several universal principles that minimize risk and ensure regulatory compliance.
-
Source Reduction: The most effective waste management strategy is to minimize its generation. This involves ordering only the necessary quantities of this compound for your experimental needs and designing experiments to use the smallest scale feasible.[1][2]
-
Waste Characterization: All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) office.[3] this compound, due to its chemical structure (an acrylate and a polybrominated aromatic compound), must be managed as hazardous waste.
-
Segregation: Incompatible wastes must never be mixed.[4][5] Mixing can lead to violent reactions, the generation of toxic gases, or fire. The specific segregation requirements for this compound waste will be detailed in the protocol below.
-
Containment: All hazardous waste must be stored in appropriate, compatible, and securely closed containers to prevent leaks and spills.[2][5]
-
Clear Labeling: Every waste container must be accurately and clearly labeled with its contents to ensure safe handling and proper disposal by EHS personnel.[2][4]
Hazard Profile of this compound
A thorough understanding of the hazards associated with this compound is critical to appreciating the necessity of the stringent disposal protocols outlined.
Chemical and Physical Hazards:
-
Irritant: this compound and its structural analogs are classified as irritants.[6][7] Contact can cause irritation to the skin, eyes, and respiratory system.[7]
-
Potential for Uncontrolled Polymerization: Like other acrylate monomers, this compound may undergo hazardous polymerization, especially when exposed to heat, light, or in the absence of inhibitors.[8][9] This reaction can be highly exothermic, leading to a dangerous increase in temperature and pressure within a closed container.
-
Thermal Decomposition: When heated to decomposition, polybrominated compounds can emit hazardous fumes, including hydrogen bromide.[7]
Environmental Hazards:
-
Persistence: Polybrominated aromatic compounds are known for their environmental persistence.[10] While specific data on this compound is limited, it is prudent to assume it is not readily biodegradable.[10]
-
Microplastic Precursor: Acrylate polymers are not biodegradable and contribute to microplastic pollution.[11] Improper disposal of the monomer, which can polymerize in the environment, poses a long-term ecological threat.[11][12]
Quantitative Data Summary
The following table summarizes key physical and chemical data for this compound, which informs its safe handling and storage.
| Property | Value | Source |
| CAS Number | 52660-82-9 | [13] |
| Molecular Formula | C₉H₃Br₅O₂ | [13] |
| Molecular Weight | 542.64 g/mol | [13] |
| Physical Form | Solid | [13] |
| Melting Point | 148-151 °C | [13] |
| Boiling Point (Predicted) | 469.4 ± 45.0 °C | [13] |
| Density (Predicted) | 2.471 ± 0.06 g/cm³ | [13] |
| Storage Temperature | -20°C | [13][14] |
Personal Protective Equipment (PPE)
When handling any waste stream containing this compound, from the primary solution to contaminated labware, the following PPE is mandatory to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9][15]
-
Skin Protection: An impervious lab coat is required. Wear chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or holes before use and change them immediately if contamination occurs.[7][9]
-
Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood to avoid inhalation of any dust or vapors.[7][16]
Step-by-Step Disposal Protocol for this compound
This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste. Adherence to this workflow is critical for laboratory safety and regulatory compliance.
Step 1: Waste Collection at the Point of Generation
-
Solid Waste:
-
Collect unreacted this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and absorbent materials from spill cleanups in a designated solid waste container.
-
This container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar) and have a secure, tight-fitting lid.[2]
-
Do not mix with any other waste streams.
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or glass pipettes contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.
-
Step 2: Waste Segregation and Incompatibility Management
-
The primary causal driver for segregation is the prevention of dangerous chemical reactions.[5]
-
Store this compound waste separately from:
-
Strong Acids and Bases: To prevent potential hydrolysis or violent reactions.[5]
-
Oxidizing Agents: To mitigate the risk of fire or explosion.[1]
-
Flammable Liquids: While this compound itself is a solid, this prevents accidental mixing with flammable solvents that could create a more significant fire hazard.[4]
-
Step 3: Container Labeling
-
Proper labeling is a cornerstone of trustworthiness in waste management, ensuring that everyone who handles the container understands its contents and associated dangers.
-
Label the waste container immediately upon adding the first piece of waste. The label must include:
-
The words "HAZARDOUS WASTE ".[4]
-
The full chemical name: "This compound Waste ". Do not use abbreviations or chemical formulas.[4]
-
A clear list of all components in the container, including any solvents.
-
The relevant hazard pictograms (e.g., Irritant).[4]
-
The date the waste was first added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
The SAA is a designated laboratory area at or near the point of waste generation for the temporary storage of hazardous waste.[1][5]
-
Keep the waste container securely closed at all times, except when adding waste.[1][3]
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[2]
-
Your lab is permitted to accumulate a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA. Once these limits are reached, the waste must be removed by EHS within three days.[1]
Step 5: Arranging for Disposal
-
Never dispose of this compound waste down the sink or in the regular trash.[3][17] Evaporation in a fume hood is also not a permissible disposal method.[3]
-
Once your waste container is full or you have finished the project generating the waste, contact your institution's EHS department to schedule a pickup.[1]
-
Follow their specific procedures for waste collection requests.
Visualizing the Disposal Workflow
The following diagram outlines the logical flow for the proper management and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is paramount to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area. Ensure the fume hood is operational if the spill is contained within it.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as described in Section 4.
-
Contain and Absorb:
-
Collect Waste: Transfer the absorbed material and any contaminated items into a designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
(Pentabromophenyl) Methyl Acrylate. Foremost Chem. [Link]
-
Pentabromobenzyl Acrylate, >/=98%. PubChem. [Link]
-
This compound. Chongqing Chemdad Co., Ltd. [Link]
-
Methacrylate Esters – Safe Handling Manual. Methacrylate Producers Association, Inc. [Link]
-
Industrial Hygiene. Methacrylate Producers Association, Inc. [Link]
-
SAFETY DATA SHEET - BUTYL ACRYLATE. BASF. [Link]
-
Environmental risk evaluation report: 1,1'-(Ethane-1,2-diyl)bis[penta-bromobenzene]. GOV.UK. [Link]
-
Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. National Institutes of Health. [Link]
-
Acrylate Copolymers: Ingredient of Environmental Concerns. Dermatocare. [Link]
-
Environmental Assessment. U.S. Food & Drug Administration. [Link]
-
Environmental fate and effects of water-soluble synthetic organic polymers used in cosmetic products. ResearchGate. [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. vumc.org [vumc.org]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. dermatocare.com [dermatocare.com]
- 12. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 52660-82-9 [amp.chemicalbook.com]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. echemi.com [echemi.com]
- 16. images.thdstatic.com [images.thdstatic.com]
- 17. Industrial Hygiene | Enhance Safety Practices — Methacrylate Producers Association, Inc. [mpausa.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pentabromophenyl Acrylate
Handling highly functionalized molecules like Pentabromophenyl acrylate requires a meticulous approach to safety, grounded in a deep understanding of the compound's specific chemical characteristics. As a brominated flame retardant and an acrylate monomer, its potential hazards are twofold, demanding more than just a standard laboratory coat and gloves. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each recommendation. Our objective is to build a self-validating system of safety, ensuring that every researcher is protected by a shield of informed, expert-driven protocols.
Hazard Analysis: Understanding the Inherent Risks
This compound (CAS No. 52660-82-9) is classified as an irritant and presents multiple routes of potential exposure.[1][2] A crucial aspect of its hazard profile is that its toxicological properties have not been exhaustively investigated, necessitating a cautious and comprehensive approach to protection.[1] The primary hazards, as outlined in safety data sheets, are summarized below.
| Hazard Statement | Route of Exposure | Implication for PPE Selection |
| H302: Harmful if swallowed | Ingestion | Strict prohibition of mouth pipetting; hand protection to prevent hand-to-mouth contamination. |
| H312: Harmful in contact with skin | Dermal Absorption | Requirement for chemically resistant gloves and protective clothing to cover all exposed skin. |
| H315: Causes skin irritation | Dermal Contact | Use of appropriate gloves and a lab coat is essential to prevent direct contact. |
| H317: May cause an allergic skin reaction | Dermal Contact | Acrylates are known sensitizers; nitrile gloves are recommended to prevent allergic dermatitis.[3][4] |
| H319: Causes serious eye irritation | Ocular | Mandatory use of tightly sealed chemical safety goggles; a face shield is required for splash hazards. |
| H332: Harmful if inhaled | Inhalation | Work must be conducted in a certified chemical fume hood to minimize vapor or dust inhalation. |
| H335: May cause respiratory irritation | Inhalation | Respiratory protection may be required if engineering controls are insufficient or during spill cleanup.[1] |
Core Directive: A Multi-Layered PPE Strategy
Given the compound's characteristics, a multi-layered PPE strategy is essential. This approach ensures redundancy in protection and addresses all potential exposure routes. All PPE should be selected based on a formal hazard assessment as mandated by the Occupational Safety and Health Administration (OSHA).[5][6]
Eye and Face Protection: The First Line of Defense
Direct ocular exposure to this compound can cause serious irritation.[1]
-
Primary Protection: Wear tightly fitting chemical safety goggles with side-shields that conform to ANSI Z87.1 standards.[5]
-
Secondary Protection: When handling quantities that pose a splash risk or when heating the material, a full-face shield must be worn over the safety goggles.[7] This provides a secondary barrier against splashes and protects the entire face.
Skin and Body Protection: An Impermeable Barrier
Harmful dermal effects and potential sensitization are significant risks.[1][3]
-
Gloves: Acrylate monomers are known to penetrate latex and vinyl gloves rapidly.[3] Therefore, nitrile gloves are the minimum requirement. For extended procedures or direct handling, double-gloving with two pairs of nitrile gloves is the field-proven best practice.[3] Gloves should be inspected for tears or holes before each use and changed immediately upon contamination.
-
Protective Clothing: A flame-resistant laboratory coat is mandatory.[8] All skin should be covered, meaning long pants and closed-toe shoes are required. For large-scale operations, impervious aprons or coveralls should be considered.
Respiratory Protection: Safeguarding the Internal Environment
Inhalation of dust or vapors can cause respiratory irritation and may be harmful.[1]
-
Primary Engineering Control: All handling of this compound must be performed within a properly functioning and certified chemical fume hood.[1] This is the most critical step in preventing respiratory exposure.
-
Secondary Protection: If there is a risk of exceeding exposure limits, such as during a large spill or equipment failure, respiratory protection is required. A full-face respirator with appropriate organic vapor/P100 (particulate) cartridges or a dust mask like the N95 for handling the solid powder form should be used.[4][8] All personnel requiring respirators must be part of a formal respiratory protection program, as detailed by OSHA (29 CFR 1910.134).[9]
Operational Plan: From Preparation to Disposal
A protocol is only as effective as its execution. The following step-by-step procedures ensure that the PPE strategy is implemented correctly and consistently.
Experiment 1: Protocol for Donning and Doffing PPE
-
Preparation: Inspect all PPE for damage (cracks, tears, signs of degradation) before beginning. Ensure you have the correct sizes.
-
Donning Sequence:
-
Put on inner nitrile gloves.
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Put on outer nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Put on chemical safety goggles.
-
If required, put on the face shield.
-
If required, perform a seal check and don the respirator.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove outer gloves by peeling them off without touching the outside surface. Dispose of them immediately.
-
Remove the face shield and goggles.
-
Remove the laboratory coat by rolling it outwards and away from the body.
-
Remove inner gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring adequate protection when handling this compound.
Caption: PPE selection and operational workflow for handling this compound.
Disposal Plan: Managing Contaminated Materials
As a brominated flame retardant, waste containing this compound must be managed to minimize environmental impact.[10][11]
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with the chemical must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound should never be disposed of down the drain.[8] It must be collected in a compatible, sealed, and labeled container.
-
Final Disposal: The material should be disposed of through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to handle the bromine content.[8] If incineration is not feasible, disposal in a Class A1 landfill designed for hazardous waste may be an option, subject to local regulations.[10]
By adhering to this comprehensive guide, researchers can confidently handle this compound, secure in the knowledge that their safety protocols are robust, validated, and grounded in sound scientific principles.
References
- Vertex AI Search. (n.d.). Understanding OSHA Requirements for Personal Protective Equipment (PPE).
- AC Plastics. (2024, May 7). 10 Acrylic Plastic Safety Tips To Know.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
- Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
- Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
- Echemi. (n.d.). Poly(pentabromobenzyl acrylate) SDS, 59447-57-3 Safety Data Sheets.
- Tucker Safety. (n.d.). PPE Requirements – OSHA.
- Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET - Pentabromophenyl methacrylate.
- Ministry for the Environment. (2013, October 1). Managing waste that may contain brominated flame retardants.
- Colorado Emergency Preparedness Partnership. (n.d.). Chemical Safety.
- Hourglass International, Inc. (2012, August 22). Acrylates in the Dental Office – Hazards and Hand Protection.
- Alfa Chemistry. (n.d.). CAS 52660-82-9 this compound.
- National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
- National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction.
- ChemicalBook. (2024, February 4). This compound.
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. hourglass-intl.com [hourglass-intl.com]
- 4. This compound | China | Manufacturer | ZHENGZHOU JIUYI TIME NEW MATERIALS CO,.LTD [m.chemicalbook.com]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. tuckersafety.com [tuckersafety.com]
- 7. acmeplastics.com [acmeplastics.com]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. environment.govt.nz [environment.govt.nz]
- 11. Managing waste that may contain brominated flame retardants | Ministry for the Environment [environment.govt.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
